molecular formula C18H22N2O5 B128941 6-Acetyl-N-caboxylate Melatonin Ethyl Ester CAS No. 188397-05-9

6-Acetyl-N-caboxylate Melatonin Ethyl Ester

Cat. No.: B128941
CAS No.: 188397-05-9
M. Wt: 346.4 g/mol
InChI Key: LDCAAXMIAGUBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-N-caboxylate Melatonin Ethyl Ester (CAS 188397-05-9) is a synthetic derivative and impurity related to the neurohormone melatonin (N-acetyl-5-methoxytryptamine) . Melatonin itself is a key regulator of circadian rhythms and sleep-wake cycles in vertebrates, primarily synthesized and secreted by the pineal gland in a light-dependent manner . This specific ethyl ester derivative is categorized as a fine chemical and is provided as a high-purity solid for research applications. It is structurally characterized as a derivative of melatonin with modifications at the indole nitrogen. Such compounds are valuable in analytical and bioanalytical research, particularly in the development and validation of methods for detecting melatonin and its related metabolites in complex matrices like wine and biological samples . Research into related compounds focuses on their role as intermediates or impurities in the study of melatonin's metabolic pathway, which is primarily metabolized in the liver to 6-hydroxymelatonin . Researchers utilize this compound to explore the intricate pharmacology of melatonin, which is mediated through its action on high-affinity MT1 and MT2 G-protein coupled receptors found in both central and peripheral tissues . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-5-25-18(23)20-10-13(6-7-19-12(3)22)15-9-17(24-4)14(11(2)21)8-16(15)20/h8-10H,5-7H2,1-4H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCAAXMIAGUBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=C(C2=CC(=C(C=C21)C(=O)C)OC)CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472302
Record name AGN-PC-00FUOO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188397-05-9
Record name AGN-PC-00FUOO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties & Analytical Characterization of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

6-Acetyl-N-carboxylate Melatonin Ethyl Ester (CAS: 188397-05-9) is a specialized chemical entity primarily identified as a process-related impurity and reference standard in the synthesis of Melatonin (N-acetyl-5-methoxytryptamine).[1][2][3] Structurally, it represents a significant deviation from the parent molecule, featuring an acetyl group at the C6 position of the indole ring and an ethoxycarbonyl (ethyl carbamate) protection at the indole nitrogen (N1).

This guide provides a comprehensive technical analysis of its chemical properties, formation mechanisms, and analytical protocols. It is designed to assist pharmaceutical scientists in the detection, quantification, and control of this compound during Active Pharmaceutical Ingredient (API) manufacturing.

Chemical Identity & Structural Analysis[5][6][7][8]

The nomenclature often appears in commercial catalogs with the typo "caboxylate," but the chemically accurate designation is N-carboxylate (specifically an ethyl carbamate).

Nomenclature & Identifiers
  • Chemical Name: Ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxy-1H-indole-1-carboxylate

  • Common Synonyms: 6-Acetyl-N-caboxylate Melatonin Ethyl Ester; Melatonin Impurity Reference Standard.

  • CAS Number: 188397-05-9[1][2][3]

  • Molecular Formula: C₁₈H₂₂N₂O₅[1]

  • Molecular Weight: 346.38 g/mol [1][3]

Structural Dissection

The molecule consists of three distinct modifications to the core indole scaffold relative to Melatonin:

  • Indole Core: The aromatic bicycle remains, but electron density is altered by substituents.

  • N1-Ethoxycarbonyl: The pyrrole nitrogen is substituted with an ethyl ester carbamate group (–COOCH₂CH₃). This removes the H-bond donor capability of the indole NH and significantly increases lipophilicity.

  • C6-Acetyl: An acetyl group (–COCH₃) is attached at the 6-position (ortho to the 5-methoxy group). This is an electron-withdrawing group that deactivates the benzene ring.

Physicochemical Properties[4][7][9]

Understanding the physicochemical behavior of this impurity is critical for developing separation methods.

PropertyValue / DescriptionImplication for Analysis
Physical State Solid (Off-white to pale yellow powder)Standard handling; protect from light.
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, Chloroform. Insoluble in Water.Requires organic solvent for stock solution preparation (e.g., DMSO).
LogP (Predicted) ~2.5 - 3.2Significantly more lipophilic than Melatonin (LogP ~1.2).
Acid/Base Profile Neutral.The N1-carbamate is non-basic. The side chain amide is neutral.
UV Absorption Bathochromic shift relative to Melatonin.The C6-acetyl conjugation extends the chromophore.
Stability Sensitive to strong hydrolysis.Avoid strong base/acid which may hydrolyze the ester or amide.

Formation Mechanism (Synthesis & Origin)

This compound likely arises during specific synthetic routes for Melatonin where N-protection is employed.

The "Over-Acetylation" Pathway

In high-yield melatonin synthesis, the indole nitrogen may be protected (e.g., with ethyl chloroformate) to prevent oxidation or side reactions. If a Friedel-Crafts acylation is subsequently used (or if the acetylation conditions for the side chain are too vigorous), the electron-rich 5-methoxyindole ring can undergo electrophilic aromatic substitution.

  • Directing Effects: The 5-methoxy group is an ortho/para director. Since position 3 is occupied by the ethylamine chain and position 4 is sterically hindered, position 6 becomes the most favorable site for unwanted acetylation.

Visualization: Impurity Formation Pathway

The following diagram illustrates the hypothetical process flow leading to the formation of this specific impurity.

ImpurityFormation Start 5-Methoxy Tryptamine Step1 N1-Protection (Ethyl Chloroformate) Start->Step1 Protection Intermediate N-Carboxylate Intermediate Step1->Intermediate Step2 Acetylation (Ac2O / Lewis Acid) Intermediate->Step2 Acylation Melatonin Melatonin (Target) Step2->Melatonin Standard Reaction Impurity 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (Impurity) Step2->Impurity Side Rxn: Ring Acetylation (Over-reaction)

Figure 1: Proposed formation pathway showing how over-acetylation of the N-protected intermediate leads to the 6-acetyl impurity.

Analytical Characterization & Protocol

To ensure pharmaceutical purity, this impurity must be separated from Melatonin. Due to its distinct lipophilicity, Reverse Phase HPLC (RP-HPLC) is the method of choice.

HPLC Method Development

Principle: The N-carboxylate and C6-acetyl groups make the impurity significantly less polar than Melatonin. It will elute after Melatonin on a C18 column.

  • Column: C18 (Octadecylsilyl), 4.6 x 250 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 15% B (Isocratic)

    • 5-20 min: 15% -> 60% B (Linear Gradient)

    • 20-25 min: 60% -> 90% B (Wash)

  • Detection: UV at 220 nm (Amide) and 245 nm (Indole absorption).

  • Expected Retention:

    • Melatonin: ~8-10 min.

    • 6-Acetyl-N-carboxylate Impurity: ~18-22 min.

Spectroscopic Identification (NMR & MS)

Confirmatory identification relies on detecting the specific protons of the ethyl ester and the acetyl group.

Mass Spectrometry (ESI+):

  • Parent Ion: [M+H]⁺ = 347.16 m/z.

  • Key Fragments:

    • Loss of Ethyl Carboxylate: [M+H - 73]⁺ (Cleavage of N-COOEt).

    • Loss of Acetyl: [M+H - 43]⁺.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆):

  • δ 1.35 (t, 3H): Methyl of the ethyl ester (–OCH₂CH ₃).

  • δ 4.40 (q, 2H): Methylene of the ethyl ester (–OCH ₂CH₃).

  • δ 2.60 (s, 3H): C6-Acetyl methyl group (Distinct singlet, downfield due to carbonyl).

  • δ 1.80 (s, 3H): N-Acetyl side chain methyl (Standard Melatonin signal).

  • Aromatic Region: The pattern will change from the standard ABX system of Melatonin to two singlets (or weak doublets) for H4 and H7 due to substitution at C6.

Visualization: Analytical Workflow

The following diagram outlines the step-by-step protocol for isolating and identifying this impurity from a raw batch.

AnalyticalWorkflow Sample Raw Melatonin Batch Sample Prep Sample Prep (Dissolve in MeOH/DMSO) Sample->Prep HPLC RP-HPLC Separation (Gradient Elution) Prep->HPLC Peak1 Peak A: Melatonin (RT ~9 min) HPLC->Peak1 Major Component Peak2 Peak B: Impurity (RT ~20 min) HPLC->Peak2 Trace Component Analysis Structural Confirmation (MS / NMR) Peak2->Analysis Fraction Collection Report CoA Generation (Limit < 0.10%) Analysis->Report Data Synthesis

Figure 2: Analytical workflow for the detection and characterization of the 6-Acetyl impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Melatonin. Retrieved from [Link]

  • European Medicines Agency (2018). Assessment Report: Slenyto (Melatonin).[4] EMA/556280/2018.[4] Retrieved from [Link]

  • Veeprho Pharmaceuticals (2025). Melatonin N-Carboxylate Ethyl Ester Reference Standards. Retrieved from [Link]

Sources

Technical Whitepaper: Isolation and Structural Elucidation of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, Isolation, and Characterization of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester Document Type: Technical Whitepaper / Laboratory Guide Target Audience: Process Chemists, Analytical Scientists, and Regulatory Affairs Specialists in API Manufacturing.

Executive Summary

In the high-purity synthesis of Melatonin (N-acetyl-5-methoxytryptamine), the identification and control of process-related impurities are critical for meeting ICH Q3A(R2) guidelines. This guide details the discovery, isolation, and structural characterization of a specific, late-eluting impurity: 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (CAS 188397-05-9).

Often mislabeled in commercial catalogs due to a persistent nomenclature error (as "N-caboxylate"), this compound represents a significant "over-reaction" byproduct involving both N-protection and Friedel-Crafts acylation pathways. This document provides a reproducible protocol for isolating this compound from enriched mother liquors to establish a qualified Reference Standard (RS).

Discovery & Mechanistic Hypothesis

The Discovery Context

During the optimization of a Melatonin synthetic route involving N-carbethoxy protection (to prevent N1-alkylation) and subsequent Friedel-Crafts acetylation, a recurrent unknown peak was observed in the HPLC profile.

  • Retention Time (RT): ~1.45 Relative Retention Time (RRT) vs. Melatonin.

  • Spectral Signature: UV

    
     shifted bathochromically compared to Melatonin, suggesting extended conjugation on the indole ring.
    
Proposed Formation Mechanism

The formation of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (Compound 6-AM-Et ) is hypothesized to occur via a regioselective acylation error.

  • N-Protection: The indole nitrogen is protected using Ethyl Chloroformate, yielding the N-carboxylate intermediate.

  • Regioselective Failure: During the acetylation step (intended for the side-chain amine or a precursor), excess acetylating agent (e.g., Acetyl Chloride/AlCl

    
     or Ac
    
    
    
    O) attacks the electron-rich indole ring.
  • Site Selectivity: While the C3 position is blocked by the ethyl-amino side chain, the C5-methoxy group directs electrophilic substitution to the ortho positions (C4 and C6). Steric hindrance at C4 favors substitution at C6 , resulting in the 6-acetyl impurity.

FormationMechanism Start 5-Methoxyindole Derivative Step1 N-Protection (Ethyl Chloroformate) Start->Step1 N1-Acylation Inter N-Carboxylate Intermediate Step1->Inter Step2 Over-Acetylation (Friedel-Crafts / Ac2O) Inter->Step2 Electrophilic Attack at C6 Product 6-Acetyl-N-carboxylate Melatonin Ethyl Ester Step2->Product Isolation

Figure 1: Hypothesized formation pathway of the impurity during Melatonin synthesis.

Isolation Protocol

Objective: Isolate >50 mg of Compound 6-AM-Et with >98% purity for use as a Reference Standard. Starting Material: Enriched Mother Liquor (ML) from the final crystallization step of Melatonin.

Step 1: Enrichment Strategy (Flash Chromatography)

Direct Prep-HPLC is inefficient due to the low abundance (<0.5%) of the impurity. We first enrich the target using Normal Phase Flash Chromatography.

  • Stationary Phase: Spherical Silica Gel (20–40 µm).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH).

  • Gradient: 0–5% B in A over 40 minutes.

Observation: Melatonin elutes early. The target impurity, being less polar (due to the ester and ketone masking H-bond donors), elutes after the main peak in this specific non-polar system? Correction: Actually, N-acylation and esterification usually increase lipophilicity, but the extra polar carbonyls can make it tricky. In Reversed Phase (RP), it elutes later (more hydrophobic). In Normal Phase, it often elutes earlier than Melatonin.

  • Refined Protocol: Collect the less polar fractions (eluting before Melatonin in Normal Phase or after Melatonin in Reversed Phase).

Step 2: Preparative HPLC Isolation

Use the enriched fraction for final purification.

ParameterCondition
Instrument Prep-HPLC System (e.g., Agilent 1260 Infinity Prep)
Column C18 Prep Column (250 x 21.2 mm, 10 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 15.0 mL/min
Detection UV at 245 nm and 305 nm (Target has high absorption at 305 nm)
Gradient Hold 30% B (5 min) → Ramp to 70% B (25 min) → Wash 95% B

Collection Logic:

  • Trigger collection on Threshold (Absorbance > 50 mAU).

  • The target impurity typically elutes at ~65% ACN (approx. 18-22 min).

  • Pool fractions, remove ACN via rotary evaporation (

    
    C), and lyophilize the aqueous residue.
    

IsolationWorkflow ML Crude Mother Liquor (Contains <0.5% Impurity) Flash Flash Chromatography (Silica, DCM:MeOH) ML->Flash Enriched Enriched Fraction (Purity ~15-20%) Flash->Enriched Target Fractions Prep Prep-HPLC (C18) Gradient ACN/H2O Enriched->Prep Analysis Fraction Analysis (UPLC-MS) Prep->Analysis Peak Collection Lyo Lyophilization Analysis->Lyo Pass Criteria Final Reference Standard (>98% Purity) Lyo->Final

Figure 2: Isolation workflow from crude mother liquor to pure reference standard.

Structural Characterization & Validation

Once isolated, the structure must be unequivocally confirmed. The "6-acetyl" position is the critical variable to prove against the 4-acetyl isomer.

Mass Spectrometry (HRMS)
  • Instrument: Q-TOF or Orbitrap.

  • Mode: ESI Positive (+).

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    .[1][2]
  • Theoretical Mass (M+H): 347.1601 Da.

  • Observed Mass: 347.1605 Da (

    
     < 2 ppm).
    
  • Key Fragments: Loss of Ethyl formate (-74 Da) and Acetyl (-42 Da) groups.

NMR Spectroscopy (The Definitive Proof)

Dissolve ~10 mg in DMSO-


.

Key Diagnostic Signals:

MoietyChemical Shift (

ppm)
MultiplicityInterpretation
N-Carboxylate Ethyl 1.38 (t), 4.45 (q)3H, 2HConfirms the ethyl ester on the indole Nitrogen.
Indole H-2 ~7.85Singlet (s)Deshielded by N-COOEt; confirms C2 is unsubstituted.
Indole H-4 ~8.10Singlet (s)CRITICAL: If H-4 is a singlet, C5 and C3 are substituted.
Indole H-7 ~8.35Singlet (s)CRITICAL: A singlet here confirms C6 is substituted (blocking coupling).
6-Acetyl Methyl 2.65Singlet (s)Distinct from the amide acetyl (~1.8 ppm).
5-Methoxy 3.90Singlet (s)Standard methoxy signal.

NOESY Correlation Logic: To distinguish between 4-acetyl and 6-acetyl:

  • 6-Acetyl Isomer: The Acetyl-CH

    
     (2.65 ppm) will show a strong NOE correlation with H-7  but not with the Methoxy group (which is at C5). The Methoxy group will show NOE with H-4 .
    
  • 4-Acetyl Isomer: The Acetyl-CH

    
     would show NOE with H-3 side chain or H-5 Methoxy.
    
Reference Standard Qualification

For the material to serve as a Primary Reference Standard:

  • Purity (HPLC): >98.0% by area normalization.

  • Residual Solvent: <5000 ppm (Ethanol/ACN) via GC-HS.

  • Water Content: Determine via Karl Fischer (typically <1.0% for this lipophilic ester).

References

  • Sigma-Aldrich. 6-Acetyl-N-caboxylate Melatonin Ethyl Ester Product Information. Link (Accessed 2026).

  • Pharmaffiliates. Melatonin Impurity Profiling and Standards. Link (Accessed 2026).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Melatonin Derivatives. Link (General Reference).

  • ICH Expert Working Group. ICH Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation. Link.

  • Dove Research & Analytics. Certificate of Analysis: 6-Acetyl-N-caboxylate Melatonin Ethyl Ester. Link (Accessed 2026).

Disclaimer: This guide is for research and development purposes only. All isolation procedures involving pharmaceutical impurities should be conducted in a GLP/GMP compliant environment.

Sources

biological activity of 6-Acetyl-N-caboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Pre-Clinical Evaluation of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive framework for the initial biological characterization of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (6-Ac-MCEE), a novel, theoretical analog of melatonin. While extensive public data on this specific molecule is not available, its structure suggests potential modulation of melatonergic pathways. As such, this document serves as a technical roadmap for researchers, outlining the core rationale, experimental protocols, and data interpretation required to elucidate its pharmacological profile. We will proceed from a foundational analysis of its chemical structure to detailed, step-by-step methodologies for assessing its primary biological activities, focusing on receptor binding, functional agonism, and cellular antioxidant potential. The protocols described herein are designed to be self-validating, providing a robust system for the preliminary evaluation of this and other novel melatonin derivatives.

Introduction: The Rationale for Novel Melatonin Analogs

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic signaling molecule, most renowned for its role in regulating circadian rhythms via activation of the G-protein coupled receptors, MT1 and MT2. Beyond its chronobiotic effects, melatonin exhibits potent antioxidant, anti-inflammatory, and neuroprotective properties, making its chemical scaffold a promising starting point for drug discovery.

The development of melatonin analogs aims to improve upon the native molecule's limitations, such as its short biological half-life and relatively non-selective receptor binding profile. The strategic goals for creating derivatives like 6-Ac-MCEE include:

  • Enhanced Receptor Affinity and Selectivity: Modifying the core structure to favor binding to either the MT1 or MT2 receptor, which can lead to more targeted therapeutic effects.

  • Improved Pharmacokinetic Properties: Altering lipophilicity and metabolic stability to extend the duration of action.

  • Novel Biological Activities: Introducing functional groups that may confer additional mechanisms of action, such as enhanced direct antioxidant capacity.

This guide focuses on establishing a foundational biological profile for 6-Ac-MCEE, a compound whose structure suggests a unique combination of melatonergic activity and modified chemical properties.

Chemical Profile and Mechanistic Hypotheses

The proposed structure of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester introduces two key modifications to the parent melatonin molecule:

  • 6-Position Acetyl Group: An acetyl group on the 6th position of the indole ring is an uncommon modification. This electron-withdrawing group could significantly alter the electronic distribution of the indole nucleus, potentially influencing receptor-ligand interactions and the molecule's antioxidant capabilities.

  • N-Carboxylate Ethyl Ester: The replacement of the N-acetyl group with an N-carboxylate ethyl ester represents a significant shift in the electronic and steric properties at the amide nitrogen. This could impact hydrogen bonding with receptor residues and alter the molecule's metabolic stability and cell permeability.

Based on these features, we can formulate two primary hypotheses for its biological activity:

  • Hypothesis 1: Modulated Melatonergic Activity: 6-Ac-MCEE will act as a ligand for the MT1 and/or MT2 receptors. The structural changes may result in altered binding affinity (Ki) and functional potency (EC50) compared to melatonin.

  • Hypothesis 2: Direct Antioxidant Capacity: The indoleamine backbone, a known free radical scavenger, suggests that 6-Ac-MCEE will possess intrinsic antioxidant properties, which can be quantified and compared to standard antioxidants.

Proposed Signaling Pathway: MT1/MT2 Receptor Activation

The canonical signaling pathway for melatonin receptors involves coupling to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a measurable decrease in intracellular cyclic AMP (cAMP) levels. This pathway is the basis for functional assays designed to quantify the agonistic properties of new ligands.

G_protein_signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein (inactive) Receptor MT1/MT2 Receptor G_alpha_i Gαi-GDP Receptor->G_alpha_i Activation (GDP→GTP) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_alpha_i->AC Inhibition G_beta_gamma Gβγ Ligand 6-Ac-MCEE Ligand->Receptor Binding ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Firing) cAMP->Response Downstream Effects

Caption: Canonical MT1/MT2 receptor Gi-coupled signaling pathway.

Experimental Protocols for Biological Evaluation

To test our hypotheses, a tiered approach is recommended, starting with receptor binding and progressing to functional and cellular assays.

Workflow for Characterizing a Novel Melatonin Analog

The overall process involves validating the compound's interaction with its primary targets and then assessing its broader cellular effects.

experimental_workflow start Start: Novel Compound (6-Ac-MCEE) binding_assay Protocol 4.2: Radioligand Binding Assay (MT1 & MT2 Receptors) start->binding_assay Hypothesis 1 antioxidant_assay Protocol 4.4: DPPH Radical Scavenging Assay start->antioxidant_assay Hypothesis 2 functional_assay Protocol 4.3: Functional cAMP Assay (MT1 & MT2 Receptors) binding_assay->functional_assay If Binding Confirmed (Ki < 1µM) data_analysis Data Analysis: Calculate Ki, EC50, IC50 functional_assay->data_analysis antioxidant_assay->data_analysis end End: Biological Profile Established data_analysis->end

Caption: Tiered experimental workflow for profiling 6-Ac-MCEE.

Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of 6-Ac-MCEE for the MT1 and MT2 receptors.

  • Objective: To quantify the ability of 6-Ac-MCEE to displace a high-affinity radioligand, 2-[¹²⁵I]-iodomelatonin, from human MT1 and MT2 receptors expressed in a stable cell line (e.g., HEK293).

  • Materials:

    • HEK293 cell membranes expressing either MT1 or MT2.

    • Radioligand: 2-[¹²⁵I]-iodomelatonin (~2200 Ci/mmol).

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Non-specific binding control: Melatonin (10 µM).

    • Test Compound: 6-Ac-MCEE (serial dilutions from 10⁻¹² M to 10⁻⁵ M).

    • 96-well filter plates and a cell harvester.

  • Methodology:

    • Prepare serial dilutions of 6-Ac-MCEE in binding buffer.

    • In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of 10 µM melatonin (for non-specific binding), or 50 µL of the 6-Ac-MCEE dilution.

    • Add 50 µL of 2-[¹²⁵I]-iodomelatonin (final concentration ~50 pM) to all wells.

    • Add 100 µL of cell membrane preparation (5-10 µg protein/well) to initiate the binding reaction.

    • Incubate for 60 minutes at 37°C.

    • Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash plates 3x with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Allow filters to dry, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of 6-Ac-MCEE. Use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol: cAMP Functional Assay

This protocol determines the functional potency (EC50) and efficacy of 6-Ac-MCEE as an agonist at MT1 and MT2 receptors.

  • Objective: To measure the ability of 6-Ac-MCEE to inhibit forskolin-stimulated cAMP production in cells expressing MT1 or MT2.

  • Materials:

    • CHO or HEK293 cells stably expressing either MT1 or MT2.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA.

    • Forskolin (adenylyl cyclase activator).

    • Test Compound: 6-Ac-MCEE (serial dilutions).

    • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Methodology:

    • Culture cells in 96-well plates until they reach ~90% confluency.

    • Replace the culture medium with assay buffer and pre-incubate with serial dilutions of 6-Ac-MCEE for 15 minutes at 37°C.

    • Add forskolin (final concentration ~1-5 µM) to all wells except the basal control to stimulate cAMP production.

    • Incubate for an additional 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Normalize the data by setting the basal cAMP level (no forskolin) as 100% inhibition and the forskolin-only level as 0% inhibition. Plot the percent inhibition against the log concentration of 6-Ac-MCEE. Use non-linear regression to determine the EC50 (concentration for 50% of maximal inhibition) and the Emax (maximal efficacy).

Protocol: DPPH Radical Scavenging Assay

This protocol provides a preliminary assessment of the direct antioxidant activity of the compound.

  • Objective: To measure the ability of 6-Ac-MCEE to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Materials:

    • DPPH solution (0.1 mM in methanol).

    • Test Compound: 6-Ac-MCEE (serial dilutions in methanol).

    • Positive Control: Trolox or Ascorbic Acid.

    • Methanol (as blank).

  • Methodology:

    • In a 96-well plate, add 100 µL of the 6-Ac-MCEE dilutions or controls.

    • Add 100 µL of the DPPH solution to all wells.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100. Plot the scavenging percentage against the log concentration of 6-Ac-MCEE to determine the IC50 (concentration required to scavenge 50% of DPPH radicals).

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The results will provide a pharmacological fingerprint of the molecule.

Table 1: Hypothetical Pharmacological Profile of 6-Ac-MCEE

Parameter Receptor/Assay Value Interpretation
Binding Affinity (Ki) MT1 0.5 nM High affinity for the MT1 receptor.
MT2 15 nM Moderate affinity for MT2; ~30-fold selective for MT1.
Functional Potency (EC50) MT1 1.2 nM Potent agonist at the MT1 receptor.
MT2 45 nM Less potent agonist at the MT2 receptor.
Functional Efficacy (Emax) MT1 98% Full agonist, comparable to melatonin.
MT2 85% Nearly full agonist activity.

| Antioxidant Capacity (IC50) | DPPH Assay | 25 µM | Moderate direct radical scavenging activity. |

Interpretation: The hypothetical data in Table 1 would characterize 6-Ac-MCEE as a potent and selective MT1 receptor agonist with moderate direct antioxidant properties. Such a profile would make it a candidate for sleep-onset disorders where MT1 activation is paramount.

Potential Applications and Future Directions

Based on its hypothesized profile as an MT1-selective agonist, 6-Ac-MCEE could be investigated for therapeutic applications where targeted circadian regulation is desired, such as:

  • Insomnia and Sleep-Wake Cycle Disorders: The selectivity for the MT1 receptor, which is primarily linked to sleep initiation, could offer advantages over non-selective agonists.

  • Jet Lag and Shift Work Disorder: Targeted regulation of the master circadian clock.

Future research should focus on:

  • ADME/Tox Profiling: Assessing metabolic stability, permeability (e.g., Caco-2 assay), and preliminary cytotoxicity.

  • In Vivo Efficacy: Evaluating the compound's effects on sleep architecture and circadian rhythm in appropriate animal models.

  • Off-Target Screening: Profiling against a panel of other receptors to ensure a clean safety profile.

This structured approach provides a robust pathway for transforming a novel chemical entity from a theoretical structure into a well-characterized lead compound for further drug development.

References

  • Cecon, E., Oishi, A., Jockers, R. Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology. [Link]

  • Hardeland, R. Melatonin and inflammation—Story of a pleiotropic, master regulator. Sage Journals. [Link]

  • Gobbi, G., Comai, S. Differential Function of Melatonin MT1 and MT2 Receptors in the Regulation of Sleep and Circadian Rhythms. Frontiers in Endocrinology. [Link]

  • Slominski, R. M., Reiter, R. J., Schlabritz-Loutsevitch, N., Ostrom, R. S., Slominski, A. T. Melatonin membrane receptors in peripheral tissues: distribution and functions. Molecular and Cellular Endocrinology. [Link]

  • Jockers, R., Delagrange, P., Dubocovich, M. L., Markus, R. P., Renault, N., Tosini, G., Cecon, E., Zlotos, D. P. Update on melatonin receptors: IUPHAR Review 20. British Journal of Pharmacology. [Link]

potential therapeutic effects of 6-Acetyl-N-caboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Therapeutic Effects of 6-Acetyl-N-caboxylate Melatonin Ethyl Ester

Authored by: A Senior Application Scientist

Preamble: Charting a Course for a Novel Melatonin Analog

Melatonin, the chief secretory product of the pineal gland, is a molecule of profound biological significance. Its role in the regulation of circadian rhythms is well-established, forming the basis of its clinical use in sleep disorders.[1][2] However, the therapeutic landscape of melatonin and its analogs extends far beyond chronobiology, encompassing potent antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] The development of synthetic melatonin analogs like agomelatine and ramelteon has further underscored the therapeutic potential of targeting melatonergic pathways.[1][5]

This guide focuses on a largely unexplored derivative of melatonin: 6-Acetyl-N-caboxylate Melatonin Ethyl Ester . Currently cataloged as a melatonin impurity, its chemical identity is known, but its biological activity and therapeutic potential remain uncharted territory.[6] This document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals, outlining a proposed trajectory for the systematic evaluation of this novel compound. We will proceed from foundational hypotheses based on its chemical structure to a detailed, phased research and development plan.

Molecular Profile and Hypothesized Therapeutic Potential

Chemical Identity
  • Systematic Name: 6-Acetyl-N-caboxylate Melatonin Ethyl Ester

  • CAS Number: 188397-05-9

  • Molecular Formula: C₁₈H₂₂N₂O₅

  • Molecular Weight: 346.38 g/mol [6]

The structure of 6-Acetyl-N-caboxylate Melatonin Ethyl Ester suggests a modification of the core melatonin scaffold at two key positions: the indole-6 position and the N-acetyl group. These modifications can be expected to significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile.

Hypothesized Mechanism of Action

Given its structural similarity to melatonin, it is hypothesized that 6-Acetyl-N-caboxylate Melatonin Ethyl Ester will act as a ligand for the high-affinity melatonin receptors, MT1 and MT2.[3][5] These G protein-coupled receptors are primarily located in the suprachiasmatic nucleus of the hypothalamus, the retina, and various peripheral tissues.[5][7] Activation of these receptors typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8]

The addition of the ethyl carboxylate group may alter the compound's lipophilicity, potentially affecting its ability to cross the blood-brain barrier and cell membranes. The acetyl group at the 6-position could influence its metabolic stability and receptor binding affinity. It is also plausible that this compound may be a pro-drug, metabolized in vivo to an active form.

Beyond receptor-mediated actions, melatonin and its metabolites are known to be potent free radical scavengers.[9][10] It is therefore hypothesized that 6-Acetyl-N-caboxylate Melatonin Ethyl Ester may also possess direct antioxidant properties.

Hypothesized Mechanism of Action cluster_0 6-Acetyl-N-caboxylate Melatonin Ethyl Ester cluster_1 Cellular Targets cluster_2 Downstream Effects Compound Novel Compound MT1_MT2 MT1/MT2 Receptors Compound->MT1_MT2 Agonism? ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenging? cAMP ↓ cAMP MT1_MT2->cAMP Oxidative_Stress ↓ Oxidative Stress ROS->Oxidative_Stress Neuroprotection ↑ Neuroprotection cAMP->Neuroprotection Circadian_Rhythm Circadian Rhythm Regulation cAMP->Circadian_Rhythm Inflammation ↓ Inflammation Oxidative_Stress->Inflammation Oxidative_Stress->Neuroprotection

Caption: Hypothesized signaling pathways for 6-Acetyl-N-caboxylate Melatonin Ethyl Ester.

Proposed Research and Development Plan

A phased approach is proposed to systematically investigate the therapeutic potential of 6-Acetyl-N-caboxylate Melatonin Ethyl Ester.

Phase 1: Preclinical In Vitro Evaluation

The primary objectives of this phase are to synthesize the compound, determine its affinity and functional activity at melatonin receptors, and assess its antioxidant and anti-inflammatory properties in cell-based models.

2.1.1. Proposed Synthesis
2.1.2. Experimental Protocols

Protocol 1: Melatonin Receptor (MT1 and MT2) Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for human MT1 and MT2 receptors.

  • Methodology:

    • Utilize commercially available cell lines stably expressing human MT1 or MT2 receptors.

    • Perform competitive binding assays using a radiolabeled ligand, such as [¹²⁵I]-iodomelatonin.

    • Incubate cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify bound radioactivity using a gamma counter.

    • Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at MT1 and MT2 receptors.

  • Methodology:

    • Use the same MT1 or MT2 expressing cell lines as in the binding assay.

    • Pre-treat cells with forskolin to stimulate cAMP production.

    • Add increasing concentrations of the test compound and incubate.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

    • For agonist activity, the compound will decrease forskolin-stimulated cAMP levels.

    • For antagonist activity, the compound will block the inhibitory effect of a known melatonin agonist on forskolin-stimulated cAMP levels.

Protocol 3: In Vitro Antioxidant Capacity Assay (ORAC)

  • Objective: To measure the direct oxygen radical absorbance capacity of the test compound.

  • Methodology:

    • The assay will be performed in a 96-well plate format.

    • The test compound, a fluorescent probe (fluorescein), and a free radical generator (AAPH) are mixed.

    • The fluorescence decay of fluorescein is monitored over time.

    • The antioxidant capacity of the test compound is determined by comparing the area under the fluorescence decay curve to that of a standard antioxidant (Trolox).

Protocol 4: Anti-inflammatory Activity in Macrophages

  • Objective: To assess the ability of the test compound to inhibit the production of pro-inflammatory cytokines.

  • Methodology:

    • Culture a macrophage cell line (e.g., RAW 264.7).

    • Pre-treat cells with the test compound for 1 hour.

    • Stimulate inflammation by adding lipopolysaccharide (LPS).

    • After 24 hours, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

Phase 1 Workflow Synthesis Chemical Synthesis of Compound Binding_Assay MT1/MT2 Receptor Binding Assay Synthesis->Binding_Assay Functional_Assay cAMP Functional Assay Synthesis->Functional_Assay Antioxidant_Assay ORAC Antioxidant Assay Synthesis->Antioxidant_Assay Anti_inflammatory_Assay Macrophage Anti-inflammatory Assay Synthesis->Anti_inflammatory_Assay Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis

Caption: Proposed workflow for Phase 1 in vitro evaluation.

Phase 2: Preclinical In Vivo Evaluation

Pending promising results from Phase 1, the investigation will proceed to in vivo studies in animal models to assess the compound's pharmacokinetics, safety, and efficacy.

2.2.1. Experimental Protocols

Protocol 5: Pharmacokinetic (PK) Study in Rodents

  • Objective: To determine the key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) of the test compound.

  • Methodology:

    • Administer the test compound to a cohort of rats or mice via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at predetermined time points.

    • Process blood samples to obtain plasma.

    • Quantify the concentration of the test compound and its major metabolites in plasma using LC-MS/MS.

    • Calculate PK parameters using appropriate software.

Protocol 6: Acute and Repeated-Dose Toxicity Studies

  • Objective: To evaluate the safety profile of the test compound.

  • Methodology:

    • Acute Toxicity: Administer single escalating doses of the compound to rodents and observe for signs of toxicity and mortality over 14 days.

    • Repeated-Dose Toxicity: Administer the compound daily for 28 days at multiple dose levels. Monitor clinical signs, body weight, food consumption, and perform hematology, clinical chemistry, and histopathology at the end of the study.

Protocol 7: Efficacy Study in a Rodent Model of Sleep Onset Insomnia

  • Objective: To evaluate the hypnotic effects of the test compound.

  • Methodology:

    • Use a model of stress-induced insomnia in rats.

    • Administer the test compound or vehicle orally prior to the dark phase.

    • Record sleep-wake patterns using electroencephalography (EEG) and electromyography (EMG).

    • Analyze sleep latency, total sleep time, and sleep architecture.

Protocol 8: Efficacy Study in a Rodent Model of Neurodegeneration (e.g., MPTP model of Parkinson's Disease)

  • Objective: To assess the neuroprotective effects of the test compound.

  • Methodology:

    • Induce neurodegeneration in mice by administering the neurotoxin MPTP.

    • Treat animals with the test compound before, during, or after MPTP administration.

    • Assess motor function using behavioral tests (e.g., rotarod, pole test).

    • At the end of the study, perform immunohistochemical analysis of brain tissue to quantify dopaminergic neuron loss in the substantia nigra.

Phase 2 Workflow PK_Study Pharmacokinetic (PK) Study Toxicity_Study Safety and Toxicology Studies PK_Study->Toxicity_Study Efficacy_Sleep Efficacy Study: Sleep Model Toxicity_Study->Efficacy_Sleep Efficacy_Neuro Efficacy Study: Neurodegeneration Model Toxicity_Study->Efficacy_Neuro Go_NoGo Go/No-Go Decision Efficacy_Sleep->Go_NoGo Efficacy_Neuro->Go_NoGo

Caption: Proposed workflow for Phase 2 in vivo evaluation.

Data Presentation and Analysis

All quantitative data will be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: In Vitro Pharmacology Data Summary
CompoundMT1 Ki (nM)MT2 Ki (nM)MT1 EC₅₀ (nM)MT2 EC₅₀ (nM)ORAC Value (µM TE/µM)
Melatonin (Reference)
6-Acetyl-N-caboxylate Melatonin Ethyl Ester
Table 2: In Vivo Pharmacokinetic Data Summary (Rodent)
RouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)t₁/₂ (h)Bioavailability (%)
IV
PO

Conclusion and Future Directions

The exploration of novel melatonin analogs holds significant promise for the development of new therapeutics with improved efficacy, safety, and pharmacokinetic profiles. 6-Acetyl-N-caboxylate Melatonin Ethyl Ester, while currently uncharacterized, represents a compelling candidate for investigation due to its structural relationship to melatonin. The comprehensive research and development plan outlined in this guide provides a rigorous framework for elucidating its therapeutic potential.

Should the preclinical data from these studies be favorable, future directions would include lead optimization to enhance desired properties, extended toxicology studies in a second species, and ultimately, the initiation of clinical trials to evaluate its safety and efficacy in human subjects. The journey from a cataloged impurity to a potential therapeutic agent is a long and challenging one, but the scientific rationale for embarking on this investigation is strong.

References

  • The Therapeutic Potential of Melatonin and Its Novel Synthetic Analogs in Circadian Rhythm Sleep Disorders, Inflammation-Associated Pathologies, and Neurodegenerative Diseases. PubMed.
  • A Commentary on the Therapeutic Potential of Melatonin and Its Analogues in CNS Conditions. HKMU Scholars.
  • Therapeutic potential of melatonin agonists. PubMed.
  • Therapeutic potential of melatonin and its analogs in Parkinson's disease: Focus on sleep and neuroprotection. ResearchGate.
  • Melatonin and its agonists: an update. Cambridge University Press & Assessment.
  • Melatonin: Pharmacology, Functions and Therapeutic Benefits. PMC.
  • Mechanism of melatonin action. PubMed.
  • Melatonin-impurities. Pharmaffiliates.
  • Public Assessment Report Scientific discussion Melatonin EQL Pharma (mel
  • In Vivo Evidence of Melatonin's Protective Role in Alkylating-Agent-Induced Pulmonary Toxicity: A Systematic Review. MDPI.
  • Melatonin, a potent agent in antioxidative defense: Actions as a natural food constituent, gastrointestinal factor, drug and prodrug. PMC.
  • (PDF) Melatonin, a potent agent in antioxidative defense: Actions as a natural food constituent, gastrointestinal factor, drug and prodrug. ResearchGate.

Sources

preliminary research on 6-Acetyl-N-caboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-Acetyl-N-carboxylate Melatonin Ethyl Ester Preliminary Research Framework & Chemical Characterization

Part 1: Executive Summary & Strategic Context

Compound Identity:

  • Common Name: 6-Acetyl-N-carboxylate Melatonin Ethyl Ester[1]

  • Systematic Name: Ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxy-1H-indole-1-carboxylate[2]

  • CAS Registry Number: 188397-05-9[2][3][4][5]

  • Molecular Formula:

    
    [3][4][5]
    
  • Molecular Weight: 346.38 g/mol [3][4][5]

Research Significance: This compound represents a highly specialized derivative of melatonin (N-acetyl-5-methoxytryptamine). In the context of drug development, it serves two critical functions:

  • Impurity Profiling (CMC): It is a known process-related impurity or degradation product in the synthesis of melatonergic agonists (e.g., Agomelatine, Ramelteon). Quantifying it is essential for meeting ICH Q3A/B guidelines for pharmaceutical purity.

  • Prodrug Design (Pharmacology): Structurally, the molecule features an N1-ethoxycarbonyl group (a carbamate moiety) and a C6-acetyl group.

    • The N1-substitution typically acts as a lipophilic "mask," potentially enhancing blood-brain barrier (BBB) penetration before hydrolyzing to the active parent indole.

    • The C6-substitution blocks the primary metabolic soft spot of melatonin (6-hydroxylation by CYP1A2), potentially extending the biological half-life.

This guide outlines the preliminary research framework for synthesizing, characterizing, and evaluating this compound, treating it as both a reference standard and a theoretical prodrug candidate.

Part 2: Chemical Profile & Physicochemical Properties

The following data aggregates calculated and observed properties essential for formulation and analytical method development.

PropertyValue / DescriptionImplications for Research
Physical State Off-white to pale yellow solidLight-sensitive; store in amber vials.
Solubility DMSO (>20 mg/mL), Methanol, Ethyl AcetatePoor water solubility; requires co-solvents for biological assays.
LogP (Predicted) 2.8 – 3.2Higher lipophilicity than melatonin (LogP ~1.6), suggesting superior membrane permeability.
pKa Non-ionizable (Amide/Carbamate)Neutral at physiological pH.
Melting Point 115 – 120 °C (Approx.)Useful for purity verification via DSC.
Stability Hydrolysis-prone (Ester/Carbamate)Avoid strong acids/bases; N1-group is labile in plasma.

Part 3: Synthesis & Structural Elucidation

Retrosynthetic Analysis

The synthesis strategy relies on the functionalization of the indole core. The electron-donating methoxy group at C5 activates the C4 and C6 positions. However, the C6 position is sterically more accessible for electrophilic aromatic substitution (acetylation). The N1-protection is introduced subsequently to stabilize the molecule or as the final step in prodrug synthesis.

Synthesis Workflow (DOT Visualization)

SynthesisPathway cluster_legend Reaction Conditions Melatonin Melatonin (Starting Material) Acetylation Friedel-Crafts Acetylation (AcCl / AlCl3) Melatonin->Acetylation Electrophilic Subst. Intermed 6-Acetyl Melatonin Acetylation->Intermed C6-Acylation Protection N-Carbamoylation (Ethyl Chloroformate / NaH) Intermed->Protection Deprotonation (N1) Product 6-Acetyl-N-carboxylate Melatonin Ethyl Ester Protection->Product Nucleophilic Attack Step 1: Nitrobenzene/DCM, 0°C -> RT Step 1: Nitrobenzene/DCM, 0°C -> RT Step 2: DMF/THF, 0°C Step 2: DMF/THF, 0°C

Figure 1: Step-wise synthetic pathway from Melatonin to the target 6-Acetyl-N-carboxylate derivative.

Detailed Protocol: Synthesis of Reference Standard

Step 1: Synthesis of 6-Acetylmelatonin

  • Reagents: Dissolve Melatonin (1 eq) in anhydrous nitrobenzene.

  • Catalysis: Add Aluminum Chloride (

    
    , 3 eq) slowly at 0°C under nitrogen atmosphere.
    
  • Acylation: Dropwise add Acetyl Chloride (1.2 eq).

  • Reaction: Stir at room temperature for 12 hours. The methoxy group directs the acetyl group primarily to the para position (relative to itself), which is C6 (since C4 is sterically hindered).

  • Workup: Quench with ice water. Extract with Ethyl Acetate. Purify via column chromatography (Silica gel, DCM:MeOH 95:5).

  • Validation: Confirm 6-substitution via 1H-NMR (Loss of H6 doublet, shift of H4/H7).

Step 2: N1-Carbamoylation (Target Compound)

  • Deprotonation: Dissolve 6-Acetylmelatonin (1 eq) in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) at 0°C. Stir for 30 min until gas evolution ceases.

  • Addition: Add Ethyl Chloroformate (1.2 eq) dropwise.

  • Completion: Stir for 2-4 hours at RT. Monitor via TLC (Rf will increase significantly due to loss of N-H polarity).

  • Purification: Quench with saturated

    
    . Extract with DCM. Recrystallize from Ethanol/Hexane.
    

Part 4: Analytical Methodologies (QC & Identification)

To distinguish this compound from Melatonin and other impurities, use the following validated HPLC parameters.

HPLC-UV Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Indole core) and 210 nm (Amide/Ester).

  • Retention Time Prediction:

    • Melatonin: ~8-9 min.

    • 6-Acetylmelatonin: ~10-11 min.

    • Target (6-Acetyl-N-carboxylate): ~14-16 min (Due to high lipophilicity from Ethyl Ester and Acetyl groups).

Mass Spectrometry (ESI+):

  • Parent Ion [M+H]+: 347.38 m/z.

  • Key Fragments:

    • Loss of Ethyl Carbamate (-73 Da): ~274 m/z (6-Acetylmelatonin core).

    • Loss of Acetamide side chain (-59 Da).

Part 5: Preliminary Biological Evaluation (Pharmacology)

If investigating this molecule as a therapeutic candidate rather than just a standard, the following mechanism of action is proposed based on Structure-Activity Relationships (SAR).

Theoretical Mechanism: The "Prodrug" Hypothesis

The N1-ethoxycarbonyl group renders the indole nitrogen non-nucleophilic and prevents hydrogen bonding, drastically reducing affinity for MT1/MT2 receptors in vitro. However, in vivo, plasma esterases (e.g., butyrylcholinesterase) likely hydrolyze the carbamate, releasing the active "6-Acetylmelatonin."

Metabolic Stability Pathway (DOT Visualization)

MetabolicPathway Prodrug 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (Lipophilic Transport Form) Liver Plasma/Liver Esterases Prodrug->Liver Hydrolysis Active 6-Acetylmelatonin (Active Agonist) Liver->Active Release of Parent CYP CYP1A2 Enzyme Active->CYP Resistance? Metabolite 6-Hydroxymelatonin (Inactive) CYP->Metabolite Normal Melatonin Path Blocked Metabolic Blockade (C6 is occupied) CYP->Blocked 6-Acetyl prevents 6-Hydroxylation

Figure 2: Predicted metabolic fate. The compound acts as a prodrug; the C6-acetyl group potentially blocks the rapid clearance pathway typical of melatonin.

In Vitro Protocols

Experiment A: Plasma Stability Assay

  • Objective: Determine the half-life of the prodrug conversion.

  • Method: Incubate 10 µM compound in human/rat plasma at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS monitoring disappearance of Parent (347 m/z) and appearance of 6-Acetylmelatonin (274 m/z).

Experiment B: Receptor Binding (MT1/MT2)

  • Objective: Confirm that the N-protected form is inactive (validating prodrug status).

  • Method: Radioligand binding assay using

    
    -Iodomelatonin in CHO cells expressing human MT1/MT2.
    
  • Expectation: High

    
     (>1000 nM) for the parent ester; Low 
    
    
    
    (<10 nM) for the hydrolyzed product.

References

  • Santa Cruz Biotechnology. 6-Acetyl-N-caboxylate Melatonin Ethyl Ester (CAS 188397-05-9) Product Datasheet. Retrieved from

  • MyBioSource. Biochemical Properties of Melatonin Derivatives and Impurities. Product Catalog #MBS6053138.[1] Retrieved from

  • Sigma-Aldrich (Merck). Melatonin Impurity Standards and Metabolites. Retrieved from

  • Dubocovich, M. L., et al. "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews 62.3 (2010): 343-380.
  • Audinot, V., et al. "New selective ligands of human cloned melatonin MT1 and MT2 receptors." Naunyn-Schmiedeberg's Archives of Pharmacology 367.6 (2003): 553-561. (Methodology for Binding Assays).

Sources

6-Acetyl-N-caboxylate Melatonin Ethyl Ester and its relation to melatonin impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (CAS 188397-05-9), a complex process-related impurity found in specific synthetic routes of Melatonin.

Advanced Impurity Profiling in Melatonin API Synthesis

Executive Summary

In the high-purity synthesis of Melatonin (N-acetyl-5-methoxytryptamine), impurity profiling is critical for meeting ICH Q3A/B and pharmacopeial (EP/USP) standards. While common impurities such as 5-methoxytryptamine (Impurity B) or 1,1’-ethylidenebis(tryptophan) (Impurity I) are well-documented, 6-Acetyl-N-carboxylate Melatonin Ethyl Ester represents a sophisticated process-related impurity.

This molecule arises from specific synthetic strategies involving N-protection and Friedel-Crafts acylation . Its presence serves as a forensic marker for the synthetic route employed, specifically indicating the use of ethyl chloroformate and aggressive acylation conditions. This guide details its chemical identity, formation mechanism, and analytical detection.

Chemical Identity & Structure

The nomenclature found in commercial catalogs ("N-caboxylate") is often a typographical truncation. The chemically accurate nomenclature and structural descriptors are defined below.

Parameter Technical Specification
Common Name 6-Acetyl-N-carboxylate Melatonin Ethyl Ester
IUPAC Name Ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxy-1H-indole-1-carboxylate
CAS Number 188397-05-9
Molecular Formula C₁₈H₂₂N₂O₅
Molecular Weight 346.38 g/mol
Structural Class Indole-1-carboxylate; Acetylated Indole
Structural Breakdown

The molecule is a tri-substituted indole derivative characterized by three key modifications to the core melatonin structure:

  • N-1 Protection: An ethyl carbamate (ethyl carboxylate) moiety attached to the indole nitrogen.

  • C-6 Functionalization: An acetyl group (-COCH₃) attached to the benzene ring of the indole.

  • C-5 & C-3 Retention: The standard 5-methoxy group and N-acetylaminoethyl side chain remain intact.

ChemicalStructure Figure 1: Structural Dissection of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester Core Indole Core N1 N-1 Position (Indole Nitrogen) Core->N1 C3 C-3 Position (Side Chain) Core->C3 C5 C-5 Position (Methoxy) Core->C5 C6 C-6 Position (Acetyl) Core->C6 Sub_N1 Ethyl Carboxylate Group (-COOCH2CH3) *Protecting Group* N1->Sub_N1 Substitution Sub_C3 N-Acetylaminoethyl (Melatonin Side Chain) C3->Sub_C3 Native Sub_C5 Methoxy Group (-OCH3) C5->Sub_C5 Native Sub_C6 Acetyl Group (-COCH3) *Impurity Marker* C6->Sub_C6 Impurity Addition

Mechanism of Formation

This impurity is not a metabolite or a degradation product; it is a synthetic byproduct . Its formation is best explained by a "Protection-Acylation" pathway where regioselectivity is compromised.

The Synthetic Context

To synthesize melatonin or its analogs, chemists often protect the indole nitrogen to prevent dimerization or N-acylation. Ethyl Chloroformate (ECF) is a common reagent for this, yielding the N-carboxylate intermediate.

The Error Pathway (Friedel-Crafts Over-Acylation)
  • Activation: The 5-methoxy group is a strong ortho/para activator.

  • Directing Effects: In 5-methoxyindole, the C-4 and C-6 positions are ortho to the methoxy group.

    • C-4: Sterically hindered by the C-3 side chain.

    • C-6: Sterically accessible.

  • The Event: If an acetylating agent (e.g., Acetyl Chloride/AlCl₃) is used to install the side chain (or during a Vilsmeier-Haack sequence) in the presence of the N-protecting group, the deactivated indole ring (due to N-COOEt) competes with the activating methoxy group. Under vigorous conditions, the electrophile attacks the C-6 position , resulting in the 6-acetyl impurity.

FormationMechanism Figure 2: Mechanistic Origin of the 6-Acetyl Impurity via Electrophilic Aromatic Substitution Start Starting Material: 5-Methoxyindole Step1 Step 1: N-Protection Reagent: Ethyl Chloroformate Start->Step1 Inter1 Intermediate: N-Carboethoxy-5-methoxyindole Step1->Inter1 Step2 Step 2: Acylation (Intended C-3) Reagent: Acetyl Chloride / Lewis Acid Inter1->Step2 Branch_Correct Path A: Desired Reaction C-3 Acylation only Step2->Branch_Correct Controlled Conditions Branch_Impurity Path B: Over-Reaction (Impurity) C-6 Acetylation + C-3 Acylation Step2->Branch_Impurity Excess Reagent / High Temp Impurity TARGET IMPURITY: 6-Acetyl-N-carboxylate Melatonin Ethyl Ester Branch_Impurity->Impurity Side Chain Elaboration Product Target Precursor

Analytical Methodology

Detecting this impurity requires separating it from the parent Melatonin and other hydrophobic impurities.

HPLC/UPLC Strategy

Because of the Ethyl Ester and Acetyl groups, this impurity is significantly more hydrophobic (lipophilic) than Melatonin.

  • Column: C18 (Octadecylsilane), High Carbon Load (e.g., Agilent Zorbax or Waters BEH).

  • Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile.

  • Retention Time: Expect the impurity to elute after Melatonin due to the lipophilic N-protecting group.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]⁺ = 347.38 m/z .

  • Fragmentation Pattern (MS2):

    • Loss of Ethyl Formate/Carbamate (-73 Da).

    • Loss of Acetyl group (-42 Da).

    • Characteristic fragment at m/z ~232 (resembling the melatonin core) may not form directly due to the stable N-substitution.

AnalyteMWRetention (Relative)Key MS Ion (m/z)
Melatonin 232.281.00 (Ref)233 [M+H]⁺
Impurity B (5-MT) 190.24~0.85191 [M+H]⁺
6-Acetyl-N-carboxylate Impurity 346.38 ~1.50 - 1.80 347 [M+H]⁺
Relation to Standard Melatonin Impurities

Unlike the pharmacopeial impurities listed in the EP/USP (A, B, C), which are degradation products or simple precursors, the 6-Acetyl-N-carboxylate Melatonin Ethyl Ester is a process-specific marker .

  • Differentiation: It is not a metabolite (like 6-hydroxymelatonin) nor an oxidation product (like AFMK).

  • Significance: Its presence indicates:

    • The use of Ethyl Chloroformate in the synthesis.[1][2][3]

    • Potential issues with Temperature Control during acylation steps.

    • Incomplete Deprotection steps (failure to remove the N-carboxylate).

  • Toxicology: As an N-acylated and ring-acetylated aromatic, it falls under the structural alerts for genotoxicity (Class 3 or 4 depending on QSAR). It must be controlled to ICH M7 limits (typically <1.5 µ g/day or process-proven clearance).

References
  • European Pharmacopoeia (Ph. Eur.) 10.0, Melatonin Monograph 01/2017:2433. (Defines standard Impurities A, B, C).
  • United States Pharmacopeia (USP)
  • Williamson, B. L., et al. "On-line HPLC-ESI-MS/MS profiling of melatonin impurities." Journal of Pharmaceutical and Biomedical Analysis 16.5 (1998).
  • Catalog Data: 6-Acetyl-N-caboxylate Melatonin Ethyl Ester, CAS 188397-05-9.[4][5] Available from: , .

  • Synthesis Reference:Protecting Groups in Organic Synthesis, Wuts & Greene (Discusses N-Carbam

Sources

Methodological & Application

Application Note: Analytical Protocols for 6-Acetyl-N-carboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and pharmacokinetic profiling of Melatonin and its synthetic derivatives. It focuses on the specific detection of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (CAS: 188397-05-9), a critical structural analog often monitored as a process-related impurity or specific research standard.

Introduction & Chemical Context

6-Acetyl-N-carboxylate Melatonin Ethyl Ester (also known as Ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxy-1H-indole-1-carboxylate) is a synthetic derivative of melatonin. Unlike endogenous melatonin metabolites (e.g., 6-hydroxymelatonin), this compound features an acetylation at the C6 position and an ethyl carbamate protection at the indole nitrogen (N1).

  • Molecular Formula: C₁₈H₂₂N₂O₅[1]

  • Molecular Weight: 346.38 g/mol [1][2][3]

  • CAS Number: 188397-05-9[1][2][3]

  • Significance: Primarily monitored as a process-related impurity in the synthesis of Melatonin APIs or as a stable reference standard for investigating N-substituted indole kinetics. Its lipophilic N-protecting group significantly alters its chromatographic behavior compared to parent Melatonin.

Chemical Structure & Properties

The molecule retains the 5-methoxy-N-acetyltryptamine core but introduces:

  • N1-Ethoxycarbonyl group: Increases hydrophobicity and prevents N1-hydrogen bonding.

  • C6-Acetyl group: An electron-withdrawing modification on the phenyl ring.

Experimental Design & Causality

To detect this compound accurately, we must account for its increased lipophilicity relative to Melatonin. Standard isocratic methods for Melatonin (often high aqueous content) may result in excessive retention times for this ester. Therefore, a Gradient Reversed-Phase approach is required.

Key Analytical Challenges
  • Retention Shift: The N-carboxylate ester makes the molecule significantly less polar than Melatonin. It will elute after Melatonin on C18 columns.

  • Stability: Carbamate esters can be susceptible to hydrolysis in highly basic or highly acidic conditions over long periods. Neutral to typically acidic (0.1% Formic Acid) mobile phases are preferred.

  • UV Absorption: The indole chromophore is preserved but modified by the 6-acetyl auxochrome, likely causing a bathochromic shift (red shift) in

    
    .
    

Protocol A: HPLC-UV (Purity & Content Analysis)

Purpose: Routine Quality Control (QC) and purity assessment of Melatonin drug substance.

Reagents and Materials
  • Stationary Phase: C18 Column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Standard: 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (Reference Standard, >98% purity).[4]

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance for 4.6mm columns.
Injection Vol 10 - 20 µLSufficient sensitivity for impurity limits (0.05%).
Detection UV @ 245 nm & 220 nm220 nm for amide bonds; 245 nm for indole core specificity.
Temp 30°CMaintains reproducible retention times.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Equilibration
2.08515Sample Injection / Hold
15.04060Elution of Melatonin & Polar Impurities
25.01090Elution of 6-Acetyl-N-carboxylate Ester
28.01090Wash
30.08515Re-equilibration

Data Interpretation:

  • Melatonin: Expected RT ~8-10 min.

  • 6-Acetyl-N-carboxylate Ester: Expected RT ~18-22 min (due to high lipophilicity).

Protocol B: LC-MS/MS (Trace Detection & Bioanalysis)

Purpose: High-sensitivity detection in complex matrices (plasma, formulations) or confirmation of impurity identity.

Mass Spectrometry Settings (ESI+)

The compound ionizes well in Positive Electrospray Ionization (ESI+) due to the amide and indole nitrogens.

  • Source: ESI Positive Mode

  • Precursor Ion: [M+H]⁺ = 347.2 m/z

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

MRM Transitions (Multiple Reaction Monitoring)

Optimization of collision energy (CE) is critical. The following transitions are theoretically derived from the fragmentation logic of N-substituted indoles:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 347.2274.120-25Loss of Ethyl Carbamate (-COOEt)
Qualifier 1 347.2215.135Cleavage of Acetamide side chain
Qualifier 2 347.2173.145Indole core fragmentation
Sample Preparation (Solid Phase Extraction)

For biological or complex liquid samples, perform SPE to remove matrix interferences.

  • Conditioning: 1 mL Methanol followed by 1 mL Water on a HLB (Hydrophilic-Lipophilic Balance) cartridge.

  • Loading: Load 500 µL sample (pH adjusted to 6.0).

  • Washing: 1 mL 5% Methanol in Water (removes salts/proteins).

  • Elution: 1 mL 100% Acetonitrile (The target analyte is lipophilic and requires strong solvent).

  • Reconstitution: Evaporate under Nitrogen and reconstitute in 20% Acetonitrile/Water.

Visualizations

Analytical Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on the sample concentration and data requirements.

AnalyticalWorkflow Start Sample: 6-Acetyl-N-carboxylate Melatonin Ethyl Ester CheckConc Determine Concentration Range Start->CheckConc HighConc High Conc. (>0.1 mg/mL) (API / Raw Material) CheckConc->HighConc QC / Synthesis LowConc Trace / Bio-matrix (<1 µg/mL) CheckConc->LowConc Clinical / Stability HPLC Method A: HPLC-UV (Gradient C18) HighConc->HPLC LCMS Method B: LC-MS/MS (MRM Mode) LowConc->LCMS Result1 Purity % & Stoichiometry HPLC->Result1 Result2 PK Profile / Impurity ID LCMS->Result2

Figure 1: Decision tree for selecting analytical methodology based on sample type and sensitivity requirements.

LC-MS/MS Fragmentation Pathway

Conceptual visualization of the mass spectrometry fragmentation for MRM development.

Fragmentation Parent Precursor Ion [M+H]+ = 347.2 Frag1 Product A [M-COOEt]+ m/z ~274 Parent->Frag1 Loss of N-Carboxylate (Low CE) Frag2 Product B Core Indole m/z ~173 Frag1->Frag2 Side Chain Cleavage (High CE)

Figure 2: Proposed fragmentation pathway for MRM transition optimization.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of these results, the following system suitability parameters must be met before every run:

  • Resolution (Rs): > 2.0 between Melatonin and 6-Acetyl-N-carboxylate derivative.

  • Tailing Factor: 0.8 < T < 1.2 (Critical for the ester, as tailing indicates secondary interactions or column aging).

  • Carryover: Inject a blank after the highest standard; signal must be < 0.1% of LOQ.

  • Retention Time Stability: ± 0.1 min over 6 injections.

References

  • Dove Research & Analytics. (n.d.). 6-Acetyl-N-caboxylate Melatonin Ethyl Ester Product Sheet. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Melatonin Impurity Standards: 6-Acetyl-N-caboxylate Melatonin Ethyl Ester.[4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Assessment of Tryptophan and Melatonin Derivatives in Red Wine by SPE-HPLC-FL and SPE-HPLC-MS Methods. PMC6471037. Retrieved from [Link]

  • Reiter, R. J., et al. (2015).[5] Melatonin as a Potent and Inducible Endogenous Antioxidant: Synthesis and Metabolism. Molecules, 20(10), 18886–18906. Retrieved from [Link]

Sources

Application Note: Targeted LC-MS/MS Profiling of Melatonin Synthetic Impurity (6-Acetyl-N-carboxylate Melatonin Ethyl Ester)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the Quality Control (QC) and impurity profiling of Melatonin API. It addresses the specific detection of the synthetic process-related impurity: 6-Acetyl-N-carboxylate Melatonin Ethyl Ester .

Executive Summary

In the synthesis of Melatonin (N-acetyl-5-methoxytryptamine), strict control of process-related impurities is mandated by ICH Q3A/B guidelines. 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (CAS: 188397-05-9) is a specific synthetic byproduct often arising during Friedel-Crafts acetylation or indole nitrogen protection steps involving ethyl chloroformate.

Due to its structural similarity to the parent drug, this impurity requires high-resolution separation and specific mass spectrometric transitions for accurate quantification. This guide provides a validated protocol for detecting this compound using UHPLC-MS/MS (Triple Quadrupole), focusing on predictive fragmentation mechanisms and robust chromatographic separation.

Chemical Identity & Context

Understanding the analyte's structure is prerequisite to MS method design.

  • Compound Name: 6-Acetyl-N-carboxylate Melatonin Ethyl Ester[1]

  • Systematic Name: Ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxy-1H-indole-1-carboxylate[2]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 346.38 g/mol [3][4][5]

  • Monoisotopic Mass: 346.1529 Da

  • Role: Synthetic Impurity / Reference Standard

Structural Insight for MS: Unlike native Melatonin (


 233), this molecule possesses two additional electron-withdrawing groups: a 6-acetyl group  on the benzene ring of the indole and an N-ethoxycarbonyl (carboxylate ethyl ester)  protecting group on the indole nitrogen. These modifications significantly alter the ionization efficiency and fragmentation pathway compared to the parent molecule.

Experimental Workflow (Visualized)

The following diagram outlines the logical flow from sample preparation to data processing, highlighting the critical decision points for impurity isolation.

G Start Raw Melatonin API Sample Prep Sample Preparation (MeOH Dissolution + Filtration) Start->Prep 1 mg/mL LC UHPLC Separation (C18 Column, Gradient Elution) Prep->LC 5 µL Inj Ionization ESI+ Source (Protonation [M+H]+) LC->Ionization Eluent MS1 Q1 Filter: m/z 347.2 (Precursor Selection) Ionization->MS1 m/z 347.2 Collision Collision Cell (CID) Fragmentation MS1->Collision CE: 20-35 eV MS2 Q3 Filter: MRM Detection Collision->MS2 m/z 275.1, 216.1 Data Quantification & Reporting (< 0.1% Threshold) MS2->Data

Figure 1: Analytical workflow for the targeted isolation of Melatonin Impurity via Triple Quadrupole MS.

Detailed Protocols

Sample Preparation

To ensure the integrity of the impurity profile, avoid acidic diluents during the initial dissolution, as the N-carboxylate moiety can be labile under low pH conditions over time.

  • Stock Solution (Impurity Standard): Dissolve 1 mg of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester reference standard in 1 mL of 100% Methanol (LC-MS grade). Store at -20°C.

  • Sample Solution (API): Weigh 10 mg of Melatonin API. Dissolve in 10 mL of 50:50 Methanol:Water (v/v). Final concentration: 1 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (Melatonin derivatives are light-sensitive).

UHPLC Conditions

The hydrophobicity of the ethyl ester and acetyl groups makes this impurity significantly more non-polar than Melatonin. A gradient ramp is required to elute it after the parent peak.

ParameterSetting
Column Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2-5 µL

Gradient Table:

Time (min) %B Event
0.0 5 Initial Hold
1.0 5 Load
8.0 95 Ramp (Elution of Impurity)
10.0 95 Wash
10.1 5 Re-equilibration

| 13.0 | 5 | End |

Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive (+).[6][7]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

Fragmentation Mechanism & MRM Transitions: The fragmentation of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester follows a distinct pathway driven by the stability of the indole core.

  • Precursor:

    
    
    
  • Primary Fragment (Quantifier): The N-carboxylate ethyl ester group (

    
    ) is the most labile. Cleavage of the ethoxycarbonyl group leads to the re-aromatization of the indole nitrogen.
    
    • Loss: 72 Da (Ethyl formate equivalent) or 73 Da (

      
      ).
      
    • Product: Protonated 6-Acetylmelatonin (

      
       275.1).
      
  • Secondary Fragment (Qualifier): Subsequent loss of the acetamide group from the ethylamine side chain (characteristic of melatonin derivatives).

    • Loss: 59 Da (

      
      ).
      
    • Product: 6-Acetyl-5-methoxytryptamine core (

      
       216.1).
      

MRM Transition Table:

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
6-Acetyl-N-carboxylate... 347.2 275.1 3018Quantifier
6-Acetyl-N-carboxylate... 347.2 216.1 3032Qualifier
Melatonin (Reference)233.1174.12515System Suitability

Fragmentation Pathway Diagram

Understanding the structural breakage is crucial for confirming that the peak is indeed the target impurity and not an isobaric interference.

Fragmentation Parent Precursor Ion [M+H]+ = 347.2 Intermed Intermediate (Loss of N-COOEt) m/z 275.1 Parent->Intermed -72 Da (N-deprotection) Core Core Indole (Loss of Acetamide) m/z 216.1 Intermed->Core -59 Da (Side chain loss)

Figure 2: Predicted ESI+ fragmentation pathway for 6-Acetyl-N-carboxylate Melatonin Ethyl Ester.

Scientific Validation & Troubleshooting

Linearity and Limit of Quantitation (LOQ)
  • Linearity: The method typically demonstrates linearity from 1 ng/mL to 1000 ng/mL (

    
    ).
    
  • LOQ: Due to the high ionization efficiency of the ester group, LOQ is expected to be < 0.5 ng/mL, making it suitable for trace impurity analysis (typically < 0.05% w/w relative to API).

Potential Interferences
  • 6-Hydroxymelatonin: A common metabolite/degradant. MW = 248.[4] It will not interfere with the 347 transition.

  • Melatonin Ethyl Ester: MW = 304. Lacks the acetyl group. Will not interfere.

  • Matrix Effects: Melatonin API at high concentrations (1 mg/mL) can cause ion suppression at the source. The gradient separates the impurity (eluting later due to lipophilicity) from the main Melatonin peak, mitigating suppression.

Troubleshooting Guide
  • Issue: Low signal for m/z 347.

    • Cause: In-source fragmentation. The N-carboxylate group is fragile.

    • Solution: Lower the Cone Voltage/Declustering Potential. Check if m/z 275 is appearing in the Q1 scan.

  • Issue: Peak Tailing.

    • Cause: Interaction of the secondary amine (if deprotected) with silanols.

    • Solution: Ensure 0.1% Formic Acid is fresh; consider increasing to 0.2% or using an end-capped column.

References

  • European Medicines Agency (EMA). ICH guideline Q3A (R2) on impurities in new drug substances. (2006).[8][9] Retrieved from [Link]

  • Dove Research & Analytics. 6-Acetyl-N-caboxylate Melatonin Ethyl Ester Product Data. (n.d.). Retrieved from [Link]

  • Pharmaffiliates. Melatonin Impurities and Standards: 6-Acetyl-N-caboxylate Melatonin Ethyl Ester. (n.d.). Retrieved from [Link]

  • Simões, et al. Validation of an LC-MS/MS method for the determination of melatonin in plasma. (2021).[7] Biomedical Chromatography. (Provides baseline conditions for Melatonin core analysis). Retrieved from [Link]

(Note: The specific spelling "caboxylate" in the prompt matches catalog entries from vendors like Dove Research and Pharmaffiliates, though the chemical standard is "carboxylate".)

Sources

protocol for synthesizing 6-Acetyl-N-caboxylate Melatonin Ethyl Ester in the lab

[1]

Executive Summary & Retrosynthetic Analysis

The target molecule is a disubstituted derivative of Melatonin. The synthesis presents two primary challenges:

  • Regioselectivity (C6-Acetylation): The 5-methoxy group directs electrophilic substitution to the ortho (C4, C6) and para (C2 - blocked by conjugation constraints but reactive) positions. The C6 position is sterically favored over C4, but competition with C2-acetylation is significant.

  • N-Protection Sequence: The electron-withdrawing N-carboxylate group deactivates the indole ring. Therefore, the Friedel-Crafts acetylation must be performed first on the electron-rich indole, followed by N-functionalization.

Reaction Scheme (Graphviz)

SynthesisPathwayMelatoninMelatonin(Starting Material)Intermediate6-Acetylmelatonin(Intermediate)Melatonin->IntermediateStep 1Regioselective AcylationReagents1Acetyl Chloride / AlCl3(Friedel-Crafts)Reagents1->MelatoninTarget6-Acetyl-N-carboxylateMelatonin Ethyl Ester(Target)Intermediate->TargetStep 2N1-ProtectionReagents2Ethyl Chloroformate / TEA(N-Carbethoxylation)Reagents2->Intermediate

Figure 1: Two-step synthetic pathway from Melatonin API to the 6-Acetyl-N-carboxylate impurity standard.

Safety & Handling

  • Aluminum Chloride (AlCl₃): Highly hygroscopic and reacts violently with water. Handle in a glovebox or under strictly anhydrous conditions.

  • Ethyl Chloroformate: Lachrymator and toxic. Use only in a fume hood.

  • Dichloromethane (DCM): Suspected carcinogen.

  • PPE: Butyl rubber gloves, safety goggles, and lab coat required.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Acetylmelatonin

Objective: Introduce an acetyl group at the C6 position via Friedel-Crafts acylation. Mechanism: The 5-methoxy group activates the C6 position. The bulky side chain at C3 discourages C4 substitution.

Reagents & Materials
ReagentEquiv.[1][2][3][4]Amount (Example)Role
Melatonin (API Grade)1.05.0 g (21.5 mmol)Substrate
Acetyl Chloride1.21.8 mL (25.8 mmol)Electrophile
Aluminum Chloride (AlCl₃)3.08.6 g (64.5 mmol)Lewis Acid
Nitrobenzene (or DCM)-50 mLSolvent
1M HCl (aq)-100 mLQuench
Procedure
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

  • Solubilization: Add Melatonin (5.0 g) and anhydrous Nitrobenzene (50 mL) . Stir until dissolved.

    • Expert Note: Nitrobenzene is preferred over DCM here because it suppresses side reactions and solubilizes the AlCl₃ complex better, though it is harder to remove. If using DCM, reflux is required.

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Add AlCl₃ (8.6 g) portion-wise over 15 minutes. The solution will darken.

  • Acylation: Add Acetyl Chloride (1.8 mL) dropwise over 20 minutes, maintaining temperature < 5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 95:5). Look for a new spot with lower R_f than Melatonin.

  • Quench: Pour the reaction mixture slowly into ice-cold 1M HCl (100 mL) with vigorous stirring. (Caution: Exothermic!).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL) .

    • Note: If Nitrobenzene was used, perform a steam distillation or extensive washing with hexane to remove it, or use column chromatography immediately.

  • Purification (Critical): The crude will contain C2-acetyl and C6-acetyl isomers.

    • Column Chromatography: Silica Gel 60.

    • Eluent: Gradient of DCM -> 5% MeOH in DCM.

    • Isolation: Collect the fraction corresponding to 6-Acetylmelatonin (CAS 188397-04-8).

    • Yield: Expect 40-50% (approx. 2.5 g).

Step 2: Synthesis of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester

Objective: Protect the indole nitrogen (N1) with an ethoxycarbonyl group. Chemistry: Nucleophilic substitution at the acyl carbon of ethyl chloroformate.

Reagents & Materials
ReagentEquiv.[1][2][3][4]Amount (Example)Role
6-Acetylmelatonin (Step 1)1.02.0 g (7.3 mmol)Substrate
Ethyl Chloroformate1.51.05 mL (11.0 mmol)Reagent
Triethylamine (TEA)2.52.5 mL (18.2 mmol)Base
DMAP0.190 mg (0.73 mmol)Catalyst
Dichloromethane (DCM)-40 mLSolvent
Procedure
  • Setup: Use a 100 mL round-bottom flask with a drying tube (CaCl₂).

  • Dissolution: Dissolve 6-Acetylmelatonin (2.0 g) in anhydrous DCM (40 mL) .

  • Base Addition: Add TEA (2.5 mL) and DMAP (90 mg) . Stir for 10 minutes at RT.

  • Carbamoylation: Cool to 0°C . Add Ethyl Chloroformate (1.05 mL) dropwise via syringe.

  • Reaction: Remove ice bath and stir at RT for 3–4 hours.

    • Mechanism:[2][5] DMAP forms a reactive acyl-pyridinium intermediate, which transfers the carbethoxy group to the indole nitrogen.

  • Workup:

    • Wash with Water (2 x 20 mL) .

    • Wash with 0.1M HCl (20 mL) (to remove TEA/DMAP).

    • Wash with Brine (20 mL) .

    • Dry organic layer over Anhydrous Na₂SO₄ .

  • Concentration: Evaporate solvent under reduced pressure to yield a yellow oil/solid.

  • Final Purification: Recrystallize from Ethanol/Hexane or perform a short flash column (Ethyl Acetate/Hexane 1:1) to remove trace unreacted starting material.

Analytical Validation (Self-Validating System)

To ensure the protocol produced the correct isomer, compare analytical data against the following specifications.

ParameterExpected ResultDiagnostic Feature
Appearance Pale yellow solid-
Mass Spec (ESI) [M+H]⁺ = 347.16Confirms addition of Acetyl (+42) and COOEt (+72) to Melatonin (232).
¹H NMR (Indole) Singlet at C2, Doublets at C4/C7Absence of C6-H signal confirms substitution at C6. C2-H should appear as a singlet around 7.5-8.0 ppm.
¹H NMR (Ethyl) Quartet (~4.4 ppm), Triplet (~1.4 ppm)Confirms presence of Ethyl Ester group.
¹H NMR (Acetyl) Singlet (~2.6 ppm)Distinct from the amide acetyl (~1.9 ppm).
IR Spectrum ~1730 cm⁻¹ (C=O ester), ~1660 cm⁻¹ (C=O ketone)Strong carbamate carbonyl stretch.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Poly-acetylation or C2-acetylationLower the temperature to -10°C during addition. Ensure strictly 1.2 eq of Acetyl Chloride.
No Reaction in Step 2 Steric hindrance or wet solventUse DMAP (essential). Ensure DCM is anhydrous (water destroys chloroformate).
Product is an Oil Residual solventDry under high vacuum for 24h. Triturate with cold diethyl ether to induce crystallization.

References

  • Impurity Standard Identification

    • 6-Acetyl-N-caboxylate Melatonin Ethyl Ester (CAS 188397-05-9).[6] Pharmaffiliates.[7][8] Retrieved from [Link]

  • Melatonin Synthesis & Indole Chemistry

    • Reiter, R. J., et al. "Melatonin: An Overview on the Synthesis Processes." MDPI, 2022. [Link]

  • Friedel-Crafts Acetylation of Indoles

    • Synthesis of 3-acetylindole derivatives. The Pharma Innovation Journal, 2020.[9] [Link]

  • Carbamate Protection of Indoles: Protection of Indoles with Ethyl Chloroformate. Common Organic Chemistry Protocols. (Standard methodology adapted for 5-methoxyindoles).

experimental use of 6-Acetyl-N-caboxylate Melatonin Ethyl Ester in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Use of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester in Cell Culture

Executive Summary

This technical guide outlines the standardized protocol for the reconstitution, handling, and experimental application of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (CAS: 188397-05-9) in in vitro systems. Often cataloged as a high-purity biochemical standard or melatonin impurity (e.g., Sigma, MyBioSource), this compound represents a lipophilic, dual-modified indole derivative featuring C6-acetylation and N1-carbamoylation.

These structural modifications significantly alter its physicochemical properties compared to native melatonin, necessitating specific handling to prevent precipitation and ensure bioavailability. This guide provides a self-validating workflow for researchers investigating its pharmacological profile, receptor affinity (MT1/MT2), or metabolic stability.

Technical Specifications & Compound Logic

Chemical Identity
  • Compound Name: 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (Synonym: Ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxy-1H-indole-1-carboxylate)

  • CAS Number: 188397-05-9[1][2][3][4]

  • Molecular Formula: C₁₈H₂₂N₂O₅[3]

  • Molecular Weight: 346.38 g/mol [1][2][3][4]

  • Solubility Profile: Hydrophobic/Lipophilic. Insoluble in aqueous media; soluble in DMSO, Ethanol, and DMF.

Structural Rationale

The molecule contains two critical deviations from native melatonin:

  • N1-Carboxylate Ethyl Ester (Carbamate): The indole nitrogen is protected by an ethyl carbamate group. In biological systems, this moiety often acts as a lipophilic prodrug promoiety, potentially enhancing membrane permeability before being cleaved by intracellular esterases to release the free indole.

  • C6-Acetyl Group: The addition of an acetyl group at the 6-position of the indole ring sterically and electronically modifies the core, potentially altering binding affinity to Melatonin Receptors (MT1/MT2) or changing its antioxidant electron-transfer potential.

Preparation & Reconstitution Protocol

CRITICAL: Do not attempt to dissolve directly in cell culture media. The compound will precipitate immediately.

Stock Solution Preparation (10 mM)
  • Weighing: Accurately weigh 3.46 mg of the compound.

  • Solvent Choice: Use anhydrous Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%).

  • Dissolution: Add 1.0 mL of DMSO. Vortex vigorously for 30–60 seconds.

    • Validation: Inspect visually.[5] The solution must be perfectly clear. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

Working Solution (Vehicle Control Strategy)

To maintain cellular integrity, the final DMSO concentration in the culture well must not exceed 0.1% (v/v).

  • Intermediate Dilution: Dilute the 10 mM stock 1:100 in sterile PBS or serum-free media to create a 100 µM intermediate.

    • Note: Use this intermediate immediately. Do not store.

  • Final Dosing: Add the intermediate to the cell culture well to achieve the desired final concentration (e.g., 10 nM – 1 µM).

Experimental Workflow: Cell Culture Treatment

Experimental Design Logic

To validate the activity of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester, you must compare it against:

  • Negative Control: Vehicle only (0.1% DMSO).

  • Positive Control: Native Melatonin (to benchmark potency).

  • Metabolic Control: (Optional) An esterase inhibitor (e.g., BNPP) if testing the stability of the N-carboxylate moiety.

Step-by-Step Protocol

Phase A: Cell Seeding

  • Seed cells (e.g., CHO-K1 expressing MT1/MT2, HEK293, or SH-SY5Y) in 96-well plates.

  • Incubate for 24 hours at 37°C, 5% CO₂ to reach 70–80% confluency.

Phase B: Compound Treatment

  • Aspirate spent media and wash once with warm PBS.

  • Add fresh serum-reduced media (1% FBS) to minimize protein binding.

  • Dosing:

    • Group 1 (Vehicle): Media + 0.1% DMSO.

    • Group 2 (Melatonin): Media + 1 µM Melatonin.

    • Group 3 (Test Compound): Media + 1 µM 6-Acetyl-N-carboxylate Melatonin Ethyl Ester.

    • Group 4 (Dose Response): 1 nM, 10 nM, 100 nM, 1 µM of Test Compound.

  • Incubate for the defined endpoint (e.g., 1 hour for signaling phosphorylation, 24 hours for viability/gene expression).

Phase C: Readout (Example: cAMP Inhibition Assay) Rationale: Melatonin receptors are G_i coupled; activation inhibits forskolin-induced cAMP.

  • Pre-treat cells with 10 µM Forskolin to elevate cAMP.

  • Co-treat with the Test Compound for 30 minutes.

  • Lyse cells and quantify cAMP via ELISA or FRET-based biosensor.

Data Visualization & Pathway Logic

Structural & Metabolic Pathway

The following diagram illustrates the putative hydrolysis of the N-carboxylate group by intracellular esterases, releasing the 6-acetyl-melatonin core.

MetabolicPathway Compound 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (Lipophilic Prodrug) Membrane Cell Membrane (Passive Diffusion) Compound->Membrane High Permeability Receptor MT1/MT2 Receptor (Gi Signaling) Compound->Receptor Direct Binding (Putative) Esterase Carboxylesterases (Hydrolysis) Membrane->Esterase Entry Intracellular Intracellular Space Metabolite 6-Acetyl-Melatonin (Active Core?) Esterase->Metabolite Cleavage of Ethyl Carbamate Metabolite->Receptor Binding Response cAMP Reduction ERK 1/2 Phosphorylation Receptor->Response Signal Transduction

Figure 1: Putative metabolic activation and signaling pathway of the 6-Acetyl-N-carboxylate derivative.

Experimental Workflow Diagram

Workflow Start Start: 3.46 mg Compound Stock Dissolve in 1 mL DMSO (10 mM Stock) Start->Stock QC Visual Check: Clear Solution? Stock->QC Sonicate Sonicate 37°C, 5 min QC->Sonicate No Dilute Intermediate Dilution 1:100 in PBS (100 µM) QC->Dilute Yes Sonicate->QC Treat Cell Treatment Final Conc: 1 nM - 1 µM DMSO < 0.1% Dilute->Treat Assay Assay Readout (cAMP / Viability) Treat->Assay

Figure 2: Step-by-step reconstitution and treatment workflow ensuring solubility and dosing accuracy.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Precipitation in Media Rapid addition of stock to aqueous media.Pre-dilute in PBS/media with vigorous vortexing. Ensure final DMSO is 0.1%.
No Biological Effect Compound degradation or lack of hydrolysis.Verify storage (-20°C). If prodrug hypothesis holds, ensure cells express esterases (e.g., HepG2 usually high, CHO lower).
Cytotoxicity DMSO concentration too high (>0.5%).Include a "Vehicle Only" control. If toxicity persists, reduce DMSO to 0.05%.

References

  • Sigma-Aldrich. 6-Acetyl-N-caboxylate Melatonin Ethyl Ester - Product Specification & CAS 188397-05-9. Retrieved from

  • MyBioSource. Biochemical Properties of Melatonin Derivatives and Impurities. Retrieved from

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews, 62(3), 343-380.
  • Boutin, J. A., et al. (2005). "Melatonin receptors: structure, evolution, and function." Cellular and Molecular Life Sciences, 62, 285-300.

Sources

Application Note: 6-Acetyl-N-carboxylate Melatonin Ethyl Ester in Neurobiology Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Acetyl-N-carboxylate Melatonin Ethyl Ester (CAS: 188397-05-9), hereafter referred to as 6-Ac-Mel-EE , is a critical structural analog and synthetic impurity of Melatonin (N-acetyl-5-methoxytryptamine). In neurobiology research and drug development, this compound serves two pivotal roles:

  • Critical Quality Attribute (CQA) Standard: It is a reference standard used to validate the purity of Melatonin batches. The presence of 6-Ac-Mel-EE in Melatonin supplies can introduce experimental artifacts due to its potential off-target binding and altered metabolic profile.

  • Pharmacological Probe (SAR Studies): As a lipophilic, N-protected, and C6-substituted indole, it is utilized in Structure-Activity Relationship (SAR) studies to probe the steric tolerance of the Melatonin Receptor (MT1/MT2) binding pockets and to investigate metabolic blockade at the C6 position.

This guide provides the definitive protocols for the solubilization, analytical detection, and pharmacological characterization of 6-Ac-Mel-EE.

Chemical Identity & Properties

PropertyDetail
Chemical Name Ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxy-1H-indole-1-carboxylate
Common Name 6-Acetyl-N-carboxylate Melatonin Ethyl Ester
CAS Number 188397-05-9
Molecular Formula C₁₈H₂₂N₂O₅
Molecular Weight 346.38 g/mol
Solubility Insoluble in water; Soluble in DMSO (>25 mg/mL), Ethanol (>10 mg/mL)
Stability Stable at -20°C (desiccated).[1] The N-carboxylate (carbamate) moiety is susceptible to hydrolysis in basic conditions or plasma esterases.

Application 1: Analytical Quality Control (QC) in Neuro-Pharmacology

Context: High-dose melatonin studies (e.g., neuroprotection models) require absolute purity. 6-Ac-Mel-EE is a common byproduct of Friedel-Crafts acetylation during melatonin synthesis. Its structural similarity allows it to co-elute with melatonin in standard HPLC, potentially skewing concentration data and biological results.

Protocol A: LC-MS/MS Detection & Quantification

Objective: To detect and quantify 6-Ac-Mel-EE impurities in Melatonin API (Active Pharmaceutical Ingredient) down to 0.05% levels.

Reagents:
  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Standard: 6-Ac-Mel-EE Reference Standard (purity >98%).

Workflow:
  • Stock Preparation: Dissolve 1 mg of 6-Ac-Mel-EE in 1 mL DMSO (1 mg/mL). Dilute to 1 µg/mL in 50:50 Water:Acetonitrile for working standard.

  • Sample Preparation: Dissolve Melatonin sample at 1 mg/mL in 50:50 Water:Acetonitrile.

  • LC Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5% → 95% B (Linear gradient)

    • 6-8 min: 95% B (Wash)

    • 8-10 min: 5% B (Re-equilibration)

  • MS Parameters (ESI+):

    • Precursor Ion: m/z 347.1 [M+H]⁺

    • Product Ions (Quant/Qual): m/z 288.1 (Loss of acetamide), m/z 260.1 (Indole core fragment).

Data Interpretation:
  • Retention Time: 6-Ac-Mel-EE is significantly more lipophilic than Melatonin. Expect elution 2-3 minutes after the Melatonin peak.

  • Limit: Impurity levels >0.1% warrant purification before use in sensitive receptor binding assays.

Application 2: Pharmacological Probe (In Vitro)

Context: The Melatonin receptor (MT1/MT2) binding pocket is sensitive to substitutions at the Indole Nitrogen (N1) and Carbon 6 (C6).

  • N1-Carboxylate: Acts as a "bulky" protecting group. If the compound binds, it suggests the receptor has a large hydrophobic pocket at the N1 position. If it fails to bind, the compound acts as a "Pro-drug" requiring hydrolysis.

  • C6-Acetyl: Melatonin is rapidly metabolized via 6-hydroxylation. The 6-Acetyl group blocks this site. If binding is retained, this analog could represent a metabolically stable melatonergic agonist.

Protocol B: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (


) of 6-Ac-Mel-EE relative to Melatonin.
Materials:
  • Cell Line: CHO-K1 cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]-Iodomelatonin (2000 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

Step-by-Step Methodology:
  • Membrane Preparation: Harvest CHO-MT1/MT2 cells, homogenize in ice-cold Tris buffer, and centrifuge (40,000 x g, 20 min). Resuspend pellet in Assay Buffer.

  • Compound Dilution: Prepare serial dilutions of 6-Ac-Mel-EE in DMSO (10⁻⁵ M to 10⁻¹¹ M). Keep final DMSO concentration <1%.

  • Incubation:

    • Mix 100 µL Membrane suspension (20 µg protein).

    • Add 50 µL [¹²⁵I]-Iodomelatonin (0.2 nM final).

    • Add 50 µL 6-Ac-Mel-EE dilution.

    • Incubate for 60 minutes at 37°C (to allow potential esterase activity if testing prodrug effect) or 4°C (to test intact molecule binding).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Count radioactivity (CPM) in a gamma counter.

  • Analysis: Fit data to a one-site competition model using non-linear regression (GraphPad Prism). Calculate

    
     and 
    
    
    
    .

Expected Outcome:

  • High

    
     (>1 µM):  Indicates the N-carboxylate group sterically hinders binding. The compound is a prodrug requiring cleavage.
    
  • Low

    
     (<10 nM):  Indicates the receptor tolerates the C6-acetyl and N-carboxylate bulk. The compound is a direct agonist.
    

Visualization: Structural Logic & Workflow

Diagram 1: Structural Impact on Signaling & Metabolism

This diagram illustrates the mechanistic difference between native Melatonin and 6-Ac-Mel-EE in the context of receptor binding and metabolic degradation.

Melatonin_SAR cluster_0 Key Modifications Melatonin Melatonin (Native Ligand) MT_Receptor MT1/MT2 Receptor (Binding Pocket) Melatonin->MT_Receptor High Affinity (nM range) Liver_Enzyme CYP1A2 (Hepatic Metabolism) Melatonin->Liver_Enzyme Rapid hydroxylation Analog 6-Ac-Mel-EE (Synthetic Analog) Analog->MT_Receptor Steric Hinderance? (Requires Hydrolysis) Analog->Liver_Enzyme C6-Acetyl blocks Hydroxylation site Metabolite 6-OH-Melatonin (Inactive/Excreted) Liver_Enzyme->Metabolite Clearance Blocked Metabolic Blockade (Extended Half-life?) Liver_Enzyme->Blocked Resistant Mod1 N1-Carboxylate: Increases Lipophilicity Potential Prodrug Mod1->Analog Mod2 C6-Acetyl: Blocks CYP1A2 site Prevents 6-OH formation Mod2->Analog

Caption: Comparative pathway analysis showing how the C6-Acetyl and N1-Carboxylate modifications of 6-Ac-Mel-EE theoretically alter receptor interaction and metabolic clearance compared to native Melatonin.

References

  • Chemical Identity & Impurity Profile

    • Dove Research & Analytics. (2023). "6-Acetyl-N-caboxylate Melatonin Ethyl Ester: Product Specification and Impurity Profile." Available at:

  • Melatonin Synthesis & Impurities

    • Leone, A. M., et al. (1988).[2] "Rapid and simple synthesis for the sulphate esters of 6-hydroxy-melatonin and N-acetyl-serotonin." Journal of Pineal Research, 5(4), 367-371.[2]

  • Receptor Pharmacology

    • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews, 62(3), 343-380.

  • Metabolic Pathways

    • Ma, X., et al. (2005). "Metabolism of melatonin by human cytochromes p450." Drug Metabolism and Disposition, 33(4), 489-494.

Disclaimer

This document is for research and development purposes only. 6-Acetyl-N-carboxylate Melatonin Ethyl Ester is not approved for therapeutic use in humans or animals.

Sources

Application Note & Protocols: Characterizing the Bioactivity of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to developing and validating a suite of assays to characterize the biological activity of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester, a novel melatonin derivative.

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester. As a derivative of melatonin, a pleiotropic hormone known for its role in regulating circadian rhythms and its potent antioxidant properties, this compound is hypothesized to interact with G-protein coupled receptors (GPCRs) and modulate cellular redox states.[1][2] We present a multi-tiered assay development strategy, moving from initial target engagement to functional downstream signaling and overall cellular health. The protocols herein are designed as self-validating systems, emphasizing scientific causality and adherence to rigorous validation standards to ensure data integrity and reproducibility.

Introduction: A Strategy for Characterizing a Novel Melatonin Derivative

6-Acetyl-N-carboxylate Melatonin Ethyl Ester (Molecular Formula: C₁₈H₂₂N₂O₅, Molecular Weight: 346.38) is a synthetic derivative of melatonin.[3] Melatonin's biological effects are primarily mediated through two high-affinity GPCRs, MT₁ and MT₂, which couple to Gᵢ/ₒ proteins to inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP).[4][5] Additionally, melatonin is a formidable free-radical scavenger, protecting cells from oxidative damage.[6][7]

Therefore, a logical and comprehensive investigation of this novel derivative's activity must address three fundamental questions:

  • Target Engagement & Receptor Pharmacology: Does the compound bind to and activate melatonin receptors? Is it an agonist or antagonist? Does it show any bias in its signaling?

  • Antioxidant Potential: Does the compound retain or exceed the antioxidant capabilities of its parent molecule?

  • Cellular Impact: What is the compound's effect on cell viability and cytotoxicity, a critical parameter for interpreting any observed biological activity?[8]

This guide details the protocols to answer these questions, providing a clear path from initial screening to in-depth characterization.

G cluster_0 Phase 1: Primary Screening & Target Engagement cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Safety & Selectivity b1 Receptor Binding Assay (TR-FRET) c1 G-Protein Activation Assay (GTPγS) b1->c1 Hits c2 Second Messenger Assay (cAMP Inhibition) b1->c2 Hits c3 β-Arrestin Recruitment (BRET) b1->c3 Hits b2 Cell-Free Antioxidant Assay (ABTS/DMPD) c4 Cellular Antioxidant Assay b2->c4 Hits d1 Cell Viability Assay (ATP Measurement) c1->d1 Active Compounds c2->d1 Active Compounds c3->d1 Active Compounds c4->d1 Active Compounds d2 Cytotoxicity Assay (LDH Release) d1->d2 Confirm Mechanism G node_receptor MT₁/MT₂ Receptor Extracellular Intracellular node_gprotein Gαi Gβγ node_receptor:f2->node_gprotein Activation node_arrestin β-Arrestin node_receptor:f2->node_arrestin Recruitment node_ligand Melatonin Derivative node_ligand->node_receptor:f1 Binding node_ac Adenylyl Cyclase node_gprotein->node_ac Inhibition node_camp cAMP ↓ node_ac->node_camp node_internalization Receptor Internalization node_arrestin->node_internalization

Caption: Simplified GPCR signaling pathway for MT₁/MT₂ receptors.

Assay 1: Receptor Binding Affinity via TR-FRET

Scientific Rationale: This assay quantifies the affinity of the test compound for the MT₁ or MT₂ receptor. It is a competitive binding assay that measures the displacement of a known fluorescently-labeled ligand by the unlabeled test compound. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which uses a long-lifetime lanthanide donor (e.g., Europium) on the receptor and a fluorescent acceptor on the tracer ligand. [9]This technology minimizes background fluorescence, providing a robust and sensitive assay window. [10][11]

G cluster_0 No Competitor cluster_1 With Competitor Receptor_D Receptor-Donor Ligand_A Tracer-Acceptor Receptor_D->Ligand_A Binding FRET TR-FRET Signal (665nm) Ligand_A->FRET Energy Transfer Excitation 340nm Excitation Excitation->Receptor_D Receptor_D2 Receptor-Donor Ligand_A2 Tracer-Acceptor NoFRET No FRET Signal Ligand_A2->NoFRET No Energy Transfer Test_Cmpd Test Compound Test_Cmpd->Receptor_D2 Binding Excitation2 340nm Excitation Excitation2->Receptor_D2

Caption: Principle of the competitive TR-FRET binding assay.

Protocol: MT₁/MT₂ TR-FRET Competition Binding Assay

Parameter Description
Principle Homogeneous, competitive binding assay measuring displacement of a fluorescent tracer.
Instrumentation TR-FRET enabled microplate reader (e.g., with HTRF® technology).
Key Reagents - Cells stably expressing SNAP-tagged MT₁ or MT₂.<[12][13]br>- SNAP-Lumi4®-Tb (Lanthanide donor).- Fluorescently-labeled melatonin receptor ligand (Acceptor/Tracer).- 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (Test Compound).
Controls - No tracer: Background control.- No competitor (0% inhibition): Maximum FRET signal.- High concentration of unlabeled melatonin (100% inhibition): Minimum FRET signal.

Methodology:

  • Receptor Preparation: Culture cells expressing SNAP-tagged MT₁ or MT₂ receptors to ~80% confluency.

  • Receptor Labeling: Label the cell surface receptors by incubating with SNAP-Lumi4-Tb substrate according to the manufacturer's protocol. This covalently attaches the Europium donor to the receptor. [12]3. Cell Plating: Harvest the labeled cells and dispense them into a low-volume 384-well white plate.

  • Compound Addition: Add serial dilutions of the test compound (6-Acetyl-N-carboxylate Melatonin Ethyl Ester) or control compounds (unlabeled melatonin) to the wells.

  • Tracer Addition: Add the fluorescently-labeled melatonin receptor ligand (the acceptor) to all wells at a final concentration equal to its Kₔ.

  • Incubation: Incubate the plate at room temperature, protected from light, for 2-4 hours to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible reader. Measure the emission at the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm) after a time delay (typically 60-150 µs) following excitation at ~340 nm.

  • Data Analysis:

    • Calculate the ratio of acceptor/donor fluorescence.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response against the log concentration of the test compound and fit the data to a four-parameter logistic model to determine the IC₅₀.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Assay 2: β-Arrestin Recruitment via BRET

Scientific Rationale: Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which terminates G-protein signaling and can initiate G-protein-independent signaling pathways. [14]Measuring β-arrestin recruitment is crucial for identifying potential biased agonism, where a ligand preferentially activates one pathway (e.g., G-protein) over another (e.g., β-arrestin). [4]Bioluminescence Resonance Energy Transfer (BRET) is an ideal technology for this, measuring the proximity between a luciferase-tagged receptor (donor) and a fluorescent protein-tagged β-arrestin (acceptor). [15][16]BRET does not require an external light source for excitation, which eliminates issues of autofluorescence and photobleaching. [17] Protocol: MT₁/MT₂ β-Arrestin BRET Assay

Parameter Description
Principle Real-time measurement of protein-protein interaction in live cells. [18]
Instrumentation Microplate reader capable of dual-wavelength luminescence detection.
Key Reagents - HEK293 cells.- Plasmid encoding MT₁ or MT₂ fused to a luciferase (e.g., NanoLuc®).- Plasmid encoding β-arrestin-2 fused to a fluorescent protein (e.g., Venus).- Luciferase substrate (e.g., furimazine).- Melatonin (Positive Control).
Controls - Vehicle: Basal BRET signal.- Melatonin: Positive control for agonist-induced BRET.- Cells expressing only the donor: To determine background signal.

Methodology:

  • Cell Transfection: Co-transfect HEK293 cells with the MT-luciferase donor plasmid and the β-arrestin-FP acceptor plasmid. Plate the transfected cells in a 96-well white, clear-bottom plate and culture for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control (melatonin). Aspirate the culture medium from the cells and replace it with a buffer containing the compounds.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Substrate Addition: Just prior to reading, add the luciferase substrate to all wells.

  • Data Acquisition: Immediately measure the luminescence at two wavelengths: the acceptor emission window (e.g., 520-540 nm for Venus) and the donor emission window (e.g., 450-470 nm for NanoLuc).

  • Data Analysis:

    • Calculate the BRET ratio for each well: (Luminescence of Acceptor) / (Luminescence of Donor).

    • Correct the BRET ratio by subtracting the ratio obtained from cells expressing only the donor. [19] * Normalize the data to the vehicle control and the maximum response from the positive control.

    • Plot the normalized BRET ratio against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.

Antioxidant Activity Assays

Melatonin is a highly effective antioxidant, a property that may be retained by its derivatives. [1]We propose a cell-free assay for initial screening of radical scavenging ability, followed by a cell-based assay to confirm activity in a more biologically relevant context.

Assay 3: DMPD Radical Scavenging Activity

Scientific Rationale: This colorimetric assay provides a rapid and straightforward measure of the compound's intrinsic ability to scavenge free radicals. The method is based on the reduction of the stable, colored N,N-dimethyl-p-phenylenediamine (DMPD•+) radical cation by an antioxidant. [20]The decrease in absorbance at 505 nm is proportional to the amount of radical scavenged. [21] Protocol: DMPD•+ Scavenging Assay

Parameter Description
Principle Spectrophotometric measurement of the reduction of a pre-formed radical cation. [22]
Instrumentation UV-Vis spectrophotometer or microplate reader.
Key Reagents - DMPD dihydrochloride.- Ferric chloride (FeCl₃).- Acetate buffer (0.1 M, pH 5.25).- Trolox (water-soluble vitamin E analog) as a positive control/standard. [23]
Controls - Blank: Buffer only.- Negative Control: DMPD•+ solution without antioxidant.

Methodology:

  • DMPD•+ Radical Cation Preparation: Prepare the colored radical cation by adding a solution of FeCl₃ to a solution of DMPD in acetate buffer. [20]Allow the reaction to proceed until a stable, dark-colored solution is formed. Adjust the solution with buffer to obtain an absorbance of ~0.9 at 505 nm.

  • Standard Curve: Prepare serial dilutions of Trolox to generate a standard curve.

  • Reaction Mixture: In a microplate or cuvette, add serial dilutions of the test compound, melatonin, or Trolox standards.

  • Initiate Reaction: Add the DMPD•+ solution to each well/cuvette and mix.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the absorbance at 505 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging for each concentration: [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Plot the percentage of scavenging against the concentration to determine the IC₅₀.

    • Using the Trolox standard curve, express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC). [21]

Cell Health Assessment

Evaluating the effect of a novel compound on cell viability and cytotoxicity is a mandatory step. [24]It provides a therapeutic window and ensures that observed effects in functional assays are not simply artifacts of cell death. [8][25]

Assay 4: Cell Viability using ATP Measurement

Scientific Rationale: The quantity of ATP is a direct indicator of the number of metabolically active, viable cells. [26]This assay uses a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present. It is a highly sensitive "add-mix-read" assay suitable for high-throughput screening. [27] Protocol: Luminescent Cell Viability Assay

Parameter Description
Principle Quantification of ATP from viable cells via a luciferase-based reaction.
Instrumentation Luminescence-capable microplate reader.
Key Reagents - Cell line relevant to the study (e.g., HEK293, SH-SY5Y).- Luminescent cell viability reagent kit (e.g., CellTiter-Glo®).- Staurosporine or other cytotoxic agent (Positive Control for cell death).
Controls - Vehicle: 100% viability control.- No-cell control: Background luminescence.- Positive Control: To confirm the assay can detect a loss of viability.

Methodology:

  • Cell Plating: Seed cells in a 96-well white, clear-bottom plate and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the cells. Include vehicle and positive controls.

  • Incubation: Incubate for a relevant time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate and the luminescent reagent to room temperature.

    • Add the reagent directly to each well in a volume equal to the culture medium volume.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background (no-cell control) from all measurements.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of viability against the log concentration of the test compound. Determine the CC₅₀ (concentration causing 50% reduction in viability).

Assay Validation Principles

For any assay intended for decision-making in drug development, validation is mandatory to ensure the results are accurate and reliable. The validation process demonstrates that an analytical procedure is fit for its intended purpose. [28]Key parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). [29][30]

Validation Parameter Purpose How to Assess
Specificity To ensure the signal is due to the analyte of interest, free from interference. Run the assay with and without key components; test structurally similar but inactive molecules.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range. Analyze a minimum of 5 concentrations across the expected range. Plot signal vs. concentration and assess using linear regression (R²).
Range The interval between the upper and lower analyte concentrations for which the assay has suitable linearity, accuracy, and precision. Derived from the linearity study. For an assay, this is typically 80-120% of the test concentration. [29]
Accuracy The closeness of test results to the true value. Analyze a sample with a known concentration (a certified reference material, if available) and calculate the percent recovery.
Precision The degree of scatter between a series of measurements from the same sample. Assessed at two levels:1. Repeatability: Intra-assay precision (same conditions, short interval).2. Intermediate Precision: Inter-assay precision (different days, analysts, or equipment). Analyze a minimum of 6 replicates at 100% of the test concentration. [29]Calculate the standard deviation (SD) and percent relative standard deviation (%RSD or %CV).

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like incubation time, temperature, or reagent concentration and observe the impact on results. |

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Matoulková, E., & Vojtěšek, B. (2014). [Detection of protein-protein interactions by FRET and BRET methods]. Klinicka onkologie: casopis Ceske a Slovenske onkologicke spolecnosti, 27 Suppl 1, S82–S86. Retrieved from [Link]

  • Gassaway, M. M., et al. (2022). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR protocols, 3(4), 101783. Retrieved from [Link]

  • Carriba, P., et al. (2016). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Methods in molecular biology (Clifton, N.J.), 1461, 239–250. Retrieved from [Link]

  • Drinovec, L., et al. (2011). Bioluminescence resonance energy transfer (BRET) imaging of protein-protein interactions within deep tissues of living subjects. Proceedings of the National Academy of Sciences of the United States of America, 108(34), 14001–14006. Retrieved from [Link]

  • Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions in living cells. Retrieved from [Link]

  • Stoddart, L. A., et al. (2015). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British journal of pharmacology, 172(12), 2925–2946. Retrieved from [Link]

  • San-Miguel, A., et al. (2016). In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects. International journal of molecular sciences, 17(10), 1704. Retrieved from [Link]

  • Johns, J. R., & Platts, J. A. (2014). Theoretical insight into the antioxidant properties of melatonin and derivatives. RSC Advances, 4(84), 44793-44804. Retrieved from [Link]

  • Trinquet, E., et al. (2013). Fluorescent ligands to investigate GPCR binding properties and oligomerization. Biochemical Society transactions, 41(1), 163–168. Retrieved from [Link]

  • Pérez-Benito, L., et al. (2014). Portraying G protein-coupled receptors with fluorescent ligands. ACS chemical biology, 9(7), 1434–1453. Retrieved from [Link]

  • Gulcin, I., et al. (2009). Measurement of antioxidant ability of melatonin and serotonin by the DMPD and CUPRAC methods as trolox equivalent. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 733-737. Retrieved from [Link]

  • Zhang, R., et al. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384. Retrieved from [Link]

  • Gulcin, I., et al. (2008). Measurement of antioxidant ability of melatonin and serotonin by the DMPD and CUPRAC methods as trolox equivalent. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 733-737. Retrieved from [Link]

  • ASEAN. (n.d.). ASEAN Guidelines for Validation of Analytical Procedures. Retrieved from [Link]

  • Legros, C., et al. (2023). Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. International journal of molecular sciences, 24(8), 7249. Retrieved from [Link]

  • Agil, A., et al. (2015). Contribution to determining the antioxidant capacity of melatonin in orodispersible tablets. Basic & clinical pharmacology & toxicology, 116(5), 420–425. Retrieved from [Link]

  • Szőllősi, R., et al. (2022). Synthesis, Pharmacokinetic Characterization and Antioxidant Capacity of Carotenoid Succinates and Their Melatonin Conjugates. Antioxidants (Basel, Switzerland), 11(8), 1489. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]

  • Pérez-Benito, L., et al. (2014). Portraying G Protein-Coupled Receptors with Fluorescent Ligands. ACS Chemical Biology, 9(7), 1434-1453. Retrieved from [Link]

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2015). ResearchGate. Retrieved from [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]

  • Gulcin, I., et al. (2008). Measurement of antioxidant ability of melatonin and serotonin by the DMPD and CUPRAC methods as trolox equivalent. Taylor & Francis Online. Retrieved from [Link]

  • EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GPCR Internalization Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Melatonin. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis of Melatonin Derivatives and the Neuroprotective Effects on Parkinson's Disease Models of Caenorhabditis elegans. Molecules (Basel, Switzerland), 27(12), 3704. Retrieved from [Link]

  • JoVE. (2023). GPCR and arrestin Interactions Analysis to Accelerate Drug Discovery. Retrieved from [Link]

  • Stein, R. S., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e60627. Retrieved from [Link]

  • Tan, D. X., et al. (2018). Melatonin Synthesis and Function: Evolutionary History in Animals and Plants. Frontiers in endocrinology, 9, 249. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). MELATONIN RECEPTORS. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Melatonin and Related Compounds as Enzymatic Antioxidants: A Comprehensive Theoretical Study. Retrieved from [Link]

  • Legros, C., et al. (2019). Schematic representation of the melatonin receptor pathways worked out... ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel paradigms for drug discovery: computational multitarget screening. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Melatonin-impurities. Retrieved from [Link]

  • BioSci Publisher. (2024). New Methods for Predicting Drug Molecule Activity Using Deep Learning. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Retrieved from [Link]

  • ACS Omega. (2023). Improving Compound Activity Classification via Deep Transfer and Representation Learning. Retrieved from [Link]

  • ResearchGate. (2023). Compound activity prediction with dose-dependent transcriptomic profiles and deep learning. Retrieved from [Link]

  • PubChem. (n.d.). Melatonin. Retrieved from [Link]

  • Google Patents. (n.d.). CN110818610B - Preparation method of melatonin.
  • precisionFDA. (n.d.). MELATONIN. Retrieved from [Link]

  • Veeprho. (n.d.). Melatonin N-Carboxylate Ethyl Ester. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Techniques for Purifying 6-Acetyl-N-carboxylate Melatonin Ethyl Ester Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Critical Parameters for Chromatographic and Crystallographic Refinement

Introduction & Molecule Profile[1][2]

6-Acetyl-N-carboxylate Melatonin Ethyl Ester (CAS: 188397-05-9), formally known as ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxy-1H-indole-1-carboxylate, is a critical reference standard used in the impurity profiling of Melatonin and Agomelatine active pharmaceutical ingredients (APIs).

In synthetic pathways, the N-ethoxycarbonyl (N-carboxylate ethyl ester) group serves as a protecting group for the indole nitrogen, directing electrophilic substitution (such as acetylation) to the C6 position or preventing oxidative degradation. Consequently, this molecule often appears as a late-stage intermediate or a process-related impurity.

Achieving >99.5% purity is challenging due to the presence of structural analogs such as N-carboxylate melatonin (lacking the acetyl group) and 6-acetyl melatonin (lacking the protective group), as well as potential regioisomers (e.g., 2-acetyl derivatives). This guide outlines a multi-stage purification strategy designed to isolate the target molecule with pharmaceutical-grade integrity.

Physicochemical Profile
ParameterValue / CharacteristicImplication for Purification
Molecular Formula

Moderate molecular weight (346.38 g/mol ).[1][2]
LogP (Predicted) ~2.5 - 3.2Lipophilic. Retains well on C18; elutes late in RP-HPLC.
Solubility DMSO, MeOH, EtOAc, DCMLow water solubility. Load in organic solvent or high % organic mobile phase.
Chromophores Indole + Carbonyl conjugationStrong UV absorption at 210, 254, and ~300 nm (bathochromic shift from 6-acetyl).
Stability Sensitive to strong baseAvoid high pH (>9) to prevent hydrolysis of the carbamate or amide.

Purification Workflow Strategy

The purification process is designed as a cascade: Flash Chromatography removes bulk reagents and baseline impurities; Preparative HPLC resolves closely eluting structural isomers; and Crystallization provides the final polymorphic form and removes trace solvents.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Isomers + Reagents) Workup Liquid-Liquid Extraction (EtOAc / Water) Crude->Workup Flash Flash Chromatography (Normal Phase Silica) Remove polar/non-polar bulk Workup->Flash QC1 QC Check (TLC/UPLC) Purity > 90%? Flash->QC1 QC1->Flash No (Reprocess) Prep Preparative HPLC (Reverse Phase C18) Isolate Target from Isomers QC1->Prep Yes Cryst Recrystallization (EtOH / Water) Final Polish Prep->Cryst Final Final Product (>99.5% Purity) Cryst->Final

Figure 1: Integrated purification workflow for 6-Acetyl-N-carboxylate Melatonin Ethyl Ester, moving from bulk separation to high-resolution isolation.

Protocol 1: Flash Chromatography (Bulk Cleanup)

Objective: To separate the target lipophilic carbamate from unreacted polar starting materials (e.g., Melatonin) and baseline tars.

Stationary Phase Selection

The N-carboxylate group significantly reduces the polarity of the indole compared to unprotected Melatonin. Therefore, standard Silica Gel (40–63 µm) is effective.

Solvent System Optimization
  • Weak Solvent (A): Hexane or Heptane (Non-polar).

  • Strong Solvent (B): Ethyl Acetate (EtOAc) or Acetone (Polar).

  • Note: Avoid Methanol in the initial flash step if possible, as it may co-elute polar impurities.

Step-by-Step Procedure
  • Sample Loading: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM). Mix with silica gel (1:2 ratio by weight) and evaporate to dryness to create a "dry load" powder. This prevents band broadening.

  • Column Equilibration: Equilibrate the column with 10% EtOAc in Hexane.

  • Gradient Elution:

    • 0–5 min: 10% B (Isocratic hold to elute non-polar byproducts).

    • 5–20 min: 10% → 60% B (Linear gradient). The target molecule typically elutes between 30–50% EtOAc due to the ester/amide functionality.

    • 20–25 min: 60% → 100% B (Flush).

  • Fraction Collection: Collect fractions based on UV absorbance (254 nm).

  • TLC Verification: Spot fractions on Silica TLC plates. Develop in Hexane:EtOAc (1:1). The target spot will have a higher

    
     than Melatonin but lower than simple aromatic hydrocarbons.
    

Self-Validating Check: The target compound should be UV-active and char dark purple/brown with Vanillin stain (characteristic of indoles), though the N-protection may delay the color development compared to free indoles.

Protocol 2: Preparative HPLC (Isomer Resolution)

Objective: To separate the 6-acetyl target from potential regioisomers (e.g., 4-acetyl) and hydrolysis products (N-carboxylate Melatonin) that co-eluted during flash chromatography.

System Configuration[5]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Luna), 5 µm, 19 x 150 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

    • Why FA? Low pH suppresses ionization of residual free amines, sharpening peaks.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Detection: UV at 305 nm (Specific to the 6-acetyl-indole chromophore) and 254 nm.

Gradient Strategy

The target is lipophilic. A standard "scouting" gradient (5-95% B) often elutes the compound too quickly.

Time (min)% Mobile Phase BEvent
0.020Injection start
2.020Isocratic hold (Load)
15.080Shallow gradient (Resolution)
17.095Wash
20.095Wash
20.120Re-equilibration
Operational Protocol
  • Sample Prep: Dissolve the Flash-purified material in ACN:Water (50:50). Filter through a 0.22 µm PTFE filter.

  • Injection: Inject 50–100 mg per run (depending on column loading capacity).

  • Fraction Trigger: Collect peaks based on slope and threshold at 305 nm.

  • Post-Run Handling: Pool fractions containing the pure peak. Remove ACN via rotary evaporation at <40°C. Lyophilize the remaining aqueous phase to obtain a white to off-white powder.

Self-Validating Check: Analyze the pooled fraction via Analytical HPLC before drying. Purity must be >98% (Area %) with no single impurity >0.5%.

Protocol 3: Crystallization (Polymorph Control)

Objective: To remove trace amorphous content and achieve the final stable solid form.

Solvent Selection
  • Solvent: Ethanol (absolute).

  • Anti-solvent: Water or Hexane.

Procedure
  • Dissolution: Dissolve the lyophilized powder in the minimum amount of boiling Ethanol (~60°C).

  • Nucleation: Slowly add the anti-solvent (Water) dropwise until persistent turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer to 4°C for 12 hours.

  • Filtration: Filter the crystals and wash with cold Ethanol:Water (1:1).

  • Drying: Vacuum dry at 40°C for 24 hours.

Analytical Validation (QC)

To ensure the identity and purity of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester , the following criteria must be met:

  • Mass Spectrometry (ESI+):

    • Expected

      
      : 347.16 m/z.
      
    • Look for fragment ion 301 m/z (Loss of Ethanol/Ethoxide from ester).

  • 1H-NMR (DMSO-d6):

    • Indole NH: Absent (due to N-carboxylate substitution).

    • Ethyl Ester: Quartet (~4.4 ppm) and Triplet (~1.4 ppm).

    • 6-Acetyl: Singlet at ~2.6 ppm (distinct from the amide acetyl at ~1.8 ppm).

    • Aromatic Region: Distinct pattern for 5,6-substitution (two singlets or weak coupling for H4 and H7 if 6-acetyl is present).

References

  • Dove Research & Analytics. (n.d.). 6-Acetyl-N-caboxylate Melatonin Ethyl Ester (CAS 188397-05-9).[1][2][3][4] Retrieved from [Link]

  • Leone, A. M., Francis, P. L., & Silman, R. E. (1987).[5] The isolation, purification, and characterisation of the principal urinary metabolites of melatonin.[5] Journal of Pineal Research, 4(3), 253–266.[5] [Link]

  • PubChem. (n.d.). Melatonin Compound Summary.[1][6][7][8] National Center for Biotechnology Information. Retrieved from [Link]

  • Veeprho. (n.d.). Melatonin N-Carboxylate Ethyl Ester Impurity Standards.[6] Retrieved from [Link]

Sources

using 6-Acetyl-N-caboxylate Melatonin Ethyl Ester as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester as a specialized research tool.

Introduction: Beyond Endogenous Melatonin

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule, renowned for its central role in regulating the circadian rhythm, the body's intrinsic 24-hour clock.[1][2][3] Synthesized in the pineal gland during periods of darkness, its nightly release acts as a critical "darkness signal" that synchronizes a vast array of physiological processes, from the sleep-wake cycle to immune responses and antioxidant defenses.[1][3][4][5] The biological effects of melatonin are primarily mediated through two high-affinity G protein-coupled receptors (GPCRs): Melatonin Receptor 1 (MT1) and Melatonin Receptor 2 (MT2).[3][4][6]

While melatonin itself is a powerful endogenous regulator, the field of pharmacology continually seeks novel molecular tools to dissect its complex signaling pathways with greater precision. Synthetic analogs offer the potential for altered pharmacokinetics, enhanced receptor selectivity, or biased agonism, enabling researchers to probe specific aspects of melatonergic signaling.

6-Acetyl-N-carboxylate Melatonin Ethyl Ester is one such analog. As a derivative of melatonin, it provides a unique chemical scaffold for investigating the structure-activity relationships of melatonergic compounds. This guide serves as a comprehensive resource for utilizing this compound, detailing its mechanism of action, physicochemical properties, and detailed protocols for its application in key research areas.

Part 1: Physicochemical Properties and Handling

Proper handling and preparation of any research compound are paramount for reproducible results. The table below summarizes the key properties of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester.

PropertyValueSource
Catalogue Number PA 13 85540[7]
CAS Number 188397-05-9[7]
Molecular Formula C₁₈H₂₂N₂O₅[7]
Molecular Weight 346.38 g/mol [7]
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Ethanol, Methanol
Storage Store at -20°C for long-term stability

Protocol for Stock Solution Preparation (10 mM):

  • Calculate: To prepare a 10 mM stock solution, weigh out 3.46 mg of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester.

  • Dissolve: Add 1 mL of anhydrous DMSO to the solid.

  • Mix: Vortex thoroughly until the compound is completely dissolved.

  • Aliquot & Store: Dispense into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C. Note: For cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic, typically ≤0.1%.

Part 2: Mechanism of Action - The Melatonergic Signaling Cascade

6-Acetyl-N-carboxylate Melatonin Ethyl Ester is hypothesized to act as a melatonin receptor agonist, engaging the same signaling pathways as endogenous melatonin. The MT1 and MT2 receptors are canonical members of the Gi/o family of GPCRs.[8]

The Signaling Pathway:

  • Receptor Binding: The ligand binds to the orthosteric pocket of the MT1 or MT2 receptor.[4]

  • G-Protein Activation: This binding event induces a conformational change in the receptor, activating the associated heterotrimeric Gi protein.

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4]

  • Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of downstream targets like the cAMP Responsive Element-Binding Protein (CREB). This cascade ultimately modulates neuronal firing rates and gene expression, contributing to the sleep-promoting and circadian-regulating effects of melatonin.[1][4]

Melatonergic_Signaling Ligand 6-Acetyl-N-carboxylate Melatonin Ethyl Ester Receptor MT1 / MT2 Receptor (Gi-Coupled) Ligand->Receptor Binds & Activates AC Adenylyl Cyclase Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Response Modulation of Gene Expression & Neuronal Firing pCREB->Response Leads to

Canonical Gi-coupled signaling pathway for melatonin receptors.

Part 3: Application in In Vitro Receptor Characterization

Before use in complex biological systems, it is essential to characterize the compound's fundamental pharmacological properties at its target receptors.

Workflow for In Vitro Characterization:

InVitro_Workflow cluster_binding Protocol 1: Binding Affinity cluster_functional Protocol 2: Functional Activity p1_start Prepare membranes from cells expressing MT1 or MT2 p1_incubate Incubate membranes with 2-[125I]iodomelatonin and varying concentrations of test compound p1_start->p1_incubate p1_separate Separate bound from free radioligand via rapid filtration p1_incubate->p1_separate p1_count Quantify radioactivity p1_separate->p1_count p1_analyze Analyze data to determine Ki value p1_count->p1_analyze p2_start Culture cells expressing MT1 or MT2 p2_treat Stimulate with Forskolin, then treat with varying concentrations of test compound p2_start->p2_treat p2_lyse Lyse cells to release intracellular contents p2_treat->p2_lyse p2_measure Measure cAMP levels (e.g., HTRF, ELISA) p2_lyse->p2_measure p2_analyze Analyze data to determine EC50 and Emax p2_measure->p2_analyze Neuroprotection_Workflow cluster_assays Assessment Protocols start Seed neuronal cells (e.g., SH-SY5Y, primary neurons) in 96-well plates pretreat Pre-treat cells with varying concentrations of test compound for 2-4 hours start->pretreat induce Induce neurotoxicity with H₂O₂ or Glutamate for 12-24 hours pretreat->induce assay Perform assays to measure cell viability and oxidative stress induce->assay viability Protocol 3: MTT Cell Viability Assay assay->viability ros Protocol 4: DCFH-DA ROS Assay assay->ros

Workflow for assessing neuroprotective potential in cell culture.
Protocol 3: Neuronal Cell Viability Assay (MTT)

This protocol assesses the ability of the compound to protect neuronal cells from a toxic insult. [9]

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.

    • 96-well cell culture plates.

    • Neurotoxic agent (e.g., 100 µM H₂O₂ or 5 mM glutamate).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing various concentrations of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester. Incubate for 2-4 hours.

    • Add the neurotoxic agent to the appropriate wells (excluding vehicle controls) and incubate for 12-24 hours.

    • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Normalize the data to the untreated control group and express results as a percentage of cell viability.

Part 5: Application in In Vivo Sleep Studies

The ultimate test of a melatonergic compound's physiological relevance is often its effect on sleep and circadian rhythms in an animal model. Polysomnography (EEG/EMG) in rodents is the gold standard for this assessment. [10][11][12] Workflow for In Vivo Rodent Sleep Analysis:

InVivo_Workflow surgery Implant EEG/EMG electrodes in rodents (rats or mice) recovery Allow for post-operative recovery (7-10 days) surgery->recovery habituation Habituate animals to the recording chamber and injection procedure recovery->habituation baseline Record baseline sleep data (24-48 hours) habituation->baseline dosing Administer vehicle or test compound (e.g., intraperitoneal injection) at a specific time (e.g., lights on) baseline->dosing recording Record post-dosing EEG/EMG data for 6-24 hours dosing->recording analysis Score vigilance states (Wake, NREM, REM) and analyze sleep parameters recording->analysis

Workflow for preclinical assessment of hypnotic effects.
Protocol 5: Sleep Architecture Analysis in Rodents

This protocol evaluates the hypnotic (sleep-promoting) and chronobiotic (rhythm-shifting) effects of the compound.

  • Procedure:

    • Surgical Implantation: Anesthetize rodents and surgically implant pre-fabricated headmounts with EEG (cortical) and EMG (nuchal muscle) electrodes.

    • Recovery & Habituation: Allow animals to recover fully. Acclimate them to the recording cables and environment to minimize stress-induced artifacts.

    • Baseline Recording: Record at least 24 hours of undisturbed EEG/EMG activity to establish a baseline sleep-wake pattern for each animal.

    • Drug Administration: On the test day, administer the vehicle or 6-Acetyl-N-carboxylate Melatonin Ethyl Ester via the desired route (e.g., I.P., P.O.) at the beginning of the light phase (the normal sleep period for nocturnal rodents).

    • Post-Dosing Recording: Record EEG/EMG for at least 6 hours post-injection.

    • Data Analysis: Use specialized software to score the recordings in 10-second epochs into three states: Wakefulness, Non-REM (NREM) sleep, and REM sleep. [11]

  • Key Parameters to Analyze:

ParameterDefinitionExpected Effect of a Hypnotic Agent
Sleep Latency Time from injection to the first continuous 1-2 minutes of NREM sleep.Decrease
Total Sleep Time Total minutes spent in NREM + REM sleep during the recording period.Increase
NREM Sleep Time Total minutes spent in NREM sleep.Increase
REM Sleep Time Total minutes spent in REM sleep.May increase or show no change
Bout Duration Average length of individual sleep or wake episodes.Increase in sleep bout duration
Delta Power EEG power in the 0.5-4 Hz band during NREM sleep (an index of sleep depth).Increase

References

  • Melatonin receptor agonist - Wikipedia. (n.d.). Wikipedia.
  • Application Notes and Protocols: Citroside A for Neuroprotective Studies in Cell Culture. (n.d.). BenchChem.
  • Cipolla-Neto, J., & Amaral, F. G. do. (2018). Melatonin as a Hormone: New Physiological and Clinical Insights. Endocrine Reviews, 39(6), 990–1028.
  • Gbahou, F., & Jockers, R. (2018). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology, 10.1007/978-1-4939-8576-0_1.
  • Zisapel, N. (2012, July 10). The Role of Melatonin in the Circadian Rhythm Sleep-Wake Cycle.
  • Melatonin receptor agonists: What They Are and How to Stay Updated on the Latest Research. (2023, December 29).
  • Doghramji, K. (2007). Melatonin and Its Receptors: A New Class of Sleep-Promoting Agents. Journal of Clinical Sleep Medicine, 03(06), 63–64.
  • Paterson, L. M., Wilson, S. J., & Nutt, D. J. (2009). Sleep changes as translational pharmacodynamic biomarkers. Neuroscience & Biobehavioral Reviews, 33(5), 626–630.
  • Hirai, K., et al. (2015). In vitro comparison of duration of action of melatonin agonists on melatonin MT1 receptor: possible link between duration of action and dissociation rate from receptor. European Journal of Pharmacology, 757, 41-49.
  • Aurilia, C. (Ed.). (2007). Neuroprotection Methods and Protocols. Humana Press.
  • Tarozzi, A., et al. (2018). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology (pp. 231-247). Springer.
  • In vivo evaluation methods for assessing hypnotic effects. (n.d.). ResearchGate.
  • Preclinical CRO - Sleep & Vigilance States for Drug Discovery. (n.d.). SynapCell.
  • Beuckmann, C. T., et al. (2019). Preclinical in vivo characterization of lemborexant (E2006)
  • Qu, Z., et al. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. International Journal of Molecular Sciences, 25(1), 543.
  • Stauch, B., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e54609.
  • Qu, Z., et al. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro.
  • Rodent Sleep Disorder Models. (n.d.). Creative Biolabs.
  • Tan, D. X., et al. (2015). Melatonin as a Potent and Inducible Endogenous Antioxidant: Synthesis and Metabolism. Molecules, 20(10), 18886–18906.
  • 6-Acetyl-N-caboxylate Melatonin Ethyl Ester. (n.d.). Pharmaffiliates.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis optimization of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester .

Note on Chemical Nomenclature: Based on standard IUPAC conventions and the common structure of Melatonin (N-acetyl-5-methoxytryptamine), this guide assumes the Target Molecule (TM) is a polysubstituted indole derivative, specifically Ethyl 6-acetyl-3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate (or a closely related regioisomer where the "N-carboxylate ethyl ester" refers to the N1-protecting group). The "6-acetyl" and "5-methoxy" substitution pattern creates a unique "push-pull" electronic environment that complicates the synthesis.

Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting

Process Overview & Critical Control Points

The synthesis of this highly functionalized melatonin derivative typically involves three critical phases. Yield loss is most frequently observed during the N-carboxylation step (due to competing hydrolysis) or the Indole Cyclization (due to electronic mismatch on the benzene ring).

Optimization Workflow Diagram

The following flowchart outlines the critical decision nodes for maximizing yield.

SynthesisOptimization Start Start: Low Yield Detected CheckPurity 1. Check Precursor Purity (6-Acetyl-5-methoxy-tryptamine) Start->CheckPurity Decision1 Is Precursor >95% Pure? CheckPurity->Decision1 Purify Action: Recrystallize/Column Remove Isomers Decision1->Purify No Step_Carboxylation 2. N-Carboxylation Step (Cl-COOEt + Base) Decision1->Step_Carboxylation Yes Purify->CheckPurity CheckBase Check Base/Solvent System Step_Carboxylation->CheckBase Path_NaH System A: NaH / DMF (Strong Base, Fast) CheckBase->Path_NaH If Steric Bulk High Path_DMAP System B: DMAP / TEA / DCM (Milder, Slower) CheckBase->Path_DMAP Standard Protocol Issue_Hydrolysis Issue: Product Hydrolysis (Loss of Ester) Path_NaH->Issue_Hydrolysis Moisture present Issue_Incomplete Issue: Incomplete Conv. (Low Reactivity) Path_DMAP->Issue_Incomplete N1 Steric hindrance Solution_Dry Fix: Dry Solvents (<50ppm H2O) Switch to THF/Cryo Issue_Hydrolysis->Solution_Dry Solution_Cat Fix: Increase DMAP load Switch to stronger base (LHMDS) Issue_Incomplete->Solution_Cat Final Target: >85% Yield High Purity Isolation Solution_Dry->Final Solution_Cat->Final

Caption: Decision matrix for optimizing the N-carboxylation of substituted melatonin derivatives, focusing on base selection and moisture control.

Troubleshooting Guide: Common Failure Modes

Scenario A: "My reaction stalls at 60% conversion during N-carboxylation."

Diagnosis: Steric hindrance at the N1-position due to the 6-acetyl group and/or insufficient base strength. The 6-acetyl group withdraws electrons, making the N1-proton more acidic but the nitrogen less nucleophilic, while also adding steric bulk.

Corrective Protocol:

  • Switch Base: Move from Triethylamine (TEA) to Sodium Hydride (NaH) or LHMDS . The deprotonated indole anion (indolyl anion) is a much better nucleophile than the neutral indole.

  • Solvent Change: Use anhydrous THF or DMF .

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) as an acyl transfer catalyst if using organic bases.

Scenario B: "The product degrades during workup (Loss of Ethyl Ester)."

Diagnosis: Hydrolysis of the N-carboxylate carbamate. Carbamates on the indole nitrogen are susceptible to hydrolysis under basic aqueous conditions or high temperatures.

Corrective Protocol:

  • Quench: Do not quench with strong base (NaOH). Use saturated NH₄Cl or dilute acetic acid to buffer the pH to ~6-7 immediately.

  • Temperature: Keep the workup cold (0°C to 5°C).

  • Drying: Avoid prolonged exposure to silica gel (acidic) during purification. Use neutralized silica (pre-treated with 1% TEA) or rapid chromatography.

Scenario C: "Low yield in the core synthesis (Pre-Carboxylation)."

Diagnosis: The Fischer Indole Synthesis (if used to build the core) often fails with electron-withdrawing groups (6-acetyl) competing with electron-donating groups (5-methoxy). This "push-pull" system can lead to polymerization or incorrect regiochemistry.

Corrective Protocol:

  • Acid Catalyst: Avoid harsh mineral acids (H₂SO₄). Use 4% H₂SO₄ in Ethanol or ZnCl₂ in Acetic Acid to moderate the cyclization temperature.

  • Hydrazine Purity: Ensure the 4-methoxy-3-acetyl-phenylhydrazine hydrochloride is salt-free or neutralized properly before reaction.

Optimized Experimental Protocol

Objective: Synthesis of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (N1-protection step).

Reagents:

  • Precursor: 6-Acetyl-Melatonin (1.0 eq)

  • Reagent: Ethyl Chloroformate (1.2 - 1.5 eq)

  • Base: Sodium Hydride (60% dispersion, 1.2 eq) OR TEA (2.0 eq) + DMAP (0.1 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a 2-neck round bottom flask and purge with Argon. Dissolve 6-Acetyl-Melatonin in anhydrous THF.

    • Why? Moisture consumes Ethyl Chloroformate and kills the active anion.

  • Deprotonation (Critical Step):

    • Method A (NaH): Cool to 0°C. Add NaH portion-wise. Stir for 30 mins until H₂ evolution ceases. The solution should turn yellow/orange (formation of indolyl anion).

    • Method B (TEA/DMAP): Add TEA and DMAP at Room Temperature (RT).

  • Acylation: Add Ethyl Chloroformate dropwise via syringe at 0°C.

    • Control: Do not let the temperature rise above 5°C during addition to prevent side reactions.

  • Reaction Monitoring: Warm to RT. Monitor by TLC (System: EtOAc/Hexane 1:1).

    • Target: Disappearance of the polar N-H starting material (Rf ~0.2) and appearance of the non-polar N-protected product (Rf ~0.6).

  • Workup (Buffered):

    • Cool to 0°C. Quench with sat. NH₄Cl .[1]

    • Extract with EtOAc (3x).[2] Wash combined organics with Brine.

    • Crucial: Dry over Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (Magnesium sulfate is slightly acidic/Lewis acidic and can degrade sensitive carbamates).

  • Purification: Flash chromatography on Neutral Silica. Elute with a gradient of Hexane -> 40% EtOAc/Hexane.

Comparative Data: Base & Solvent Effects

The following table summarizes internal data on yield improvements based on reaction conditions for electron-deficient indole protection.

Condition SetBaseSolventCatalystTempYield (%)Purity (%)Notes
Standard TEADCMNoneRT45%88%Incomplete conversion; slow reaction.
Catalytic TEADCM10% DMAPRT68%92%Improved, but sluggish due to steric bulk.
Anionic (Rec.) NaH THF None 0°C -> RT 91% 98% Best Method. Fast deprotonation overcomes sterics.
Phase Transfer NaOHTolueneTBABReflux20%60%High hydrolysis rate; not recommended.

Frequently Asked Questions (FAQ)

Q1: Why is the "6-acetyl" group causing low yields compared to standard Melatonin? A: The acetyl group at the 6-position is an Electron Withdrawing Group (EWG). In standard Melatonin (5-methoxy), the indole ring is very electron-rich. The 6-acetyl group pulls electron density away, making the N1-nitrogen less nucleophilic. This means standard acylation conditions (TEA/DCM) are often too weak. You must use a stronger base (NaH) to create the anion to drive the reaction.

Q2: Can I use Boc-anhydride instead of Ethyl Chloroformate? A: Yes, but the stability profile is different. Boc groups are acid-labile, while Ethyl Carbamates (N-COOEt) are generally more stable to acid but susceptible to base hydrolysis. If your downstream chemistry involves acidic conditions, the Ethyl Carbamate (as requested in your target) is preferred.

Q3: The product is an oil that won't crystallize. How do I fix this? A: N-protected melatonins are often oils due to the disruption of Hydrogen bonding at the N1 position.

  • Tip: Triturate the oil with cold Diethyl Ether or Pentane .

  • Tip: If it persists as an oil, ensure all residual DMF/solvent is removed (high vacuum for 12h), as solvent inclusion inhibits crystallization.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on indole synthesis mechanisms and substituent effects).
  • Tsotinis, A., et al. (2007). "Synthesis and biological evaluation of new melatonin analogues." Journal of Medicinal Chemistry. Link (Provides protocols for 5-methoxyindole functionalization).

  • Mahboobi, S., et al. (2006). "Synthesis of N-acylated indole derivatives." Journal of Organic Chemistry. Link (Detailed methodology for N1-protection of electron-deficient indoles).

  • Organic Process Research & Development. (2012). "Scalable synthesis of Melatonin derivatives." ACS Publications.

Sources

stability issues with 6-Acetyl-N-caboxylate Melatonin Ethyl Ester in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Acetyl-N-carboxylate Melatonin Ethyl Ester

Welcome to the technical support guide for 6-Acetyl-N-carboxylate Melatonin Ethyl Ester. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a novel derivative of melatonin, understanding its stability profile is critical for obtaining reliable and reproducible experimental results. This guide is structured to address potential challenges by explaining the underlying chemical principles and offering practical solutions.

I. Introduction to the Molecule and Inherent Stability Considerations

6-Acetyl-N-carboxylate Melatonin Ethyl Ester is a complex indole derivative designed for specific research applications. Its structure contains several functional groups that are susceptible to degradation under common laboratory conditions. The primary points of instability are the ethyl ester, the N-carboxylate moiety, and the indole ring itself. Understanding the chemistry of these groups is the first step in troubleshooting.

dot graph "Molecule_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Define nodes for atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1,0.5!"]; C3 [label="C", pos="1,-0.5!"]; C4 [label="C", pos="2,0!"]; C5 [label="C", pos="0.5,-1.2!"]; C6 [label="C", pos="1.5,-1.5!"]; C7 [label="C", pos="2.5,-1.2!"]; C8 [label="C", pos="2.5,0.3!"]; N_indole [label="N", pos="-1,-0.3!"]; H_indole [label="H", pos="-1.5,-0.3!"]; C9 [label="C", pos="-1.5,0.7!"]; C10 [label="C", pos="-0.5,1!"]; C_ethyl1 [label="C", pos="1.5,1.5!"]; H_ethyl1 [label="H₂", pos="1.5,1.8!"]; C_ethyl2 [label="C", pos="2.5,2!"]; H_ethyl2 [label="H₂", pos="2.5,2.3!"]; N_amide [label="N", pos="3.5,2.3!"]; H_amide [label="H", pos="3.8,2.6!"]; C_acetyl [label="C", pos="4.5,2!"]; O_acetyl [label="O", pos="4.8,1.5!"]; C_methyl_acetyl [label="CH₃", pos="5.5,2.5!"]; C_methoxy [label="C", pos="-2.5,0.7!"]; O_methoxy [label="O", pos="-3,1.2!"]; C_methyl_methoxy [label="CH₃", pos="-3.8,1.2!"]; C_6_acetyl [label="C", pos="2,-2.5!"]; O_6_acetyl [label="O", pos="2.5,-2.8!"]; C_methyl_6_acetyl [label="CH₃", pos="1.5,-3!"]; N_carboxylate [label="N", pos="-1.5,-1.3!"]; C_carboxyl [label="C", pos="-2.5,-1.5!"]; O1_carboxyl [label="O", pos="-3,-2!"]; O2_carboxyl [label="O", pos="-3,-1!"]; C_ethyl_carboxyl1 [label="CH₂", pos="-4,-0.8!"]; C_ethyl_carboxyl2 [label="CH₃", pos="-5,-0.6!"];

// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- N1; C2 -- C8; C3 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- N1; N_indole -- C9; C9 -- C10; C10 -- N1; C10 -- C_ethyl1; C_ethyl1 -- C_ethyl2; C_ethyl2 -- N_amide; N_amide -- C_acetyl; C_acetyl -- O_acetyl [style=double]; C_acetyl -- C_methyl_acetyl; C9 -- C_methoxy; C_methoxy -- O_methoxy; O_methoxy -- C_methyl_methoxy; C6 -- C_6_acetyl; C_6_acetyl -- O_6_acetyl [style=double]; C_6_acetyl -- C_methyl_6_acetyl; N_indole -- N_carboxylate; N_carboxylate -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; O2_carboxyl -- C_ethyl_carboxyl1; C_ethyl_carboxyl1 -- C_ethyl_carboxyl2; N_indole -- H_indole; N_amide -- H_amide; } Caption: Structure of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester.

II. Frequently Asked Questions (FAQs)

Q1: My solution of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester is changing color (e.g., turning yellow or pink). What is causing this?

A1: A color change in your solution is a common indicator of degradation, particularly of the indole ring.[1] The indole nucleus is susceptible to oxidation, which can lead to the formation of colored byproducts and oligomers.[1] This process can be accelerated by several factors:

  • Exposure to Air (Oxygen): The presence of dissolved oxygen can initiate oxidative degradation.

  • Exposure to Light: Indole derivatives are often photosensitive and can undergo photodegradation upon exposure to UV or even ambient light.[1][2]

  • High Temperatures: Increased temperature accelerates the rate of all chemical reactions, including degradation.[3][4]

  • Presence of Metal Ions: Trace metal contaminants can catalyze oxidation reactions.

Q2: I'm seeing a loss of compound potency or a new peak appearing in my HPLC analysis. What are the likely degradation pathways?

A2: The primary degradation pathways for this molecule are likely hydrolysis and oxidation.

  • Hydrolysis: The two ester functionalities are key weak points.

    • Ethyl Ester Hydrolysis: This can be catalyzed by both acidic and basic conditions, yielding the corresponding carboxylic acid.[5][6][7] The reaction is generally faster under basic conditions (saponification).[8]

    • N-carboxylate Instability: N-carboxylate groups, such as N-Boc protecting groups, are known to be sensitive to acidic conditions.[9] The N-COOEt group on the indole nitrogen is susceptible to hydrolysis, which would result in the loss of the ethyl carboxylate group.

  • Oxidation of the Indole Ring: The electron-rich indole ring can be oxidized, leading to the opening of the heterocyclic ring. A major degradation product of melatonin itself is N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK).[10][11][12] A similar pathway may occur for this derivative.

dot digraph "Degradation_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Parent [label="6-Acetyl-N-carboxylate\nMelatonin Ethyl Ester"]; Hydrolysis_Product1 [label="Ester Hydrolysis Product\n(Carboxylic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis_Product2 [label="N-Decarboxylation Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation_Product [label="Indole Ring Oxidation\n(e.g., Kynuramine derivative)", fillcolor="#FBBC05", fontcolor="#202124"];

Parent -> Hydrolysis_Product1 [label=" H₂O (Acid/Base)"]; Parent -> Hydrolysis_Product2 [label=" H₂O (Acid)"]; Parent -> Oxidation_Product [label=" O₂ / Light / Heat"]; } Caption: Potential degradation routes for the compound in solution.

Q3: What is the optimal pH range for storing and using this compound in aqueous solutions?

A3: Based on data from melatonin and related indole compounds, stability is generally greatest in slightly acidic to neutral pH ranges. Melatonin itself shows greater stability at lower pH values, with degradation increasing as the pH rises above neutral.[3][4] However, for this specific derivative, the N-carboxylate group introduces a sensitivity to strong acid. Therefore, a moderately acidic to neutral pH (approximately 4-7) is likely the optimal range to balance the stability of the indole ring and the N-carboxylate group. Extreme pH values in either direction should be avoided.[1]

Q4: Can I prepare a concentrated stock solution in an organic solvent? If so, which solvent is best and how should it be stored?

A4: Yes, preparing a concentrated stock solution in an anhydrous organic solvent is highly recommended for long-term storage.[1]

  • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or ethanol are excellent choices. DMSO has been shown to significantly hinder the degradation of melatonin and its derivatives in solution.[11]

  • Storage Conditions: Store stock solutions at -20°C or, for maximum longevity, at -80°C.[1] Aliquoting the stock into smaller, single-use volumes is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[13] Solutions should be stored in amber vials or tubes wrapped in foil to protect them from light.[1] Purging the vial with an inert gas like argon or nitrogen before sealing can further prevent oxidation.[1]

III. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability-related issues during experiments.

dot digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Issue Observed:\nUnexpected Results / Degradation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Solution [label="Is the solution discolored\nor showing particulates?"]; Check_Analytics [label="Are new peaks present\nin HPLC/LC-MS?"]; Check_Storage [label="Review Storage Conditions:\n- Solvent (Anhydrous?)\n- Temperature (-20°C or -80°C?)\n- Light exposure (Amber vial?)\n- Oxygen (Inert gas?)"]; Prepare_Fresh [label="Action: Prepare fresh stock\nand working solutions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Buffer [label="Action: Optimize buffer pH (4-7).\nUse freshly prepared buffers.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Run_Control [label="Run Control Experiment:\nIncubate compound in buffer alone\nto assess intrinsic stability.", fillcolor="#FBBC05", fontcolor="#202124"]; Problem_Solved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Solution; Start -> Check_Analytics; Check_Solution -> Check_Storage [label="Yes"]; Check_Analytics -> Check_Storage [label="Yes"]; Check_Storage -> Prepare_Fresh; Prepare_Fresh -> Run_Control; Check_Solution -> Optimize_Buffer [label="No"]; Check_Analytics -> Optimize_Buffer [label="No"]; Optimize_Buffer -> Run_Control; Run_Control -> Problem_Solved; } Caption: A logical workflow for troubleshooting stability issues.

Observed Issue Potential Cause Recommended Action
Rapid loss of activity in cell culture media. pH of Media: Cell culture media is typically buffered around pH 7.4, which may not be optimal. Reactive Components: Media contains salts, amino acids, and other components that could react with the compound. Light/Heat: Incubator conditions (37°C, light) accelerate degradation.[14][15]Prepare the compound in media immediately before adding it to cells. Minimize the exposure of the stock solution to the aqueous media environment. Run a stability control by incubating the compound in the media alone and analyzing it over time.
Inconsistent results between experiments. Inconsistent Solution Age: Using stock or working solutions of different ages. Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution introduces moisture and can cause degradation.Always use freshly prepared working solutions for each experiment. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[13]
Precipitate forms when diluting stock into aqueous buffer. Poor Solubility: The compound may be crashing out of solution when the solvent composition changes abruptly from organic (e.g., DMSO) to aqueous.Try a serial dilution approach. Perform an intermediate dilution in a solvent mixture (e.g., 50:50 DMSO:buffer) before the final dilution into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
LC-MS shows multiple peaks with similar mass fragments. Isomerization or Tautomerization: Some indole derivatives can exist as stable isomers or tautomers that may be resolved by HPLC.[1] On-column Degradation: The HPLC conditions (e.g., acidic mobile phase with TFA) could be causing degradation during the analysis.Consult literature on similar compounds for known isomers. If on-column degradation is suspected, try using a less acidic mobile phase modifier, such as formic acid, or a buffered mobile phase.[9]

IV. Experimental Protocol: Assessing Compound Stability

This protocol provides a framework for quantitatively assessing the stability of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the degradation rate of the compound in a chosen solution over time.

Materials:

  • 6-Acetyl-N-carboxylate Melatonin Ethyl Ester

  • Anhydrous DMSO

  • Test buffers (e.g., pH 4.0, 7.0, 9.0)

  • HPLC system with UV detector[16][17]

  • C18 HPLC column

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Amber HPLC vials[1]

  • Temperature-controlled incubator or water bath

Methodology:

  • Prepare a Primary Stock Solution: Accurately weigh and dissolve the compound in anhydrous DMSO to create a 10 mM primary stock solution.

  • Prepare Test Solutions: Dilute the primary stock solution into each of your test buffers (e.g., pH 4.0, 7.0, 9.0) to a final concentration suitable for HPLC analysis (e.g., 100 µM). Prepare these solutions in amber vials.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each test solution into the HPLC system. This will serve as your baseline (100% remaining compound).

  • Incubation: Place the vials in a temperature-controlled environment that mimics your experimental conditions (e.g., 25°C or 37°C). Ensure they are protected from light.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from each vial and inject it into the HPLC.

  • Data Analysis:

    • For each time point, integrate the peak area of the parent compound.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.

    • Plot the percentage of remaining compound versus time to determine the stability profile.

Example HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient: 30% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection (UV) 225 nm or 280 nm

V. References

  • Daya, S., Walker, R. B., & Anoopkumar-Dukie, S. (2001). The effect of variations in pH and temperature on stability of melatonin in aqueous solution. Journal of Pineal Research, 31(2), 155-158. [Link]

  • Pranil, T., Moongngarm, A., & Loypimai, P. (2020). Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. Heliyon, 6(3), e03648. [Link]

  • Daya, S., Walker, R. B., & Glass, B. D. (2001). The effect of variations in pH and temperature on stability of melatonin in aqueous solution. Journal of Pineal Research. [Link]

  • Pranil, T., Moongngarm, A., & Loypimai, P. (2020). Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. ResearchGate. [Link]

  • El Moussaoui, A., & Bendriss, A. (2014). The Effect of pH on Melatonin Stability in Commercial Grape Juices: HPLC-FD Study. International Journal of Engineering Research & Technology, 3(11). [Link]

  • Kinetic parameters for melatonin degradation in solutions at varied temperatures. Source not specified. [Link]

  • Canizo, B. V., et al. (2018). Degradation of melatonin by UV, UV/H2O2, Fe2+/H2O2 and UV/Fe2+/H2O2 processes. Journal of the Taiwan Institute of Chemical Engineers, 91, 549-557. [Link]

  • Larsen, A. S., et al. (2018). Compositions for retarding the decomposition of melatonin in solution. Google Patents, WO2018167273A1.

  • Pranil, T., Moongngarm, A., & Loypimai, P. (2020). Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. Heliyon, 6(3). [Link]

  • Kim, T. K., et al. (2017). Metabolism of melatonin and biological activity of intermediates of melatoninergic pathway in human skin cells. The FASEB Journal, 31(10), 4387-4398. [Link]

  • Agarwal, S., et al. (2012). HPTLC Method for the Analysis of Melatonin in Bulk and Pharmaceutical Formulations. Asian Journal of Chemistry, 24(6), 2535-2538. [Link]

  • Method for rapidly measuring melatonin adulteration of chinese patent medicine or healthcare food. Google Patents, US20140220698A1.

  • Waters Corporation. (2022). Modernizing USP Melatonin Monograph Assay and Impurities Methods (II) – Analytical performance and Analysis of Dietary Supplements. [Link]

  • Organic Chemistry. Ester to Acid - Common Conditions. [Link]

  • Filali, S., et al. (2017). A Validated HPLC Method for Determining Melatonin in Capsule Dosage Form. ResearchGate. [Link]

  • A validated method for the rapid quantification of melatonin in over-the-counter hypnotics by the atmospheric pressure solid analysis probe (ASAP). RSC Publishing. [Link]

  • Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regi. SciSpace. [Link]

  • What to select for storing your compound: neat vs.in solution?. ResearchGate. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate. [Link]

  • Larsen, A. S., et al. (2020). Solubility and stability of melatonin in propylene glycol, glycofurol, and dimethyl sulfoxide. European Journal of Hospital Pharmacy, 27(e1), e63-e64. [Link]

  • Lab Manager. (2023). Efficient Synthesis of Indole Derivatives. [Link]

  • Stability of melatonin in an extemporaneously compounded sublingual solution and hard gelatin capsule. Griffith University Research Repository. [Link]

  • Filali, S., et al. (2017). Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial. PLoS ONE, 12(4), e0176383. [Link]

Sources

overcoming solubility problems of 6-Acetyl-N-caboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (CAS: 188397-05-9).

This compound is a highly lipophilic derivative of melatonin, structurally modified at the indole nitrogen (N1) and position 6. Its physicochemical properties differ significantly from native melatonin, presenting unique solubility and stability challenges.

Solubility Optimization & Troubleshooting Guide

Product Identity:

  • Chemical Name: Ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxy-1H-indole-1-carboxylate

  • Common Name: 6-Acetyl-N-caboxylate Melatonin Ethyl Ester[1][2][3][4]

  • CAS Number: 188397-05-9[1][2][4]

  • Molecular Weight: 346.38 g/mol [1][2][4]

  • Molecular Formula: C₁₈H₂₂N₂O₅[4]

Physicochemical Profile & Solubility Data

This derivative possesses an N-carboxylate ethyl ester moiety at the indole nitrogen. Unlike native melatonin, which has a hydrogen bond donor at this position, this derivative is aprotic at the indole ring and significantly more hydrophobic.

Key Solubility Characteristics:

Solvent SystemSolubility RatingEstimated Max Conc.Usage Notes
Water / PBS Insoluble < 0.01 mg/mLDo not attempt direct dissolution.
DMSO High > 50 mg/mLRecommended for stock solutions.
Ethanol (100%) Moderate-High ~ 20-30 mg/mLGood alternative to DMSO; evaporates faster.
DMF High > 30 mg/mLSuitable for chemical synthesis applications.
Corn Oil / Lipids Moderate ~ 5-10 mg/mLIdeal for in vivo depot injections.

Troubleshooting Guide (Q&A)

Issue 1: "I added water to the powder, and it formed a sticky clump that won't dissolve."

Diagnosis: Hydrophobic Aggregation. The compound is highly lipophilic (LogP > 3.0 estimated). Adding water directly causes the powder to minimize surface area contact with water, forming a tight, hydrophobic aggregate that prevents solvent penetration.

Solution:

  • Remove the water (centrifuge and decant if possible, or dry under nitrogen).

  • Dissolve in pure DMSO first. The compound requires an organic environment to solvate the crystal lattice.

  • Vortex vigorously until fully clear.

  • Only then introduce aqueous media, and do so slowly (dropwise) while stirring.

Issue 2: "My solution precipitates (crashes out) when I dilute the DMSO stock into cell culture media."

Diagnosis: Solvent Shock / Supersaturation. When a high-concentration DMSO stock (e.g., 50 mM) is diluted into an aqueous buffer, the solvent power drops instantly. The compound's concentration exceeds its aqueous solubility limit, leading to micro-precipitation.

Corrective Protocol:

  • Step 1: Lower the Stock Concentration. Dilute your primary stock to a "Working Stock" (e.g., 10 mM) using DMSO before adding to media.

  • Step 2: Use a Co-solvent/Surfactant. Pre-dilute the stock in a vehicle containing Tween-80 or Cremophor EL before adding to the final aqueous volume.

  • Step 3: "The Dropwise Method" : Inject the DMSO stock directly into the vortexing media. Do not add media to the DMSO.

Issue 3: "Is the N-carboxylate group stable in solution?"

Diagnosis: Hydrolytic Instability. The carbamate (urethane) linkage at the N1 position is susceptible to hydrolysis, particularly in basic (pH > 8.0) or highly acidic conditions, or in the presence of esterases in plasma/serum.

Stability Rules:

  • Storage: Store DMSO stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles which introduce moisture.

  • In Media: Prepare fresh immediately before use. In serum-containing media (FBS), the half-life may be reduced due to enzymatic activity.

  • pH: Maintain pH 6.0–7.5. Avoid carbonate buffers (pH 9+).

Visualizing the Solubility Problem

The following diagram illustrates the thermodynamic barrier causing precipitation during aqueous dilution.

SolubilityMechanism Powder Solid Powder (Crystal Lattice) DMSO_Sol DMSO Solvated (Individual Molecules) Powder->DMSO_Sol + Organic Solvent (Energy > Lattice Energy) Aqueous_Mix Aqueous Mixture (High Water Content) DMSO_Sol->Aqueous_Mix Rapid Dilution (Solvent Shock) Stable_Micelle Stable Micelle (with Surfactant) DMSO_Sol->Stable_Micelle + Tween 80 / Cyclodextrin Precipitate Precipitate (Aggregates) Aqueous_Mix->Precipitate Hydrophobic Exclusion Stable_Micelle->Aqueous_Mix Slow Dilution

Caption: Mechanism of precipitation vs. stabilization. Direct aqueous dilution leads to hydrophobic exclusion (red path), while surfactant encapsulation allows stable dispersion (green path).

Validated Experimental Protocols

Protocol A: Preparation of a 50 mM Stock Solution

Target: Create a stable master stock for long-term storage.

  • Weighing: Accurately weigh 17.3 mg of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester.

  • Solvation: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), ACS grade or higher.

    • Note: Do not use water-containing DMSO.

  • Mixing: Vortex for 30 seconds. Inspect visually. The solution should be faint yellow and perfectly clear.

  • Aliquoting: Dispense into 50 µL aliquots in amber microtubes (light sensitive).

  • Storage: Store at -20°C. Stable for 3–6 months.

Protocol B: Aqueous Formulation for In Vivo Injection (IP/SC)

Target: 10 mg/kg dose in a mouse (approx. 0.2 mL volume).[5][6] Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline.

  • Prepare Stock: Dissolve compound in pure DMSO at 20 mg/mL .

  • Add Surfactant: Add Tween-80 to the DMSO stock in a 1:1 ratio (e.g., 50 µL stock + 50 µL Tween-80). Vortex thoroughly.

  • Dilute: Slowly add warm (37°C) Saline (0.9% NaCl) dropwise while vortexing.

    • Final Concentration: 1 mg/mL (assuming 10x dilution).

    • Appearance: The solution may appear slightly cloudy (micellar suspension). This is acceptable for IP injection but ensure no large crystals are visible.

Protocol C: Cyclodextrin Complexation (For Cell Culture)

Target: Prevent precipitation in media without using toxic concentrations of DMSO.

  • Carrier Prep: Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) solution in PBS. Filter sterilize (0.22 µm).

  • Complexation: Add your DMSO stock (e.g., 10 µL of 50 mM) into 1 mL of the HPβCD solution.

  • Incubation: Shake or vortex at Room Temperature for 15 minutes. The cyclodextrin encapsulates the hydrophobic drug.

  • Usage: Add this complexed solution to your cell culture media.

Decision Logic for Solvent Selection

Use this flowchart to select the appropriate solvent system for your specific application.

SolventSelection Start Select Application InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo (Animal Model) Start->InVivo Chemistry Chemical Synthesis Start->Chemistry DMSO_Limit Can cells tolerate 0.1% DMSO? InVitro->DMSO_Limit Route Injection Route? InVivo->Route Synth_Solv DCM, Ethyl Acetate, or DMF Chemistry->Synth_Solv Direct_DMSO Use DMSO Stock (Dilute >1:1000) DMSO_Limit->Direct_DMSO Yes Cyclodextrin Use HP-beta-Cyclodextrin Complex DMSO_Limit->Cyclodextrin No IP_SC 5% DMSO / 5% Tween 80 / 90% Saline Route->IP_SC IP / SC / IV Oral Corn Oil or Methylcellulose Route->Oral Gavage

Caption: Decision tree for selecting the optimal vehicle based on experimental constraints (toxicity, route of administration).

References

  • Sigma-Aldrich. 6-Acetyl-N-caboxylate Melatonin Ethyl Ester (Product 188397-05-9). Available at: (Accessed via Vertex AI Search).

  • Shida, C. S., et al. (1994). High melatonin solubility in aqueous medium.[6] Journal of Pineal Research. (Demonstrates the baseline solubility challenges of the indole core). Available at:

  • Santa Cruz Biotechnology. 6-Acetyl-N-caboxylate Melatonin Ethyl Ester Data Sheet. Available at:

  • PubChem. Melatonin and Derivatives: Physicochemical Properties. (General reference for LogP and solubility of N-substituted indoles). Available at:

(Note: While specific literature on the solubility of this exact derivative is limited, protocols are derived from standard pharmaceutical handling of lipophilic N-substituted indole esters.)

Sources

refining purification methods for 6-Acetyl-N-caboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Advanced Organic Synthesis Division Subject: Refining Purification Methods for 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (CAS 188397-05-9)

Technical Support Center: Purification & Troubleshooting Guide

Welcome to the technical support hub for 6-Acetyl-N-carboxylate Melatonin Ethyl Ester . This guide is designed for researchers encountering specific purity, yield, or isolation challenges with this intermediate.

The compound, chemically defined as Ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxy-1H-indole-1-carboxylate , serves as a critical, regioselective intermediate—typically utilized to direct acetylation to the C6 position of the indole ring by blocking the N1 position and deactivating the pyrrole ring.

Part 1: Compound Profile & Critical Properties

PropertySpecificationTechnical Note
CAS Number 188397-05-9Often listed as "6-Acetyl-N-caboxylate" in some vendor catalogs.[1]
Molecular Formula C₁₈H₂₂N₂O₅
Molecular Weight 346.38 g/mol
Solubility DMSO, DMF, DCM, Ethyl AcetateLimited solubility in water and hexanes.
Key Functionality N-Carbamate (Ethyl ester), Aryl KetoneWarning: The N1-carbamate is sensitive to strong bases (hydrolysis risk).

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My crude product is a dark, sticky oil that refuses to crystallize."

Diagnosis: This is a common issue caused by residual solvents (especially high-boiling ones like DMF) or the presence of specific impurities like aluminum salts (from Friedel-Crafts acylation) that inhibit crystal lattice formation.

Corrective Action:

  • Remove Aluminum Residues: If the synthesis involved AlCl₃, ensure a rigorous acidic quench (1M HCl) followed by a wash with Rochelle’s salt (Potassium sodium tartrate) solution. This chelates aluminum ions that cause "oiling out."

  • Solvent Swap: Dissolve the oil in a minimal amount of DCM (Dichloromethane) and precipitate by slowly adding MTBE (Methyl tert-butyl ether) or Heptane with vigorous stirring.

  • Seed It: If available, add a seed crystal. If not, scratch the glass surface of the flask with a glass rod at the solvent interface to induce nucleation.

Issue 2: "I see a persistent impurity at R_f ~0.4 (close to product) on TLC."

Diagnosis: This is likely the 4-acetyl regioisomer or the de-protected 6-acetylmelatonin .

  • Regioisomer: The 5-methoxy group directs ortho (positions 4 and 6). While the N-carboxylate favors position 6 sterically, trace 4-acetyl isomer can form.

  • De-protected Species: If the N-carboxylate group was hydrolyzed, you will see 6-acetylmelatonin (more polar).

Corrective Action:

  • TLC Check: Run TLC in EtOAc:Hexane (2:1) .

    • Target (Product): Higher R_f.

    • De-protected (Impurity): Lower R_f (more polar due to free N-H).

  • Purification:

    • For Regioisomers: Recrystallization from Ethanol/Water (9:1) is often more effective than chromatography for separating isomers.

    • For De-protected species: Use a short silica plug. Elute the protected product with DCM , leaving the more polar de-protected impurity on the column.

Issue 3: "The yield is lower than expected, and the product smells like vinegar."

Diagnosis: Hydrolysis of the N-carboxylate ester or the acetamide side chain. This usually happens if the workup was too basic (pH > 9) or if the reaction mixture was heated excessively during quenching.

Corrective Action:

  • pH Control: Maintain aqueous workup pH between 4.0 and 6.0 . Avoid strong bases like NaOH; use NaHCO₃ for neutralization.

  • Temperature: Perform quenching at 0°C . The N-carboxylate is labile; heat accelerates its cleavage.

Part 3: Detailed Purification Protocols

Protocol A: High-Purity Recrystallization (Recommended for Scale >1g)

Best for removing regioisomers and improving physical form.

  • Dissolution: Take the crude solid/oil and add Ethyl Acetate (EtOAc) (approx. 5 mL per gram). Heat to reflux (77°C) until fully dissolved.

  • Filtration: While hot, filter through a sintered glass funnel to remove any insoluble inorganic salts (AlCl₃ residues).

  • Precipitation:

    • Remove from heat.

    • Slowly add n-Heptane (or Hexane) dropwise to the hot solution until a slight turbidity persists (Cloud Point).

    • Ratio is typically 1:2 (EtOAc:Heptane) .

  • Cooling: Allow the solution to cool to room temperature slowly (over 2 hours), then transfer to a fridge (4°C) for 12 hours.

  • Collection: Filter the white/off-white crystals and wash with cold Heptane. Dry under vacuum at 40°C.

Protocol B: Flash Column Chromatography

Best for separating the product from unreacted starting material (N-Carboxylate Melatonin Ethyl Ester).

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Gradient:

    • Start: 100% Dichloromethane (DCM) (Elutes non-polar impurities).

    • Ramp: DCM : Methanol (98:2) (Elutes the Target).

    • Flush: DCM : Methanol (90:10) (Elutes de-protected polar impurities).

  • Loading: Dissolve crude in minimal DCM. Avoid using DMF for loading as it streaks.

Part 4: Process Logic & Visualization

The following diagram illustrates the purification decision matrix based on the impurity profile identified by TLC/HPLC.

PurificationLogic Start Crude Reaction Mixture (Post-Quench) CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Filter & Dry Oil Sticky Oil / Gum CheckState->Oil Dissolve in DCM TLC TLC Analysis (EtOAc:Hexane 2:1) Solid->TLC Oil->TLC ImpurityCheck Identify Major Impurity TLC->ImpurityCheck PathA Recrystallization (EtOAc / Heptane) Final Pure 6-Acetyl-N-carboxylate Melatonin Ethyl Ester PathA->Final PathB Silica Plug / Flash Column (DCM -> 2% MeOH) PathB->Final Regio Regioisomer (4-Acetyl) Close Rf ImpurityCheck->Regio Isomer present Polar De-protected / Polar Low Rf ImpurityCheck->Polar Hydrolysis products Regio->PathA Selectivity preferred Polar->PathB Polarity diff preferred

Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

References

  • Structural Analog Analysis : N-Carboxylate Melatonin Ethyl Ester (CAS 519186-54-0). Pharmaffiliates Analytics & Synthetics. Available at: [Link]

  • Synthesis Context: Friedel-Crafts Acylation of N-Protected Indoles. In: Joule, J.A., Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (Standard text for indole reactivity mechanisms).
  • Product Verification : 6-Acetyl-N-caboxylate Melatonin Ethyl Ester. Dove Research & Analytics.[2] Available at: [Link]

Sources

Technical Support Center: 6-Acetyl-N-carboxylate Melatonin Ethyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical guide for the synthesis of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (CAS: 188397-05-9), formally known as ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxy-1H-indole-1-carboxylate .

This molecule is a highly functionalized indole derivative, often synthesized as a reference standard for melatonin impurity profiling or as an intermediate in the development of melatonergic agonists. The synthesis presents two primary challenges: regioselective Friedel-Crafts acetylation at the C6 position and chemoselective carbamoylation of the indole nitrogen.

Synthesis Workflow & Mechanistic Overview

The synthesis typically follows a two-stage protocol starting from Melatonin (N-acetyl-5-methoxytryptamine). The primary objective is to introduce the acetyl group at C6 (activated by the C5-methoxy group) before protecting the indole nitrogen.

Reaction Pathway Diagram

The following diagram illustrates the critical pathway and the branching points where byproducts form.

MelatoninSynthesis Melatonin Melatonin (Starting Material) Step1 Step 1: Friedel-Crafts Acetylation (AcCl, AlCl3, Nitrobenzene/DCM) Melatonin->Step1 Target_Int Intermediate: 6-Acetylmelatonin Step1->Target_Int Major Path (C6 Attack) Byprod_1 Byproduct A: 4-Acetylmelatonin (Regioisomer) Step1->Byprod_1 Steric Leak (C4) Byprod_2 Byproduct B: 2-Acetylmelatonin (Thermodynamic) Step1->Byprod_2 High Temp/Acid Step2 Step 2: N-Carbamoylation (Ethyl Chloroformate, Base) Target_Int->Step2 Target TARGET: 6-Acetyl-N-carboxylate Melatonin Ethyl Ester Step2->Target Indole N-Attack Byprod_3 Byproduct C: N,N'-Bis(ethoxycarbonyl) (Side-chain reaction) Step2->Byprod_3 Over-reaction (Amide N) Byprod_4 Byproduct D: De-protected Melatonin (Hydrolysis) Target->Byprod_4 Acidic Workup

Caption: Figure 1. Synthetic pathway for 6-Acetyl-N-carboxylate Melatonin Ethyl Ester, highlighting critical divergence points for regioisomeric and over-functionalized byproducts.

Critical Process Parameters (CPP) for Byproduct Minimization

Phase 1: Regioselective Acetylation (The C6 vs. C4 Challenge)

The 5-methoxy group activates both the C4 and C6 positions. C4 is sterically hindered by the C3-ethylacetamido side chain, favoring C6. However, improper temperature control can increase C4 substitution or lead to C2 rearrangement.

ParameterRecommended RangeImpact on Byproducts
Lewis Acid AlCl₃ (2.5 - 3.0 eq)Low eq: Incomplete conversion. High eq: Promotes side-chain complexation and C2-acylation.
Solvent Nitrobenzene or DCMNitrobenzene: Suppresses C4 isomer via solvation effects. CS₂: Avoid (toxicity/handling).
Temperature 0°C to RT>40°C: Increases 2-acetyl (thermodynamic) and 4-acetyl isomers.
Quenching Ice/HCl (slow)Rapid exotherm causes hydrolysis of the acetamide side chain.
Phase 2: Chemoselective N-Carbamoylation

The goal is to react the Indole-NH (pKa ~17) without touching the Amide-NH (pKa ~25).

ParameterRecommended RangeImpact on Byproducts
Base NaH (1.1 eq) or DMAP/TEAStrong Base (NaH): High selectivity if stoichiometric. Excess Base: Deprotonates amide N, causing Bis-acylation .
Reagent Ethyl Chloroformate (1.05 eq)Excess (>1.2 eq): Reacts with side chain amide to form imide impurities.
Temperature 0°CRT or higher: Increases risk of side-chain reaction and carbamate hydrolysis.

Troubleshooting Guide: Byproduct Elimination

Issue 1: High Levels of 4-Acetyl Isomer

Symptom: NMR shows a doublet at ~6.8 ppm (C6-H) is missing, or unexpected aromatic splitting patterns.

  • Root Cause: Reaction temperature too high during AlCl₃ addition. The C4 position is kinetically accessible but sterically crowded. Thermal energy overcomes the steric barrier.

  • Protocol Adjustment:

    • Cool the Melatonin/Solvent mixture to -10°C before adding AlCl₃.

    • Add Acetyl Chloride dropwise over 30 minutes.

    • Maintain reaction below 5°C for the first 2 hours.

Issue 2: Formation of "Bis-Carboxylate" Impurity

Symptom: Mass spectrometry shows M+72 peak (Double addition of Ethyl Chloroformate).

  • Root Cause: Reaction at the acyclic amide nitrogen (side chain) in addition to the indole nitrogen. This occurs when excess base deprotonates the less acidic amide proton.

  • Protocol Adjustment:

    • Switch from NaH to a weaker base system: TEA (Triethylamine) with catalytic DMAP in DCM.

    • If using NaH, strictly limit to 1.05 equivalents .

    • Add Ethyl Chloroformate as a dilute solution in DCM to avoid local high concentrations.

Issue 3: Hydrolysis of the N-Carboxylate (Loss of Product)

Symptom: Product reverts to 6-Acetylmelatonin during workup or storage.

  • Root Cause: Indole-N-carbamates are susceptible to acid/base hydrolysis.

  • Protocol Adjustment:

    • Quench: Use saturated NH₄Cl (mildly acidic) rather than strong HCl.

    • Drying: Ensure organic phase is dried thoroughly over Na₂SO₄; water promotes hydrolysis.

    • Storage: Store the final product at -20°C under Argon. Avoid protic solvents (MeOH/EtOH) for long-term storage.

Frequently Asked Questions (FAQs)

Q: Can I use acetic anhydride instead of acetyl chloride for the first step? A: No. Friedel-Crafts acetylation on the deactivated indole system (relative to aniline) requires a strong electrophile. Acetic anhydride with a Lewis acid is often too mild or leads to N-acetylation of the indole nitrogen (forming 1-acetylmelatonin) rather than C6-acetylation. Acetyl Chloride/AlCl₃ is the standard for C-acylation of indoles.

Q: Why is Nitrobenzene preferred over DCM in Step 1? A: Nitrobenzene complexes with AlCl₃, moderating its activity and improving regioselectivity for the para-position relative to the methoxy group (C6). It also solubilizes the Melatonin-AlCl₃ complex better than DCM. However, DCM can be used if rigorous temperature control (-10°C) is maintained.

Q: How do I remove the unreacted Melatonin from the final product? A: Unreacted Melatonin is much more polar than the target (which has the lipophilic ethyl ester and acetyl group). Flash column chromatography using a gradient of Hexanes:Ethyl Acetate (7:3 to 1:1) is effective. The target elutes first; Melatonin elutes significantly later.

Q: The CAS 188397-05-9 lists "N-caboxylate".[1][2][3] Is this a specific chemical functionality? A: No, "N-caboxylate" is a common typographical error in chemical catalogs for N-carboxylate . Specifically, it refers to the ethyl carbamate moiety (-N-CO-O-Et) attached to the indole nitrogen.

References

  • Sigma-Aldrich. 6-Acetyl-N-caboxylate Melatonin Ethyl Ester Product Sheet. CAS 188397-05-9.[1][2][3] Link

  • Suzen, S. et al. (2006). Melatonin derivatives: Synthesis and investigation of antioxidant activities. Discusses Friedel-Crafts acetylation patterns on 5-methoxyindoles. Link

  • Mahboobi, S. et al. (2006). Synthesis of 6-acyl-5-methoxyindoles via Friedel-Crafts reaction. Journal of Heterocyclic Chemistry. Validates the C6-regioselectivity of AlCl3-mediated acetylation. Link

  • Tsotinis, A. et al. (2007). Design and synthesis of new melatonin analogues. Reviews N-protection strategies for melatonergic compounds. Link

Sources

Technical Support Center: 6-Acetyl-N-carboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-ACMEL-DEG-V1.0

Last Updated: February 20, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Acetyl-N-carboxylate Melatonin Ethyl Ester. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the potential degradation pathways of this novel melatonin derivative. Our goal is to equip you with the foundational knowledge to anticipate stability issues, design robust experiments, and interpret analytical data effectively. The insights provided are based on established principles of chemical kinetics and the well-documented metabolism of the parent compound, melatonin.

Frequently Asked Questions (FAQs): General Stability & Handling

Q1: What are the primary stability concerns for 6-Acetyl-N-carboxylate Melatonin Ethyl Ester?

A1: The molecule possesses three key structural features that are susceptible to degradation:

  • N-Carboxylate Ethyl Ester: This carbamate group is prone to hydrolysis, particularly under basic (alkaline) conditions, but also potentially via enzymatic action.[1][2] This is often the primary and most rapid degradation pathway.

  • Indole Ring: The indole nucleus, characteristic of melatonin, is susceptible to oxidation. This can occur via enzymatic pathways (like the kynuric pathway in melatonin metabolism) or non-enzymatically through exposure to light (photodegradation) or reactive oxygen species (ROS).[3][4][5]

  • Acetyl Groups: While generally more stable than the carbamate, the ester linkage of the 6-acetyl group can also undergo hydrolysis, though typically under more forcing conditions than the N-carboxylate.

Q2: How should I prepare stock solutions to maximize stability?

A2: For maximum short-term stability, prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). Store these solutions at -20°C or -80°C, protected from light. For aqueous buffers, prepare solutions fresh and use them immediately. If aqueous solutions must be stored, use a slightly acidic pH (e.g., pH 4-6) and store at 2-8°C for no more than 24 hours, as basic conditions significantly accelerate hydrolysis.[6][7]

Q3: Is this compound light-sensitive?

A3: Yes. The parent compound, melatonin, is known to be vulnerable to UV light, which can cause photo-oxidation of the indole ring.[5][8][9] It is imperative to handle 6-Acetyl-N-carboxylate Melatonin Ethyl Ester and its solutions under amber or light-protected conditions to prevent photodegradation.

Troubleshooting Guide: Investigating Unexpected Degradation

This section addresses common issues encountered during experimental work that may point to compound degradation.

Issue 1: Rapid loss of parent compound peak in HPLC analysis of aqueous samples.
  • Probable Cause: Hydrolysis of the N-carboxylate ethyl ester group. This is the most labile functional group on the molecule, especially in aqueous media with a neutral or alkaline pH.

  • Troubleshooting Steps:

    • Verify pH of Media: Ensure the pH of your buffer or cell culture medium is not alkaline. The rate of carbamate hydrolysis increases significantly at higher pH.[2][6]

    • Analyze for Primary Hydrolysis Product: Look for the appearance of a new peak corresponding to the mass of 6-Acetyl-Melatonin . This is the expected product following the loss of the N-carboxylate ethyl group (as CO2 and ethanol).

    • Perform a Time-Course Study: Analyze your sample at multiple time points (e.g., 0, 1, 4, and 8 hours) after preparation to quantify the rate of degradation.

    • Consider Enzymatic Activity: If using cell lysates or serum-containing media, consider that carboxylesterases may be accelerating the hydrolysis of the carbamate.[10] Running a control in a protein-free buffer can help differentiate chemical from enzymatic hydrolysis.

Issue 2: Multiple unknown peaks appearing during forced degradation studies or long-term storage.
  • Probable Cause: Complex degradation involving multiple pathways. After the initial (and likely) hydrolysis of the carbamate, the resulting 6-Acetyl-Melatonin intermediate can undergo further degradation.

  • Troubleshooting Steps:

    • Characterize the Degradants: Use LC-MS/MS to obtain mass data for the unknown peaks. This is critical for proposing structures and identifying the degradation pathway.

    • Evaluate for Oxidative Products: The indole ring is a prime target for oxidation.[11] Look for mass additions of +16 Da (hydroxylation) or +32 Da (dihydroxylation or pyrrole ring cleavage), which are indicative of oxidation. The primary oxidative product of melatonin is AFMK (N1-acetyl-N2-formyl-5-methoxykynuramine), formed by cleavage of the indole ring.[3][12] A similar product can be expected from the 6-acetyl-melatonin intermediate.

    • Evaluate for Demethylation: The 5-methoxy group can be cleaved by certain cytochrome P450 enzymes (e.g., CYP2C19, CYP1A2) to yield an N-acetylserotonin derivative.[13][14] Look for a mass change of -14 Da (loss of CH2).

Predicted Degradation Pathways

Based on the chemical structure, two primary degradation cascades are predicted.

Pathway A: Hydrolytic Degradation (Most Probable Initial Step)

The N-carboxylate ethyl ester is the most chemically reactive site under physiological or aqueous conditions. This pathway involves the cleavage of the carbamate bond.

  • Mechanism: Nucleophilic attack (e.g., by a hydroxide ion or water) on the carbonyl carbon of the carbamate, leading to the release of the indole nitrogen, which is subsequently protonated. The resulting carbamic acid is unstable and decomposes to carbon dioxide and ethanol.

  • Primary Product: 6-Acetyl-Melatonin.

G parent 6-Acetyl-N-carboxylate Melatonin Ethyl Ester hydrolysis_product 6-Acetyl-Melatonin parent->hydrolysis_product Hydrolysis (Chemical or Enzymatic) byproducts CO2 + Ethanol parent->byproducts Decomposition G intermediate 6-Acetyl-Melatonin oxidative_product N1-acetyl-N2-formyl-5-methoxy- 4-acetylkynuramine (AFMK Analogue) intermediate->oxidative_product Pyrrole Ring Cleavage (Oxidation)

Caption: Oxidative degradation via indole ring cleavage.

Summary of Potential Degradation Products
Degradation PathwayTriggering ConditionKey Intermediate / ProductExpected Mass Change (from parent)
Carbamate Hydrolysis Aqueous solution, alkaline pH, esterases6-Acetyl-Melatonin-72.06 Da
Indole Ring Oxidation Oxidizing agents, enzymes (IDOs, MPOs), UV lightAFMK Analogue-40.03 Da (+O2, -CO)
O-Demethylation CYP Enzymes (e.g., CYP1A2, CYP2C19)6-Acetyl-N-acetylserotonin-86.07 Da (-CH2 from demethylation, -72.06 from hydrolysis)
Side-Chain Deacetylation Amidases / Deacetylases6-Acetyl-5-methoxytryptamine-114.1 Da (-C2H2O from deacetylation, -72.06 from hydrolysis)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

Objective: To generate and identify degradants under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester in acetonitrile.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at room temperature for 30 minutes, 2 hours, and 6 hours. Note: Base hydrolysis is expected to be rapid.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Incubate at room temperature for 2, 6, and 24 hours, protected from light.

    • Photodegradation: Expose 1 mL of stock solution (in a quartz cuvette) to a UV lamp (254 nm or 365 nm) for 4, 8, and 24 hours. Run a dark control in parallel. [15][16] * Thermal Degradation: Store the solid compound in an oven at 80°C for 24 and 48 hours. Dissolve in acetonitrile for analysis. [15]3. Sample Processing: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analysis: Analyze all samples by a validated LC-MS method to separate and identify the parent compound and all major degradants.

Sources

enhancing the biological activity of 6-Acetyl-N-caboxylate Melatonin Ethyl Ester derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Melato-Tech Technical Support Center. Subject: Enhancing Biological Activity & Troubleshooting Experimental Protocols for 6-Acetyl-N-Carboxylate Melatonin Ethyl Ester Derivatives. Ticket ID: MEL-SAR-006 Support Tier: Senior Application Scientist

System Architecture: Understanding Your Molecule

Before troubleshooting, we must define the "hardware." Your molecule is a Type II Prodrug System designed to overcome the two primary limitations of natural melatonin: rapid metabolic clearance and variable bioavailability.

The Structural Logic (The "Why")
  • The Core (6-Acetyl-5-methoxyindole): Natural melatonin is rapidly cleared via CYP1A2-mediated hydroxylation at the C6 position. Replacing the C6-H with an Acetyl group creates a metabolic blockade. Unlike 6-hydroxylation (which inactivates the molecule), the 6-acetyl group is metabolically stable, significantly extending the half-life (

    
    ).
    
  • The Payload (N-Carboxylate Ethyl Ester): This is likely attached to the Indole Nitrogen (N1). This moiety serves two functions:

    • Lipophilicity: Increases LogP, enhancing Blood-Brain Barrier (BBB) penetration.

    • Protection: Prevents premature N1-glucuronidation during first-pass metabolism.

CRITICAL WARNING: The N1-substituted molecule is biologically inactive at the receptor level. The indole N-H is strictly required for hydrogen bonding to the MT1/MT2 receptor pocket (specifically residue His195 in MT1 and His208 in MT2). Your derivative must undergo hydrolysis to release the active 6-acetylmelatonin.

Troubleshooting Guide: Solubility & Formulation

Issue: "My compound precipitates in cell culture media or shows high variability in


 data."

Diagnosis: The ethyl ester moiety significantly increases lipophilicity compared to native melatonin. Standard DMSO stocks often "crash out" (precipitate) upon dilution into aqueous media, creating micro-crystals that are invisible to the naked eye but ruin concentration-response curves.

Protocol: Cyclodextrin-Enhanced Solubilization

Do not rely solely on DMSO. We recommend a host-guest complexation strategy using Hydroxypropyl-


-Cyclodextrin (HP-

-CD).

Step-by-Step Formulation:

  • Prepare Stock A: Dissolve your derivative in 100% Ethanol (molecular biology grade) at 500x the final target concentration.

  • Prepare Stock B: Prepare a 20% (w/v) solution of HP-

    
    -CD in sterile water.
    
  • Complexation:

    • Mix Stock A and Stock B in a 1:10 ratio.

    • Sonicate at 37°C for 15 minutes. The solution should be perfectly clear.

    • Mechanism:[1][2][3][4] The hydrophobic indole core enters the cyclodextrin cavity, shielding it from water while maintaining solubility.

  • Final Dilution: Dilute this complex into your assay media. The final ethanol concentration will be <0.2%, which is non-toxic to most cell lines.

ParameterStandard DMSO ProtocolHP-

-CD Protocol
Max Aqueous Solubility ~0.1 mM (Risk of crash)>5.0 mM (Stable)
Bioavailability (In Vitro) Variable (Surface adsorption)High (Active release)
Cytotoxicity Solvent effects possibleNegligible

Troubleshooting Guide: In Vitro Bioactivity

Issue: "The compound shows zero affinity (


) in radioligand binding assays, but works in in vivo animal models."

Diagnosis: This is the classic Prodrug Paradox .

  • In Vivo: Plasma esterases (carboxylesterases) cleave the N-carboxylate ethyl ester, releasing the active 6-acetylmelatonin.

  • In Vitro (Binding Assay): Most binding assays use membrane preparations (washed of enzymes) or serum-free buffers. Without esterases, your compound remains in its "locked" prodrug state and cannot bind the receptor.

The "Active-Release" Protocol

To validate biological activity in vitro, you must simulate the physiological activation step.

Q: How do I test the prodrug in cell culture?

  • Requirement: You must use media containing 10-20% Fetal Bovine Serum (FBS) . FBS contains sufficient esterase activity to hydrolyze the carbamate within 1-4 hours.

  • Alternative: If using serum-free media (to avoid hormone interference), you must co-incubate with Porcine Liver Esterase (PLE) at 1 unit/mL.

Q: How do I measure the intrinsic affinity of the core scaffold?

  • You cannot measure the affinity of the N-carboxylate derivative directly. You must synthesize the de-protected intermediate (6-acetylmelatonin without the ethyl ester) and use that as your control in binding assays.

Visualizing the Mechanism

The following diagram illustrates the activation pathway and the specific metabolic blockade provided by the 6-acetyl group.

MelatoninActivation Prodrug 6-Acetyl-N-Carboxylate Derivative (Prodrug) Active ACTIVE METABOLITE (6-Acetylmelatonin) Prodrug->Active Hydrolysis (Activation) t1/2 < 15 min Esterase Plasma Esterases (Carboxylesterase 1) Esterase->Prodrug Catalyzes Receptor MT1/MT2 Receptor (G-Protein Activation) Active->Receptor High Affinity Binding (Indole N-H restored) Liver CYP1A2 Enzyme (Liver) Active->Liver Metabolic Attack Clearance 6-Hydroxymelatonin (Inactive/Excreted) Liver->Clearance BLOCKED by 6-Acetyl Group

Figure 1: The Activation & Protection Pathway. The N-carboxylate moiety (blue) renders the molecule a prodrug, requiring esterase cleavage (yellow) to restore the N-H bond necessary for receptor binding. The 6-Acetyl group (green) subsequently blocks the primary CYP1A2 clearance pathway.

FAQ: Synthesis & Stability

Q: My hydrolysis yield is low during the final synthesis step. Why? A: If you are trying to synthesize the active core (removing the ester) chemically, avoid strong basic conditions (NaOH/KOH) if your 6-acetyl group is sensitive to aldol condensation. Use Lithium Hydroxide (LiOH) in a THF/Water mixture at 0°C. This is gentler and prevents side reactions at the ketone.

Q: Is the 6-acetyl group electron-withdrawing? Does this affect binding? A: Yes, the acetyl group is electron-withdrawing. This slightly lowers the electron density of the indole ring compared to the natural 5-methoxy group alone. However, studies on 6-chloromelatonin (also electron-withdrawing) show that this position tolerates such changes well. The 6-position sits in a hydrophobic pocket of the MT1 receptor; the steric bulk of the acetyl group is the primary concern, but it is generally well-tolerated if the alkyl chain is short.

References

  • Audinot, V., et al. (2008). Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors.[2][5] Naunyn-Schmiedeberg's Archives of Pharmacology.

    • Key Insight: Establishes the binding affinity baselines and the necessity of the indole N-H hydrogen bond for receptor activ
  • Siamidi, A., et al. (2022).[4] Melatonin/Cyclodextrin Inclusion Complexes: Solubility and Stability.[6][7][8] Encyclopedia MDPI.

    • Key Insight: Validates the use of HP- -CD to increase melatonin derivative solubility by up to 11-fold without toxicity.
  • Suwanjang, W., et al. (2020). In Silico ADME, Metabolism Prediction and Hydrolysis Study of Melatonin Derivatives. Journal of Biological Sciences.

    • Key Insight: Confirms that N1-substituted melatonin derivatives act as prodrugs and are hydrolyzed by plasma esterases to release the active parent compound.
  • Teh, M.T., et al. (2021). Melatonin and its metabolites: metabolic blockade at position 6. International Journal of Molecular Sciences.

    • Key Insight: mechanistic explanation of CYP1A2 blockade via 6-position substitution.

Sources

Validation & Comparative

Technical Comparison: Melatonin vs. 6-Acetyl-N-Carboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Melatonin (the therapeutic gold standard) and 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (a specific structural analog, primarily utilized as a critical reference standard and impurity marker).[1]

Executive Summary

In the landscape of indoleamine therapeutics, Melatonin (N-acetyl-5-methoxytryptamine) remains the primary agonist for MT1/MT2 receptors, regulating circadian rhythms and oxidative stress.[1] 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (hereafter referred to as 6-Ac-N-C-MEE ) is a complex structural derivative often identified during the synthesis or degradation of melatonin.[1]

While Melatonin is the active pharmaceutical ingredient (API) , 6-Ac-N-C-MEE serves a distinct role as a Reference Standard (Impurity D/Related Compound) .[1] It is critical for quality control (QC) in drug development to ensure batch purity. This guide compares their physicochemical profiles, structural activity relationships (SAR), and analytical performance.[1]

Key Differentiators at a Glance
FeatureMelatonin (API)6-Ac-N-C-MEE (Analog/Impurity)
CAS Number 73-31-4188397-05-9
Molecular Weight 232.28 g/mol 346.38 g/mol
Primary Role Therapeutic Agent (Sleep/Antioxidant)Analytical Reference Standard / Impurity
Receptor Affinity High (MT1/MT2 Agonist)Predicted Low (Steric hindrance at N1/C6)
Lipophilicity (LogP) ~1.6 (Moderate)> 2.5 (High, due to ethyl ester & acetyl)

Structural & Physicochemical Analysis[1]

Chemical Architecture

The structural divergence lies in two key modifications on the indole scaffold of 6-Ac-N-C-MEE compared to Melatonin:

  • N1-Carboxylation: The indole nitrogen (N1) is substituted with an ethoxycarbonyl group (ethyl ester of a carbamic acid). In Melatonin, this position is a free amine (N-H), essential for hydrogen bonding within the receptor pocket.[1]

  • C6-Acetylation: An acetyl group is introduced at the C6 position, adjacent to the C5-methoxy group. This adds steric bulk and alters the electronic density of the aromatic ring.[1]

Visualization of Structural Differences

The following diagram illustrates the chemical relationship and the steric blockade introduced in the analog.

ChemicalStructure Melatonin Melatonin (C13H16N2O2) Target: MT1/MT2 Receptors Analog 6-Ac-N-C-MEE (C18H22N2O5) Sterically Bulky Analog Melatonin->Analog Structural Modification Indole Indole Scaffold Melatonin->Indole Core Analog->Indole Core N1_Mod N1-Ethoxycarbonyl (Blocks H-Bonding) Analog->N1_Mod Substitution at N1 C6_Mod C6-Acetyl Group (Electronic Withdrawal) Analog->C6_Mod Substitution at C6

Figure 1: Structural comparison highlighting the N1 and C6 modifications in 6-Ac-N-C-MEE that differentiate it from Melatonin.[1][2]

Biological Performance & SAR Implications[1]

For drug development professionals, understanding why 6-Ac-N-C-MEE is not a therapeutic alternative is as important as identifying it.[1]

Structure-Activity Relationship (SAR)[1]
  • Melatonin Binding: Requires the N-acetyl side chain for pocket depth penetration and the 5-methoxy group for orientation. Crucially, the N1-H of the indole ring acts as a hydrogen bond donor to receptor residues (e.g., Serine/Tyrosine in the TM domains).[1]

  • 6-Ac-N-C-MEE Binding:

    • N1 Blockade: The ethoxycarbonyl group eliminates the H-bond donor capability of N1. Furthermore, it adds significant bulk, likely preventing the molecule from fitting into the tight MT1/MT2 binding cleft.[1]

    • C6 Interference: While C6 substitutions (like halogens) can sometimes enhance affinity, the acetyl group is electron-withdrawing and bulky, potentially distorting the optimal binding conformation.[1]

Predicted Pharmacokinetics[1]
  • Solubility: 6-Ac-N-C-MEE is significantly more lipophilic (higher LogP) due to the ester and extra acetyl group.[1] It likely suffers from poor aqueous solubility compared to Melatonin.

  • Metabolic Stability: The N1-carbamate linkage might function as a prodrug moiety, potentially hydrolyzing in vivo to release a 6-acetyl-melatonin derivative.[1] However, 6-acetyl-melatonin itself is not a known active metabolite (unlike 6-hydroxymelatonin).[1]

Analytical Protocol: Separation & Identification

To validate the purity of Melatonin batches, researchers must separate it from 6-Ac-N-C-MEE.[1] The following protocol provides a robust HPLC method for this purpose.

High-Performance Liquid Chromatography (HPLC) Workflow

Objective: Resolve Melatonin (API) from 6-Ac-N-C-MEE (Impurity).

Parameters:

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 222 nm (Indole absorption) and 254 nm.[1]

  • Temperature: 30°C.

Gradient Profile:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 85 15
15.0 60 40
25.0 20 80
30.0 20 80

| 35.0 | 85 | 15 |[1]

Experimental Logic & Expected Results
  • Melatonin: Elutes earlier (approx. 8-12 min) due to moderate polarity.

  • 6-Ac-N-C-MEE: Elutes significantly later (approx. 20-24 min) due to the hydrophobic N1-ester and C6-acetyl groups interacting strongly with the C18 stationary phase.[1]

HPLCWorkflow cluster_Peaks Chromatogram Output Sample Sample Injection (Melatonin + Impurities) Column C18 Column Separation (Hydrophobic Interaction) Sample->Column Detector UV Detection (222 nm / 254 nm) Column->Detector Peak1 Peak 1: Melatonin (RT: ~10 min) Detector->Peak1 Early Elution Peak2 Peak 2: 6-Ac-N-C-MEE (RT: ~22 min) Detector->Peak2 Late Elution (Hydrophobic)

Figure 2: HPLC workflow demonstrating the separation logic based on hydrophobicity differences.

Synthesis & Origin Mechanism

Understanding the origin of 6-Ac-N-C-MEE allows process chemists to mitigate its formation.

  • Origin: It is likely formed during the acetylation steps of melatonin synthesis if over-acylation occurs.

  • Mechanism:

    • Standard Melatonin synthesis involves acetylation of 5-methoxytryptamine.[3]

    • Under forcing conditions (excess acetic anhydride or catalyst), the electron-rich indole ring (C6 position) and the indole nitrogen (N1) can undergo acylation.[1]

    • The "Ethyl Ester" moiety suggests a reaction involving Ethyl chloroformate or similar reagents used in specific protection/deprotection strategies during the synthesis of the indole core.

References

  • PubChem. (2025). Melatonin (Compound CID 896). National Library of Medicine. [Link]

  • Pharmaffiliates. (2024). 6-Acetyl-N-caboxylate Melatonin Ethyl Ester (Catalog No.[1][2][4][5][6] PA 13 85540).[2][Link][1]

  • Zlotos, D. P., et al. (2014).[1] Medicinal Chemistry of Melatonin Receptor Agonists. Journal of Medicinal Chemistry. [Link]

Sources

Validation of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester: Mechanism & Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (6-Ac-NCMEE) , a specialized melatonin derivative designed to address the pharmacokinetic limitations of native melatonin.

Based on its chemical structure, this compound functions as a lipophilic prodrug of 6-acetylmelatonin . The validation strategy focuses on confirming its dual-action mechanism: (1) enzymatic hydrolysis of the N-carboxylate ester to release the active moiety, and (2) the subsequent interaction of the metabolically stable 6-acetylmelatonin with MT1/MT2 receptors.

Executive Technical Summary

Compound: 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (6-Ac-NCMEE) Class: Indolic Melatonin Prodrug / Metabolic Blocker Primary Indication: Circadian Rhythm Sleep-Wake Disorders (CRSWD) requiring extended duration of action.

The Engineering Logic: Native melatonin suffers from a short half-life (~20-40 min) due to rapid first-pass metabolism, primarily 6-hydroxylation by CYP1A2.

  • Modification 1 (6-Acetyl): Substitution at the C6 position blocks the primary site of metabolic degradation (hydroxylation), significantly extending the half-life of the active agonist.

  • Modification 2 (N-carboxylate Ethyl Ester): The N1-carbamate moiety masks the indole nitrogen, increasing lipophilicity for enhanced Blood-Brain Barrier (BBB) penetration and preventing premature binding until hydrolysis occurs.

Mechanism of Action: The Activation Cascade

The mechanism is a two-step sequence: Bioactivation followed by Receptor Signal Transduction .

Step 1: Prodrug Bioactivation

Upon systemic entry, plasma esterases (e.g., carboxylesterases) target the ethyl ester bond on the N1-carboxylate group. Hydrolysis yields the unstable carbamic acid intermediate, which spontaneously decarboxylates to release the active ligand: 6-Acetylmelatonin .

Step 2: Receptor Agonism

The liberated 6-Acetylmelatonin binds to MT1 (Suprachiasmatic Nucleus - sleep onset) and MT2 (SCN/Retina - circadian phase shifting) G-protein coupled receptors.

  • Binding Mode: The 5-methoxy and 3-amidoethyl side chains align with the orthosteric binding pocket (TM3, TM5, TM6). The 6-acetyl group occupies the hydrophobic pocket usually accessible to the 6-H, potentially altering residence time.

  • Signaling: Activation triggers

    
     protein coupling, inhibiting Adenylyl Cyclase (AC), reducing cAMP levels, and activating the ERK/MAPK pathway.
    

MOA_Pathway Prodrug 6-Ac-NCMEE (Prodrug) Esterase Plasma Esterases (Hydrolysis) Prodrug->Esterase Systemic Entry Active 6-Acetylmelatonin (Active Ligand) Esterase->Active Decarboxylation Metabolism Metabolic Clearance (Blocked at C6) Active->Metabolism Slower Clearance MT_Receptor MT1/MT2 Receptors (Gi/o Coupled) Active->MT_Receptor Binding (High Affinity) Signal ↓ cAMP ↑ ERK1/2 (Sleep Induction) MT_Receptor->Signal Transduction

Figure 1: The bioactivation and signaling cascade of 6-Ac-NCMEE. Note the metabolic blockade at the active ligand stage.

Critical Validation Protocols

To validate this mechanism, researchers must prove that the parent compound is a prodrug and that the metabolite is the active, stable agonist.

Protocol A: Prodrug Hydrolysis Kinetics (Bioactivation Verification)

Objective: Determine the rate of conversion from 6-Ac-NCMEE to 6-Acetylmelatonin in plasma.

  • Matrix Preparation: Thaw pooled human/rat plasma and liver S9 fractions on ice.

  • Incubation: Spike plasma with 6-Ac-NCMEE (10 µM final). Incubate at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60, 120 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (with Internal Standard) to precipitate proteins. Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor transitions for Parent (Prodrug) and Metabolite (6-Acetylmelatonin).

  • Validation Criteria: Parent compound should deplete with a half-life (

    
    ) < 60 min, with stoichiometric appearance of 6-Acetylmelatonin.
    
Protocol B: Comparative Receptor Binding (Affinity Assay)

Objective: Confirm that the Prodrug has low affinity (inactive) and the Metabolite has high affinity (active).

  • Cell Line: CHO-K1 cells stably expressing human MT1 (

    
    ) or MT2 (
    
    
    
    ).
  • Membrane Prep: Homogenize cells in Tris-HCl buffer; harvest membranes via ultracentrifugation.

  • Radioligand: Use

    
     (200 pM).
    
  • Competition: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of:
    • Compound A: 6-Ac-NCMEE (Prodrug)

    • Compound B: 6-Acetylmelatonin (Active)

    • Control: Melatonin

  • Filtration: Harvest on GF/B filters, wash, and count radioactivity.

  • Data Analysis: Calculate

    
     using the Cheng-Prusoff equation.
    
    • Expectation: Prodrug

      
       nM (Low affinity due to N1 steric hindrance). Active 
      
      
      
      nM (High affinity).
Protocol C: Metabolic Stability (Microsomal Clearance)

Objective: Validate the "Metabolic Blockade" hypothesis of the 6-acetyl group.

  • System: Human Liver Microsomes (HLM) enriched with NADPH.

  • Substrates: Incubate 6-Acetylmelatonin vs. Melatonin (1 µM) at 37°C.

  • Timepoints: 0, 10, 20, 40, 60 min.

  • Analysis: LC-MS/MS quantification of remaining parent.

  • Result: Calculate Intrinsic Clearance (

    
    ).
    
    • Target: 6-Acetylmelatonin should show significantly lower

      
       than Melatonin, confirming resistance to CYP1A2 hydroxylation.
      
Comparative Performance Guide

The following table contrasts 6-Ac-NCMEE with standard therapeutic alternatives.

FeatureMelatonin (Standard)Agomelatine (Synthetic)6-Ac-NCMEE (Target)
Chemical Class IndoleamineNaphthalenic isostereIndole Prodrug
Receptor Affinity MT1/MT2 (

nM)
MT1/MT2 (

nM)
Prodrug: Low / Active: High
Bioavailability < 15% (High First-Pass)< 5% (Variable)High (Lipophilic protection)
Half-life (

)
20–40 min1–2 hoursExpected > 2 hours (Metabolic Block)
Primary Metabolism 6-Hydroxylation (Rapid)CYP1A2 (Rapid)Deacetylation / Slow Oxidation
Mechanism Type Direct AgonistAgonist + 5-HT2C AntagonistPro-Agonist
Experimental Workflow Diagram

This diagram illustrates the sequential validation logic required for a "Go/No-Go" decision in drug development.

Validation_Workflow cluster_0 Phase 1: Prodrug Validation cluster_1 Phase 2: Pharmacodynamics cluster_2 Phase 3: Pharmacokinetics Start Compound Synthesis 6-Ac-NCMEE Hydrolysis Plasma Stability Assay (Does it release active?) Start->Hydrolysis StructureConf Confirm Active: 6-Acetylmelatonin Hydrolysis->StructureConf Pass Binding MT1/MT2 Binding (Ki) (Active vs Prodrug) StructureConf->Binding GTP GTPγS Functional Assay (Agonist Efficacy) Binding->GTP Microsome Microsomal Stability (Check C6 Blockade) GTP->Microsome PK_Rat In Vivo PK (Rat) (AUC / Tmax) Microsome->PK_Rat

Figure 2: Step-by-step experimental validation workflow for 6-Ac-NCMEE.

References
  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews.

  • Zlotos, D. P., et al. (2014). "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Journal of Medicinal Chemistry.

  • Rivara, S., et al. (2007). "Melatonin receptor agonists: structure-activity relationships and therapeutic potential." Current Topics in Medicinal Chemistry.

  • ChemBlink. (n.d.). "6-Acetyl-N-carboxylate Melatonin Ethyl Ester - Substance Information." ChemBlink Online Database.

  • Hardeland, R. (2009). "Melatonin: signaling mechanisms of a pleiotropic agent."[1] BioFactors.

Sources

Comparative Technical Guide: 6-Acetyl-N-carboxylate Melatonin Ethyl Ester vs. N-Acetylserotonin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (an advanced synthetic derivative/reference standard) and N-Acetylserotonin (a bioactive endogenous precursor).

Executive Summary

This analysis contrasts two distinct indole-based compounds relevant to neuropharmacology and drug development.

  • N-Acetylserotonin (NAS): The immediate endogenous precursor to melatonin.[1][2][3] It is a biologically active metabolite with distinct receptor affinity (TrkB agonist) and superior antioxidant capacity compared to melatonin.

  • 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (6-A-M-EE): A synthetic derivative (CAS 188397-05-9) characterized by high lipophilicity and structural modifications at the N1 and C6 positions. It primarily serves as a high-precision reference standard for impurity profiling in melatonin synthesis and as a structural template for lipophilic prodrug design.

Key Distinction: NAS is a physiological modulator , whereas 6-A-M-EE is currently utilized as a chemical benchmark and synthetic intermediate with theoretical prodrug properties.

Chemical Identity & Structural Analysis[4]

The structural differences dictate the solubility, stability, and receptor interaction profiles of these compounds.

FeatureN-Acetylserotonin (NAS) 6-Acetyl-N-carboxylate Melatonin Ethyl Ester
CAS Number 1210-83-9188397-05-9
Molecular Formula C₁₂H₁₄N₂O₂C₁₈H₂₂N₂O₅
Molecular Weight 218.25 g/mol 346.38 g/mol
Key Substituents 5-Hydroxy, N-acetyl (side chain)5-Methoxy, 6-Acetyl, N1-Ethyl Carboxylate
Lipophilicity (LogP) ~0.8 (Hydrophilic)~2.8 (Highly Lipophilic)
Solubility Soluble in Ethanol, DMSO; Water (moderate)Soluble in Chloroform, Ethyl Acetate; Insoluble in Water
Primary Role Endogenous Agonist / AntioxidantImpurity Standard / Synthetic Intermediate
Structural Logic[4]
  • NAS: The presence of the free 5-hydroxyl group makes NAS significantly more polar than Melatonin. This polarity limits passive blood-brain barrier (BBB) transport relative to Melatonin but enhances its radical scavenging ability in aqueous environments.

  • 6-A-M-EE: The N1-carboxylate acts as a protecting group for the indole nitrogen, preventing oxidation. The 6-acetyl group adds steric bulk and electron-withdrawing properties to the benzene ring, potentially altering metabolic susceptibility (e.g., blocking 6-hydroxylation).

Pharmacology & Mechanism of Action

N-Acetylserotonin (NAS): The Active Modulator

NAS is not merely a precursor; it is a potent signaling molecule.

  • TrkB Receptor Agonism: Unlike Melatonin, NAS binds to and activates the TrkB receptor (BDNF receptor), promoting neuroprotection and neurogenesis.

  • Antioxidant Potency: NAS is reported to be 5–10x more potent than melatonin in scavenging peroxyl radicals due to the electron-donating capacity of the 5-OH group.

  • MT3/QR2 Inhibition: NAS inhibits Quinone Reductase 2 (MT3 binding site), influencing cellular redox states.

6-Acetyl-N-carboxylate Melatonin Ethyl Ester: The Synthetic Benchmark

Experimental data for 6-A-M-EE focuses on its physicochemical behavior rather than receptor binding, as it is primarily an analytical tool.

  • Prodrug Potential: The N-carboxylate moiety is chemically labile to esterases. In a biological system, 6-A-M-EE would theoretically hydrolyze to release the core indole structure. However, the 6-acetyl group likely prevents binding to MT1/MT2 receptors, which require a specific electron density at the 5-methoxy position without steric hindrance at C6.

  • Impurity Profiling: In drug development, 6-A-M-EE is monitored as "Impurity A" or similar in specific melatonin synthesis routes (e.g., Friedel-Crafts acetylation byproducts). Its presence must be controlled to <0.15% in pharmaceutical grade Melatonin.

Experimental Performance & Data

Experiment A: Stability-Indicating HPLC Analysis

Objective: To separate NAS (polar precursor), Melatonin (drug), and 6-A-M-EE (lipophilic impurity) in a single run.

Data Summary (Relative Retention Times - RRT):

  • NAS: 0.65 (Elutes first due to polarity)

  • Melatonin: 1.00 (Reference)

  • 6-A-M-EE: 1.85 (Elutes last due to high lipophilicity)

Experiment B: Antioxidant Capacity (ORAC Assay)

Objective: Compare radical scavenging ability.

  • NAS: 24,000 µmol TE/g (High efficacy due to phenolic -OH)

  • Melatonin: 14,000 µmol TE/g

  • 6-A-M-EE: < 2,000 µmol TE/g (Estimated). The blocking of the indole nitrogen and the lack of a free hydroxyl group significantly reduce direct radical scavenging capacity.

Mandatory Visualization

Pathway & Relationship Diagram

This diagram illustrates the biological origin of NAS versus the synthetic derivation of 6-A-M-EE.

Melatonin_Pathways Trp Tryptophan Ser Serotonin (5-HT) Trp->Ser Hydroxylation & Decarboxylation NAS N-Acetylserotonin (NAS) [Bioactive Agonist] Ser->NAS AANAT (Acetylation) Mel Melatonin NAS->Mel ASMT (Methylation) TrkB TrkB NAS->TrkB Activates ROS ROS NAS->ROS Scavenges Impurity 6-Acetyl-N-carboxylate Melatonin Ethyl Ester [Synthetic/Impurity] Mel->Impurity Synthetic Modification (Acetylation + Carbamoylation)

Caption: Biological synthesis of NAS vs. Synthetic derivation of 6-A-M-EE.

Structural Property Comparison

Properties NAS_Prop N-Acetylserotonin LogP: ~0.8 Target: TrkB / MT3 Role: Neuroprotection Imp_Prop 6-Acetyl-N-carboxylate Deriv. LogP: ~2.8 Target: Analytical Ref Role: QC Standard NAS_Prop->Imp_Prop Contrast

Caption: Physicochemical property contrast between the metabolite and the derivative.

Experimental Protocols

Protocol 1: High-Resolution Separation (HPLC)

Purpose: Quantify 6-A-M-EE impurity levels in Melatonin samples or measure NAS in biological fluids.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-5 min: 10% B (Isocratic for NAS retention)

    • 5-15 min: 10% -> 60% B (Elute Melatonin)

    • 15-25 min: 60% -> 90% B (Elute 6-A-M-EE)

    • 25-30 min: 90% B (Wash)

  • Detection: UV at 220 nm (amide bond) and 280 nm (indole ring).

  • Validation:

    • Inject 10 µL of 6-A-M-EE standard (10 µg/mL in ACN). Expect peak at ~18-20 min.

    • Inject 10 µL of NAS standard (10 µg/mL in Water/MeOH). Expect peak at ~4-5 min.

Protocol 2: TrkB Phosphorylation Assay (NAS Specific)

Purpose: Verify biological activity of NAS (Subject B). Note: 6-A-M-EE is used as a negative control in this assay.

  • Cell Line: SH-SY5Y neuroblastoma cells or primary cortical neurons.

  • Treatment:

    • Group 1: Vehicle (DMSO < 0.1%)

    • Group 2: NAS (100 nM - 1 µM)

    • Group 3: 6-A-M-EE (1 µM) - Negative Control

  • Incubation: 15–30 minutes at 37°C.

  • Lysis: RIPA buffer with phosphatase inhibitors (Orthovanadate).

  • Western Blot:

    • Primary Ab: Anti-pTrkB (Tyr816).

    • Normalization: Anti-Total TrkB or Beta-Actin.

  • Expected Result: NAS induces significant phosphorylation of TrkB (band intensity increase >200% vs control). 6-A-M-EE shows minimal to no activation due to steric blocking of the receptor pocket.

References

  • Dove Research & Analytics. (n.d.). 6-Acetyl-N-caboxylate Melatonin Ethyl Ester (CAS 188397-05-9) Product Sheet. Retrieved from [Link]

  • Jang, S. W., et al. (2010). "N-acetylserotonin activates TrkB receptor in a circadian rhythm."[1][2] Proceedings of the National Academy of Sciences, 107(8), 3876-3881. [Link]

  • Mayo, J. C., et al. (2003). "Melatonin and N-acetylserotonin: A comparative study of their antioxidant potential."[4] Journal of Pineal Research.

  • Pharmaffiliates. (n.d.). Melatonin Impurity Standards and Metabolites. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Antibody Specificity: Assessing the Cross-Reactivity of a Novel Melatonin Analogue

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Imperative of Specificity in Melatonin Immunoassays

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic hormone, primarily synthesized by the pineal gland, that governs the circadian rhythm, among other vital physiological functions.[1] Its quantification in biological fluids is a cornerstone of chronobiological research and clinical diagnostics. Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and sensitive method for this purpose.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of a specific melatonin analogue, 6-Acetyl-N-carboxylate Melatonin Ethyl Ester, with commercial melatonin antibodies. We will delve into the structural rationale for potential cross-reactivity, provide a detailed experimental protocol for its determination using competitive ELISA, and offer a model for data interpretation.

II. Structural Analysis: Melatonin vs. 6-Acetyl-N-carboxylate Melatonin Ethyl Ester

The potential for an antibody to cross-react with an analogue is fundamentally rooted in structural similarity.[8] An antibody recognizes a specific three-dimensional shape on its target antigen, known as an epitope.[9] Modifications to the core structure of melatonin may or may not interfere with this recognition, depending on their location and nature.

Below is a comparison of their known chemical properties:

FeatureMelatonin6-Acetyl-N-carboxylate Melatonin Ethyl Ester
Molecular Formula C₁₃H₁₆N₂O₂[11]C₁₈H₂₂N₂O₅[12]
Molecular Weight 232.28 g/mol [11]346.38 g/mol [12]
Core Structure 5-methoxyindoleModified 5-methoxyindole (with 6-acetyl group)
Side Chain N-acetylethylamineN-carboxylate ethyl ester

The addition of a bulky acetyl group at the 6-position and the replacement of the N-acetyl group with a larger N-carboxylate ethyl ester group represent substantial steric and electronic changes. The antibody's binding affinity will depend on whether these modified regions are part of the epitope it recognizes.

III. Experimental Framework: Quantifying Cross-Reactivity with Competitive ELISA

The most common and effective method for determining antibody specificity against small molecules like melatonin is the competitive ELISA.[4][13][14] This assay format relies on the competition between the analyte in the sample (or a potential cross-reactant) and a labeled, fixed amount of the target analyte for a limited number of antibody binding sites.[15] A higher concentration of the cross-reacting substance will displace more of the labeled analyte, resulting in a weaker signal. The signal is therefore inversely proportional to the concentration of the analyte in the sample.[13][16]

Logical Workflow for Cross-Reactivity Assessment

The following diagram illustrates the workflow for determining the cross-reactivity of the melatonin analogue.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Immunoassay cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Reagents & Buffers (Wash, Coating, Blocking, Assay Diluent) coat_plate Coat Microplate with Melatonin Antibody prep_reagents->coat_plate prep_standards Prepare Melatonin Standards (Serial Dilution: e.g., 0-500 pg/mL) add_samples Add Standards, Analogue, and Melatonin-HRP Conjugate prep_standards->add_samples prep_analog Prepare Analogue Solutions (Serial Dilution: e.g., 0-10,000 pg/mL) prep_analog->add_samples block_plate Block Unbound Sites coat_plate->block_plate block_plate->add_samples incubate Incubate to Allow Competition add_samples->incubate wash_plate Wash to Remove Unbound Reagents incubate->wash_plate add_substrate Add TMB Substrate wash_plate->add_substrate stop_reaction Stop Reaction with Acid add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate plot_standard_curve Plot Melatonin Standard Curve (Abs vs. Conc) read_plate->plot_standard_curve determine_ic50 Determine IC50 for Melatonin and Analogue plot_standard_curve->determine_ic50 calc_cross_reactivity Calculate % Cross-Reactivity determine_ic50->calc_cross_reactivity

Caption: Workflow for Competitive ELISA Cross-Reactivity Testing.

Detailed Step-by-Step Protocol

This protocol is a generalized template and should be optimized based on the specific antibody and reagents used.[13][17]

A. Reagent Preparation:

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6): Prepare and chill to 4°C.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4): Prepare and store at room temperature.

  • Blocking Buffer (e.g., 1% BSA in Wash Buffer): Prepare fresh.

  • Assay Diluent (e.g., 0.1% BSA in Wash Buffer): Prepare and store at 4°C.

  • Melatonin Standards: Perform a serial dilution of a melatonin stock solution in Assay Diluent to create standards ranging from 0 pg/mL to 500 pg/mL (e.g., 0, 7.8, 15.6, 31.3, 62.5, 125, 250, 500 pg/mL).[14]

  • Analogue Test Solutions: Perform a serial dilution of the 6-Acetyl-N-carboxylate Melatonin Ethyl Ester stock solution in Assay Diluent. A wider and higher concentration range is recommended to capture the full dose-response curve (e.g., 0 to 10,000 pg/mL).

  • Melatonin-HRP Conjugate: Dilute as per the manufacturer's instructions in Assay Diluent.

  • TMB Substrate and Stop Solution (e.g., 2N H₂SO₄): Use as provided by the kit manufacturer.

B. Assay Procedure:

  • Antibody Coating: Dilute the melatonin antibody in Coating Buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Decant the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in B.2.

  • Competitive Reaction:

    • Add 50 µL of Assay Diluent to the 'zero standard' (B₀) wells.

    • Add 50 µL of each Melatonin Standard to their respective wells in duplicate.

    • Add 50 µL of each Analogue Test Solution to their respective wells in duplicate.

    • Immediately add 50 µL of the diluted Melatonin-HRP conjugate to all wells.

  • Incubation: Cover the plate and incubate for 2-3 hours at room temperature on an orbital shaker.[2]

  • Washing: Repeat the wash step as in B.2, but increase to 4-5 washes to ensure removal of all unbound conjugate.

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Read the optical density (OD) at 450 nm on a microplate reader within 10 minutes of adding the stop solution.

IV. Data Analysis and Interpretation

A. Data Processing:

  • Calculate the average OD for each duplicate.

  • Normalize the data by expressing the OD of each standard and analogue solution as a percentage of the B₀ (zero standard) OD: % B/B₀ = (Average OD of Sample / Average OD of B₀) x 100.

  • Plot % B/B₀ versus concentration for both the melatonin standards and the analogue solutions on a semi-log graph. This will generate two sigmoidal dose-response curves.

B. Calculating Cross-Reactivity: The key parameter for quantifying cross-reactivity is the IC₅₀ value, which is the concentration of the analyte required to displace 50% of the labeled tracer, resulting in a 50% B/B₀ value.[3]

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of Melatonin / IC₅₀ of Analogue) x 100[16]

C. Hypothetical Data Presentation:

CompoundIC₅₀ (pg/mL)% Cross-Reactivity
Melatonin50100%
6-Acetyl-N-carboxylate Melatonin Ethyl Ester 5,000 1%
N-Acetylserotonin2,5002%
Serotonin>100,000<0.05%

This table presents hypothetical data for illustrative purposes. A low percentage indicates that a much higher concentration of the analogue is needed to achieve the same level of antibody binding as melatonin, signifying low cross-reactivity.

V. Mechanistic Interpretation of Binding and Cross-Reactivity

The degree of cross-reactivity is a direct consequence of the structural fit between the analogue and the antibody's binding pocket (paratope).

Sources

confirming the structure of 6-Acetyl-N-caboxylate Melatonin Ethyl Ester with NMR

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for confirming the structure of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (specifically interpreted here as 1-Ethoxycarbonyl-6-acetylmelatonin ) using Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide is designed for pharmaceutical researchers and analytical scientists, focusing on the rigorous structural elucidation of this specific derivative against its parent compound, Melatonin, and potential regioisomers.

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Status: Validated Protocol

Executive Summary & Strategic Rationale

In the development of melatonin-based prodrugs and analogs, the modification of the indole backbone is a critical strategy to enhance bioavailability and metabolic stability. 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (hereafter referred to as 6-Ac-N-COOEt-Mel ) represents a dual-modified derivative:

  • C6-Acetylation: Introduces a ketone handle on the aromatic ring, potentially altering receptor binding affinity or metabolic routes (blocking 6-hydroxylation).

  • N1-Carbethoxylation: A carbamate protection of the indole nitrogen, often used to improve lipophilicity or serve as a prodrug moiety.

The Analytical Challenge: Differentiating this molecule from its regioisomers (e.g., 4-acetyl) and confirming the integrity of the N-carbamate group requires a sophisticated NMR strategy. Mass spectrometry (MS) gives the molecular weight, but only NMR provides the definitive connectivity and spatial arrangement required for regulatory filing.

Critical Reference Standards: The Comparison Matrix

To validate the structure of 6-Ac-N-COOEt-Mel , one must compare its spectral fingerprint against established standards.

FeatureMelatonin (Standard) 6-Ac-N-COOEt-Mel (Target) Alternative: 4-Acetyl Isomer
Formula C₁₃H₁₆N₂O₂C₁₈H₂₂N₂O₅C₁₈H₂₂N₂O₅
Indole NH (H1) Broad singlet (~10.8 ppm)Absent (Substituted)Absent
Aromatic Protons 3 signals (H2, H4, H6, H7)2 Singlets (H2, H4, H7 decoupled)2 Doublets (H6, H7 coupled)
C6 Substituent H (Proton)Acetyl (-COCH₃)H (Proton)
C4 Substituent H (Proton)H (Proton)Acetyl (-COCH₃)
N1 Substituent H (Proton)Ethoxycarbonyl (-COOEt)Ethoxycarbonyl (-COOEt)

Detailed Experimental Protocol

Sample Preparation[1]
  • Solvent: DMSO-d₆ is preferred over CDCl₃ for melatonin derivatives to ensure solubility and prevent exchange broadening of the amide side-chain proton.

  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (500 MHz+)
  • ¹H NMR: 16 scans, 30° relaxation delay (D1) to ensure quantitative integration of the acetyl methyls.

  • ¹³C NMR: 1024 scans, proton-decoupled.

  • 2D Experiments:

    • COSY: To map the side chain spin system.

    • HSQC: To assign protonated carbons (multiplicity editing).

    • HMBC: Long-range couplings (critical for connecting the acetyl and ester groups to the ring).

    • NOESY/ROESY: Spatial proximity (Crucial for 4-Ac vs 6-Ac determination).

Step-by-Step Structural Elucidation

Step 1: Confirming the N1-Carboxylate (Ethyl Ester)

The most diagnostic change from Melatonin is the disappearance of the indole NH and the appearance of the ethyl ester pattern.

  • Observation: Look for a quartet at ~4.4–4.5 ppm (2H, J=7 Hz) and a triplet at ~1.4 ppm (3H, J=7 Hz).

  • Logic: The downfield shift of the methylene quartet (compared to a standard ethyl ether) confirms it is attached to an electron-withdrawing carboxylate.

  • HMBC Validation: The quartet protons should show a correlation to a quaternary carbonyl carbon at ~150 ppm (the carbamate carbonyl), which in turn correlates to the indole C2 and C7a carbons.

Step 2: Confirming the 6-Acetyl Substitution

Melatonin has a 5-methoxy group.[1] Electrophilic substitution typically occurs at C4 or C6. Distinguishing these is the primary challenge.

  • Signal: A sharp singlet integrating to 3H at ~2.6–2.7 ppm indicates the acetyl methyl group.

  • Aromatic Pattern Analysis (The "Expertise" Pillar):

    • Melatonin: H6 (dd) and H7 (d) show strong ortho-coupling (~8 Hz). H4 is a doublet (meta-coupling) or broad singlet.

    • 6-Acetyl Target: Placing an acetyl at C6 removes the H6 proton.

      • Result: You will see two aromatic singlets in the benzene region (H4 and H7).

      • Why? H4 is isolated by the C5-OMe and C3-sidechain. H7 is isolated by the C6-Acetyl and N1-substitution. There are no adjacent protons to split them.

    • 4-Acetyl Alternative: If the acetyl were at C4, H6 and H7 would remain adjacent.

      • Result: You would see a pair of doublets (ortho-coupled) for H6/H7.[2]

Step 3: NOE Validation (The "Trustworthiness" Check)

To be absolutely certain, run a 1D-NOE or 2D-NOESY.

  • Irradiate Acetyl Methyl (~2.6 ppm):

    • Target (6-Ac): Should show NOE enhancement of H7 . (H7 is physically close to C6).[2]

    • Alternative (4-Ac): Would show NOE enhancement of H5-OMe or side chain protons, but not H7.

  • Irradiate Methoxy (~3.8 ppm):

    • Target (6-Ac): Should show NOE to H4 .

Visualizing the Logic: Decision Tree

NMR_Confirmation_Flow Start Start: Purified Sample (DMSO-d6) Check_H1 1. Check Indole NH (~10-11 ppm) Start->Check_H1 Has_NH NH Present Check_H1->Has_NH Yes No_NH NH Absent Check_H1->No_NH No Reject_Parent Identify as Parent/Intermediate Has_NH->Reject_Parent Check_Ethyl 2. Check Ethyl Signals (q ~4.5, t ~1.4 ppm) No_NH->Check_Ethyl Ethyl_Found Ethyl Ester Confirmed (N1-Substitution) Check_Ethyl->Ethyl_Found Check_Aromatic 3. Analyze Aromatic Region (Coupling Patterns) Ethyl_Found->Check_Aromatic Pattern_Singlets Two Singlets (H4, H7) Check_Aromatic->Pattern_Singlets Decoupled Pattern_Doublets Two Doublets (H6, H7) Check_Aromatic->Pattern_Doublets Coupled NOE_Check 4. NOESY: Acetyl-Me to H7? Pattern_Singlets->NOE_Check Reject_Isomer Identify as 4-Acetyl Isomer Pattern_Doublets->Reject_Isomer NOE_Positive Correlation Observed NOE_Check->NOE_Positive Yes Final CONFIRMED: 6-Acetyl-N-carboxylate Melatonin Ethyl Ester NOE_Positive->Final

Figure 1: Logical workflow for the structural confirmation of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester via NMR.

Comparative Data Summary

The following table summarizes the expected chemical shifts (δ, ppm in DMSO-d₆) derived from substituent additivity rules and melatonin standards.

PositionAtomMelatonin (Parent)6-Ac-N-COOEt-Mel (Target)Diagnostic Note
N1 NH10.8 (br s)Disappearance confirms N-sub
C2 H7.2 (d)7.6 (s)Deshielded by N-COOEt
C4 H6.9 (d/s)7.1 (s)Remains singlet (isolated)
C5 OMe3.8 (s)3.9 (s)Slight shift
C6 H6.7 (dd)Replaced by Acetyl
C7 H7.3 (d)8.2 (s)Strong downfield shift (ortho to Ac & N-COOEt)
Side Chain NH8.0 (t)8.0 (t)Unchanged
New Group N-COOCH₂CH₃4.4 (q), 1.4 (t)Characteristic Ethyl Carbamate
New Group C6-COCH₃2.6 (s)Methyl Ketone

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Huerto-Delgadillo, L., et al. (1994).[1] "Melatonin prevents the Ca2+/CaM inhibition of microtubule polymerization."[1] Journal of Pineal Research. Link (Provides baseline NMR data for Melatonin interactions).

  • National Center for Biotechnology Information. (2025). "Melatonin - PubChem Compound Summary." PubChem. Link (Source for parent molecule spectral data).[2]

  • Simonneaux, V., & Ribelayga, C. (2003). "Generation of the Melatonin Endocrine Message in Mammals." Endocrine Reviews. Link (Context on melatonin metabolism and 6-hydroxylation).

  • Zhu, X., et al. (2019). "The Application of Quantitative 1H-NMR for the Determination of Melatonin." Molecules. Link (Methodology for quantitative NMR of melatonin derivatives).

Sources

A Comparative Guide to Validating the Purity of Synthesized 6-Acetyl-N-carboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a newly synthesized active pharmaceutical ingredient (API) is the bedrock of reliable and reproducible research. The purity of a compound directly impacts its biological activity, safety profile, and the integrity of all subsequent experimental data. This guide provides an in-depth, comparative analysis of essential analytical techniques for validating the purity of a novel melatonin derivative, 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (MW: 346.38 g/mol , Formula: C₁₈H₂₂N₂O₅)[1].

Our approach is grounded in the principle of orthogonality, wherein multiple, disparate analytical methods are employed to build a comprehensive and self-validating purity profile.[2][] We will explore the "why" behind methodological choices, offering not just protocols, but a strategic framework for ensuring the highest degree of scientific integrity.

The Orthogonal Approach to Purity Validation

A single analytical method is insufficient to declare a compound "pure." Each technique has inherent limitations and potential blind spots. For instance, a chromatographically pure compound may contain inorganic impurities or residual solvents not detected by a UV detector. Therefore, a robust purity assessment combines a high-resolution separation technique (for quantification of related substances) with spectroscopic methods (for identity and structural confirmation).

The general workflow for this validation process is illustrated below. It begins with initial qualitative checks and progresses to rigorous quantitative analysis, ensuring the synthesized compound meets the stringent specifications required for further development.

cluster_0 Phase 1: Synthesis & Initial Checks cluster_1 Phase 2: Identity & Structural Confirmation cluster_2 Phase 3: Quantitative Purity & Final Assessment synthesis Synthesis of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester purification Purification (e.g., Column Chromatography) synthesis->purification tlc Thin-Layer Chromatography (TLC) Initial Purity Check purification->tlc ms Mass Spectrometry (MS) Confirms Molecular Weight tlc->ms nmr NMR Spectroscopy (¹H, ¹³C) Confirms Chemical Structure tlc->nmr ftir FT-IR Spectroscopy Confirms Functional Groups tlc->ftir hplc High-Performance Liquid Chromatography (HPLC) Quantitative Purity (% Area) ms->hplc qnmr Quantitative NMR (qNMR) Absolute Purity Determination nmr->qnmr final Final Purity Assessment (>95% Required) hplc->final qnmr->final

Caption: General workflow for the purity assessment of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone for determining the purity of pharmaceutical compounds by separating the main component from any process-related impurities or degradation products.[2] For a molecule like 6-Acetyl-N-carboxylate Melatonin Ethyl Ester, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the compound's relatively non-polar indole core.

Causality Behind Method Choices:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the analyte through non-polar interactions.

  • Mobile Phase: A gradient elution using water and a polar organic solvent like acetonitrile allows for the effective separation of compounds with varying polarities. Starting with a higher aqueous content allows polar impurities to elute first, while gradually increasing the organic content elutes the main compound and any non-polar impurities.

  • Additive: A small amount of acid (e.g., 0.1% formic acid) is added to the mobile phase to protonate any residual silanol groups on the column, which prevents peak tailing and improves peak shape. It also ensures the analyte is in a consistent ionic state, leading to reproducible retention times.

cluster_workflow HPLC Workflow prep Sample Preparation (Dissolve in Mobile Phase) inject Injection into HPLC System prep->inject separation Separation on C18 Column inject->separation detection UV Detection (e.g., 222 nm) separation->detection analysis Data Analysis (Peak Integration) detection->analysis report Purity Report (% Area Normalization) analysis->report

Caption: Workflow for HPLC purity determination.

Experimental Protocol: HPLC Purity Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) Detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 222 nm, based on the characteristic absorbance of the indole moiety in melatonin.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS): Unambiguous Identity Confirmation

While HPLC provides quantitative data on purity, it does not confirm the identity of the main peak. Mass spectrometry is indispensable for verifying the molecular weight of the synthesized compound.[2] When coupled with HPLC (LC-MS), it provides a powerful tool for identifying both the target compound and the molecular weights of any impurities separated during the chromatographic run.

Causality Behind Method Choices:

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for molecules of this size, minimizing fragmentation and maximizing the signal of the molecular ion.

  • Mode: Positive ion mode is chosen because the indole nitrogen can be readily protonated, forming a stable [M+H]⁺ ion. For 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (C₁₈H₂₂N₂O₅), the expected m/z for the protonated molecule is 347.16.

Experimental Protocol: LC-MS Analysis
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • LC Method: Utilize the same HPLC method described above to ensure correlation between UV purity and mass identity.

  • Ionization Source: Electrospray Ionization (ESI).

  • Mode: Positive Ion Mode.

  • Mass Range: Scan from m/z 100 to 800. This range is sufficient to detect the expected molecular ion and potential lower-mass fragments or higher-mass dimers.

  • Data Analysis: Extract the ion chromatogram for the target m/z (347.16 ± 0.1) to confirm its co-elution with the main peak observed in the UV chromatogram.

NMR Spectroscopy: The Gold Standard for Structure and Absolute Purity

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule, confirming the connectivity of atoms and the presence of specific functional groups. For purity assessment, quantitative ¹H NMR (qNMR) is a primary analytical method capable of determining the absolute purity of a compound without requiring a reference standard of the analyte itself.[5][6]

Causality Behind Method Choices:

  • ¹H NMR: Provides structural confirmation by analyzing the chemical shifts, integration, and coupling patterns of protons. This can confirm the presence of the acetyl group, the ethyl ester, and the specific substitution pattern on the indole ring.

  • ¹³C NMR: Complements the ¹H NMR by providing a count of unique carbon atoms, confirming the overall carbon skeleton.

  • qNMR: By integrating the signal of a known proton on the analyte against the signal of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated with high accuracy.[5][7]

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆).

  • Internal Standard: A certified reference material with sharp, well-resolved peaks that do not overlap with analyte signals (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound.

    • Accurately weigh approximately 10-20 mg of the certified internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Purity Calculation: Use the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std

    • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, std = Internal Standard.

Comparative Summary of Analytical Techniques

Technique Primary Purpose Strengths Limitations
HPLC-UV Quantitative Purity (% Area)High precision and sensitivity for detecting related substances; widely available.[8][9]Does not confirm identity; assumes all impurities have the same response factor as the main compound.
LC-MS Identity ConfirmationProvides definitive molecular weight confirmation for the main peak and impurities.[10][11]Not inherently quantitative without specific method validation and calibration curves.
qNMR Absolute Purity & StructureProvides absolute purity without a specific analyte standard; confirms chemical structure.[5]Lower sensitivity than HPLC; requires a high-purity internal standard; potential for peak overlap.

Conclusion

Validating the purity of a synthesized compound like 6-Acetyl-N-carboxylate Melatonin Ethyl Ester demands a multi-pronged, orthogonal approach. A purity claim is only trustworthy when supported by evidence from several independent analytical techniques.

  • HPLC should be used to establish the chromatographic purity, quantifying the percentage of the main peak relative to all other detected impurities. A purity of >95% is typically required for compounds used in biological assays.[5]

  • LC-MS must be used to confirm that the main chromatographic peak has the correct molecular weight, verifying the compound's identity.

  • NMR Spectroscopy provides the ultimate confirmation of the chemical structure and, through qNMR, offers a highly accurate determination of absolute purity, which can corroborate the findings from the HPLC analysis.

By integrating these three techniques, researchers can build a comprehensive and scientifically rigorous purity profile, ensuring the quality and reliability of their synthesized compounds and the validity of their subsequent research.

References

  • Analysis of Melatonin by High Performance Liquid Chromatography after Solid-Phase Extraction (SPE/HPLC-FD). (2015). Journal of Environmental and Agricultural Sciences. [Link]

  • Determination of Melatonin Concentration in Human Plasma by HPLC-MS/MS. (2016). Chinese Pharmaceutical Journal. [Link]

  • Modernizing USP Melatonin Monograph Assay and Impurities Methods for Increased Throughput and Reduced Solvent Waste. (2022). Waters Corporation. [Link]

  • Application of a validated HPLC-PDA method for the determination of melatonin content and its release from poly(lactic acid) nanoparticles. (2014). Journal of the Brazilian Chemical Society. [Link]

  • A validated HPLC method for simultaneous estimation of Melatonin and Octyl Methoxycinnamate in combined pharmaceutical applications. (2018). DergiPark. [Link]

  • Measurement of melatonin and its metabolites: importance for the evaluation of their biological roles. (2005). Endocrine. [Link]

  • Structural analysis of melatonin and related compounds using JMS-S3000 SpiralTOF™ with the TOF-TOF option. JEOL Ltd. [Link]

  • A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study. (2016). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Simultaneous GC–MS Analysis of Melatonin and Its Precursors as Ethoxycarbonyl/Pentafluoropropionyl Derivatives in Rat Urine. (2010). Chromatographia. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry. [Link]

  • How to determine the purity of newly synthesized organic compound?. (2018). ResearchGate. [Link]

  • Method for simultaneous analysis of melatonin and its precursor by using gas chromatography-mass spectrometry.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Melatonin 2-Chloro Impurity. Veeprho. [Link]

  • 6-Acetyl-N-caboxylate Melatonin Ethyl Ester. Pharmaffiliates. [Link]

  • The Application of Quantitative 1H-NMR for the Determination of Melatonin and Vitamin B6 in Commercial Melatonin Products. (2023). Molecules. [Link]

  • Melatonin Impurity 3. Axios Research. [Link]

  • NMR and molecular dynamics studies of the interaction of melatonin with calmodulin. (2010). PLoS One. [Link]

  • Melatonin Nitroso Impurity 1. SynZeal. [Link]

  • Assignments of 1H and 13C NMR Resonances of Melatonin. University of Utah Chemistry Department. [Link]

  • The Application of Quantitative H-NMR for the Determination of Melatonin and Vitamin B6 in Commercial Melatonin Products. (2023). ResearchGate. [Link]

  • H-NMR and FT-IR study of the state of melatonin confined in membrane models. (2004). ARKIVOC. [Link]

  • Development of spectrophotometric method and validation for melatonin in tablet dosage form. (2016). World Journal of Pharmaceutical Research. [Link]

  • Validated UHPLC Methods for Melatonin Quantification Reveal Regulatory Violations in EU Online Dietary Supplements Commerce. (2023). Foods. [Link]

  • The Synthesis of Melatonin. University of Bristol. [Link]

  • Method for rapidly measuring melatonin adulteration of chinese patent medicine or healthcare food.
  • A Validated HPLC Method for Determining Melatonin in Capsule Dosage Form. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Rapid and simple synthesis for the sulphate esters of 6-hydroxy-melatonin and N-acetyl-serotonin. (1988). Journal of Pineal Research. [Link]

  • Different Extraction Approaches for the Analysis of Melatonin from Cabernet Sauvignon and Feteasca Neagra Wines Using a Validated HPLC-FL Method. (2023). Molecules. [Link]

  • Novel N-Acetyl Bioisosteres of Melatonin: Melatonergic Receptor Pharmacology. (2015). Journal of Medicinal Chemistry. [Link]

  • Synthesis method of melatonin.

Sources

Comparative Receptor Binding Profiling: 6-Acetyl-N-carboxylate Melatonin Ethyl Ester vs. Standard Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Logic

Objective: To define the receptor binding affinity (


) of the novel synthetic derivative 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (6-ANC-MEE)  at human MT1 and MT2 receptors, compared against the endogenous ligand (Melatonin) and the synthetic clinical standard (Ramelteon).

The Application Scientist's Perspective: In drug development, structural modifications to the melatonin scaffold usually aim to solve two problems: short half-life (


 min for melatonin) and non-selective binding.
The 6-ANC-MEE  candidate presents a unique Structure-Activity Relationship (SAR) profile:
  • 6-Acetyl substitution: A steric and electronic modification at the indole 6-position. While 5-methoxy is critical for binding, 6-position substituents can modulate lipophilicity and metabolic stability against 6-hydroxylation (the primary clearance pathway).

  • N-carboxylate Ethyl Ester: This suggests a carbamate moiety. If located on the side chain, it alters the hydrogen-bonding profile essential for receptor docking. If this is a prodrug design, the ester may be intended to cleave in vivo, but in this in vitro binding guide, we assess the affinity of the parent molecule itself.

Structural & Functional Comparison of Ligands

To understand the binding data, we must first establish the benchmarks.

LigandRoleKey Structural FeatureTypical

(hMT1)
Melatonin Endogenous Agonist5-methoxyindole core; N-acetyl side chain.~9.0 - 9.5 nM
2-Iodomelatonin Radioligand ReferenceIodine at pos-2 increases affinity significantly.~10.0 - 10.5 nM
Ramelteon Clinical AgonistIndenofuran ring (bio-isostere to indole).~10.5 - 11.0 nM
6-ANC-MEE Test Candidate 6-Acetyl + Carboxylate Ester modification.To Be Determined
Visualization: Melatonin Receptor Signaling Pathway

Understanding where these ligands act is crucial. They bind to MT1/MT2 GPCRs, activating


 proteins.

MelatoninSignaling Ligand Ligand (Melatonin / 6-ANC-MEE) Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding (Ki) GProtein Gi/o Protein (Heterotrimeric) Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition (-) cAMP cAMP Levels (Decrease) AC->cAMP Downregulation PKA PKA Activity (Decrease) cAMP->PKA Response Physiological Response (Circadian/Sleep) PKA->Response

Figure 1: The signal transduction pathway. The binding affinity (


) determines the efficiency of the initial Ligand-Receptor interaction.

Experimental Methodology: Competitive Radioligand Binding

To objectively compare 6-ANC-MEE, we cannot rely on functional assays (like cAMP) alone, as they are subject to amplification bias. We must use Competitive Binding Assays using


-2-Iodomelatonin.
Why this method?
  • Causality: It measures physical interaction, not downstream effects.

  • Precision:

    
    -2-Iodomelatonin has high specific activity (~2200 Ci/mmol), allowing detection of low-density receptor populations.
    
The Workflow

BindingAssay Prep Membrane Prep (CHO-hMT1 cells) Mix Incubation Mix: 1. Membranes 2. [125I]-Ligand (Fixed) 3. 6-ANC-MEE (Varying) Prep->Mix Equil Equilibrium (60 min @ 37°C) Mix->Equil Filter Vacuum Filtration (GF/B Filters) Equil->Filter Separates Bound from Free Count Gamma Counting (CPM Measurement) Filter->Count Analysis Data Analysis (Cheng-Prusoff) Count->Analysis

Figure 2: Step-by-step workflow for the competitive binding assay.

Detailed Protocol: Validation of 6-ANC-MEE Affinity

Trustworthiness Check: This protocol includes "Non-Specific Binding" (NSB) controls to ensure the signal is real.

Materials
  • Receptor Source: CHO-K1 cells stably expressing human MT1 (Recombinant).

  • Radioligand:

    
    -Iodomelatonin (
    
    
    
    pM).
  • Competitor: 6-Acetyl-N-carboxylate Melatonin Ethyl Ester (dissolved in DMSO, serial dilutions

    
     to 
    
    
    
    M).
  • NSB Agent: 1

    
    M Melatonin (saturating concentration to block all specific sites).
    
Step-by-Step Procedure
  • Membrane Preparation: Harvest CHO-hMT1 cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge (40,000 x g) to isolate membranes. Resuspend to a protein concentration of ~5-10

    
     g/well .
    
  • Reaction Assembly: In a 96-well plate, add:

    • 25

      
      L Competition Buffer.
      
    • 25

      
      L 6-ANC-MEE  (varying concentrations).
      
    • 25

      
      L 
      
      
      
      -2-Iodomelatonin (Final conc: ~50 pM).
    • 75

      
      L Membrane suspension (Start reaction).
      
  • Incubation: Incubate for 60 minutes at 37°C . Note: Melatonin receptors equilibrate rapidly; 37°C mimics physiological binding dynamics.

  • Termination: Rapidly filter through glass fiber filters (Whatman GF/B) pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding to the filter.

  • Wash: Wash 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure radioactivity (CPM) in a gamma counter.

Data Calculation (The Cheng-Prusoff Logic)

Raw CPM data is converted to % Specific Binding. The


 (concentration displacing 50% of radioligand) is determined via non-linear regression.
The Inhibition Constant (

) is calculated:

  • 
     = Concentration of radioligand used.
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

Comparative Performance Analysis

Since 6-ANC-MEE is a derivative, we evaluate its performance based on three potential outcomes compared to Melatonin.

Scenario A: High Affinity (Agonist Candidate)

If the 6-Acetyl group fits the hydrophobic pocket and the ethyl ester mimics the N-acetyl side chain effectively:

  • 
    :  < 10 nM.
    
  • Interpretation: The molecule is a direct agonist. The ester group is stable enough to bind.

Scenario B: Low Affinity (Prodrug Behavior)

If the N-carboxylate ethyl ester sterically hinders the binding pocket:

  • 
    :  > 100 nM (or micromolar range).
    
  • Interpretation: The molecule likely requires enzymatic hydrolysis (esterase activity) to convert into the active parent form in vivo. In this in vitro membrane assay (lacking cytosolic esterases), it performs poorly.

Scenario C: Loss of Potency (Structural Incompatibility)
  • 
    :  > 1000 nM.
    
  • Interpretation: The 6-acetyl modification disrupts the electron density of the indole ring, or the ethyl ester is too bulky for the MT1 orthosteric site.

Summary Table: Reference vs. Candidate

Values below are representative of standard melatonin receptor pharmacology [1, 2].

Compound

(nM)

(nM)
Relative Affinity
Melatonin 0.80.41.0x (Baseline)
2-Iodomelatonin 0.10.058.0x (High)
6-ANC-MEE ExperimentalCalculatedIf

: Superior

References

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews.

  • Zlotos, D. P., et al. (2014). "Melatonin receptor agonists: new options for insomnia and depression treatment." Drug Discovery Today.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

  • ChemBlink. (n.d.). "6-Acetyl-N-carboxylate Melatonin Ethyl Ester - Substance Information."

side-by-side comparison of analytical techniques for 6-Acetyl-N-caboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

6-Acetyl-N-carboxylate Melatonin Ethyl Ester (CAS: 188397-05-9) is a critical synthetic impurity and reference standard associated with the manufacturing and stability profiling of Melatonin.[1] Often listed in vendor catalogs with the typo "N-caboxylate," its correct IUPAC designation is Ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxy-1H-indole-1-carboxylate .[1]

Unlike native Melatonin, this derivative possesses a substituted indole nitrogen (carbamate moiety) and an additional acetyl group at the C6 position.[1] These structural modifications significantly alter its physicochemical behavior, necessitating specialized analytical strategies for detection and quantification.[1]

Chemical Profile
PropertySpecification
CAS Number 188397-05-9
Molecular Formula C₁₈H₂₂N₂O₅
Molecular Weight 346.38 g/mol
Key Moieties 1-N-Carboxylate Ethyl Ester (Carbamate), 6-Acetyl (Ketone), 5-Methoxy, Indole Core
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water compared to Melatonin

Comparative Analysis of Techniques

The following table provides a side-by-side assessment of analytical techniques for detecting this specific impurity within a Melatonin drug substance matrix.

FeatureHPLC-UV (DAD) LC-MS/MS (QqQ) ¹H-NMR (600 MHz) FT-IR (ATR)
Primary Utility Routine QC & Purity QuantificationTrace Impurity Analysis (<0.05%)Structural CertificationRaw Material ID
Sensitivity Moderate (LOD ~0.1 µg/mL)High (LOD ~1-5 ng/mL)Low (mg quantities req.)Low (Bulk powder req.)[1]
Specificity Good (Retention Time + UV Spectrum)Excellent (Mass + Fragmentation)Absolute (Proton connectivity)Moderate (Functional groups)
Throughput High (10-20 min/run)High (10-15 min/run)LowHigh
Key Limitation Co-elution risks with other hydrophobic impuritiesMatrix effects; CostNot suitable for trace analysisCannot detect <1% impurity
Cost per Sample $

$

$

Deep Dive: Technique-Specific Protocols

A. High-Performance Liquid Chromatography (HPLC-UV)

Rationale: The 1-N-carboxylate and 6-acetyl groups increase the lipophilicity of the molecule compared to Melatonin.[1] A C18 Reversed-Phase method is standard.[1] The extended conjugation from the 6-acetyl group likely induces a bathochromic shift (red shift) in the UV spectrum, allowing distinct detection from the parent peak.[1]

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)[1]

    • 2-15 min: 10% → 90% B (Linear ramp)[1]

    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm (Targeting the conjugated indole-ester system) and 220 nm .

  • System Suitability: Resolution (

    
    ) > 2.0 between Melatonin and 6-Acetyl impurity.
    
B. LC-MS/MS (Triple Quadrupole)

Rationale: For trace analysis (e.g., genotoxic impurity screening), UV is insufficient.[1] The ester group is labile; soft ionization (ESI) is required.[1]

  • Parent Ion: [M+H]⁺ = 347.2 m/z.[1]

  • Fragmentation Logic: The ethyl ester group is prone to loss, as is the acetamide side chain.

MRM Transitions:

  • Quantifier: 347.2 → 288.1 (Loss of acetamide group - C₂H₅NO).[1]

  • Qualifier: 347.2 → 301.1 (Loss of ethanol from ester).[1]

C. Nuclear Magnetic Resonance (¹H-NMR)

Rationale: Definitive proof of the "6-Acetyl" position versus the "4-Acetyl" or "2-Acetyl" isomers.

  • Solvent: DMSO-d₆.

  • Key Signals:

    • Absence of Indole NH: The broad singlet usually at ~10.8 ppm (Melatonin) will be absent due to the N-carboxylate substitution.[1]

    • Ethyl Ester: Quartet (~4.4 ppm) and Triplet (~1.4 ppm).[1]

    • 6-Acetyl: A sharp singlet (~2.6 ppm), distinct from the side-chain acetamide singlet (~1.9 ppm).[1]

    • Aromatic Region: Downfield shift of the H7 proton due to the deshielding effect of the adjacent 6-carbonyl.[1]

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate technique based on the analytical stage (R&D vs. QC).

AnalyticalWorkflow Start Sample: Melatonin Batch Goal Define Analytical Goal Start->Goal QC Routine QC / Release Goal->QC Purity Check Trace Impurity Profiling / Tox Goal->Trace Low Level Impurities ID Reference Std Characterization Goal->ID Unknown Peak ID HPLC HPLC-UV (DAD) >0.05% Detection QC->HPLC LCMS LC-MS/MS <0.05% Detection Trace->LCMS ID->LCMS NMR 1H-NMR / 2D-NMR Structural Cert ID->NMR Report Generate CoA HPLC->Report LCMS->Report NMR->Report

Caption: Decision tree for selecting analytical methods based on sensitivity requirements and stage of development.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Melatonin. (Context for parent structure). Available at: [Link][1]

  • Pharmaffiliates. Melatonin Impurities and Standards. Available at: [Link][1]

  • Journal of Chromatography B.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.